1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHWXAFILGMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968142 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53458-16-5 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis pathways for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal and alternative synthetic pathways for this compound, commonly known as 4,4'-difluorobenzoin. This α-hydroxy ketone is a valuable intermediate in the synthesis of specialized polymers and pharmaceutical compounds, where the incorporation of fluorine atoms can significantly modulate material properties and biological activity. This document is intended for researchers, chemists, and process development scientists, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and comparative analysis of different synthetic strategies. We will delve into the classic benzoin condensation, catalyzed by both traditional and modern "green" catalysts, and explore alternative multi-step sequences, providing the causal and mechanistic reasoning behind each approach.
Introduction: The Significance of 4,4'-Difluorobenzoin
This compound (C₁₄H₁₀F₂O₂) is a symmetrical α-hydroxy ketone, or acyloin.[1] Its structure is analogous to benzoin, but with the strategic placement of fluorine atoms at the para-position of each phenyl ring. This fluorination is critical, as it imparts unique electronic properties, enhances metabolic stability, and can improve the thermal and mechanical characteristics of derivative polymers.[2] For instance, related difluorinated aromatic ketones like 4,4'-difluorobenzophenone are key monomers in the production of high-performance polymers such as polyetheretherketone (PEEK).[3][4] Consequently, robust and efficient synthesis of 4,4'-difluorobenzoin is of significant interest for both materials science and medicinal chemistry.
The primary and most atom-economical route to this molecule is the direct dimerization of 4-fluorobenzaldehyde via a benzoin condensation reaction. This guide will focus principally on this pathway, detailing the evolution of catalysts from toxic cyanide ions to safer, more sustainable alternatives like thiamine (Vitamin B1) and N-heterocyclic carbenes (NHCs).
Primary Synthesis Pathway: The Benzoin Condensation of 4-Fluorobenzaldehyde
The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone.[5][6][7] The core of this reaction's mechanism is the concept of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of one aldehyde molecule is temporarily converted into a nucleophile.[8]
Catalytic Systems: A Comparative Overview
The choice of catalyst is the most critical variable in the benzoin condensation, directly influencing reaction efficiency, safety, and environmental impact.
-
Cyanide Ion (CN⁻): Historically, alkali metal cyanides (NaCN, KCN) were the catalysts of choice.[5][9] The cyanide ion is an excellent catalyst because it is a potent nucleophile, its electron-withdrawing nature stabilizes the key carbanionic intermediate, and it is a superb leaving group.[9] However, its extreme toxicity presents significant handling and disposal challenges, making it unsuitable for many modern laboratory and industrial settings.
-
Thiamine (Vitamin B1): The discovery that thiamine could catalyze the benzoin condensation represented a major breakthrough in green chemistry.[9][10][11] In a basic medium, the thiazolium ring of thiamine is deprotonated to form a nucleophilic carbene (an ylide).[10][12] This species functions analogously to the cyanide ion, initiating the umpolung of the aldehyde without the associated toxicity.[12]
-
N-Heterocyclic Carbenes (NHCs): More recently, stable NHCs derived from thiazolium, triazolium, and imidazolium salts have emerged as highly efficient organocatalysts for this transformation.[8][13][14] They often provide higher yields and can be tailored for asymmetric synthesis, allowing for the stereoselective production of chiral acyloins.[8][13]
Mechanism of the Thiamine-Catalyzed Benzoin Condensation
The thiamine-catalyzed pathway provides a perfect balance of efficiency and safety. The mechanism proceeds through several key steps, initiated by the formation of the active catalyst.
-
Catalyst Activation: Sodium hydroxide deprotonates the acidic C2-proton of the thiamine thiazolium ring, forming the nucleophilic ylide.[10][11]
-
Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of the first 4-fluorobenzaldehyde molecule.
-
Proton Transfer & Umpolung: A proton transfer creates a resonance-stabilized carbanion, the Breslow intermediate. This is the key umpolung step, as the original carbonyl carbon is now a potent nucleophile.[12]
-
C-C Bond Formation: This nucleophilic intermediate attacks the carbonyl carbon of a second 4-fluorobenzaldehyde molecule.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the thiamine catalyst and forming the final 4,4'-difluorobenzoin product.[10][12]
Caption: Thiamine-catalyzed benzoin condensation workflow.
Experimental Protocol: Thiamine-Catalyzed Synthesis
This protocol is a robust, green method for the laboratory-scale synthesis of 4,4'-difluorobenzoin.
Materials:
-
Thiamine hydrochloride (Vitamin B1 HCl)
-
4-Fluorobenzaldehyde
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g of thiamine hydrochloride in 5.0 mL of deionized water.
-
To this solution, add 20 mL of 95% ethanol, followed by 3.0 mL of 3 M sodium hydroxide solution while stirring. The solution should turn pale yellow, indicating the formation of the active ylide catalyst.
-
Add 10.0 g (8.0 mL, 80.6 mmol) of 4-fluorobenzaldehyde to the flask. Ensure the aldehyde is pure (freshly distilled if necessary) to avoid side reactions.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath maintained at 60-70°C with continuous stirring.
-
Maintain the reaction at this temperature for 90-120 minutes. The product may begin to crystallize from the hot solution.
-
After the heating period, cool the reaction mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water to remove any unreacted aldehyde and catalyst.
-
Dry the product in a vacuum oven at 50°C. The expected product is a white to pale yellow crystalline solid.
-
Purification (Optional): If necessary, the crude product can be recrystallized from hot ethanol to yield high-purity 4,4'-difluorobenzoin.
Comparative Data for Catalytic Systems
| Catalyst System | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield | Safety/Green Profile |
| Potassium Cyanide | Ethanol/Water | 60 - 80 | 30 - 60 min | 85 - 95% | Poor (Highly Toxic) |
| Thiamine HCl / Base | Ethanol/Water | 60 - 70 | 90 - 180 min | 70 - 90% | Excellent (Benign) |
| NHC (Triazolium Salt) | THF / DMSO | Room Temp - 60 | 2 - 24 hours | 80 - 98% | Good (Low Toxicity) |
Alternative Synthetic Pathways
While direct condensation is preferred, multi-step routes can offer alternative approaches, particularly if the starting materials are more readily available or if specific stereochemistry is desired.
Route A: Oxidation of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
This two-step pathway involves first creating the corresponding diol (a hydrobenzoin analogue) and then selectively oxidizing one of the alcohol moieties to a ketone.
-
Step 1: Synthesis of the Diol: 1,2-Bis(4-fluorophenyl)ethane-1,2-diol can be synthesized via the reductive coupling of 4-fluorobenzaldehyde using various reagents, such as a McMurry reaction with a low-valent titanium species.
-
Step 2: Selective Oxidation: The resulting diol can be selectively oxidized to the α-hydroxy ketone.[15][16] Reagents like organotin compounds in the presence of a chemical oxidant have been shown to efficiently convert 1,2-diols to α-hydroxy ketones without cleaving the C-C bond.[17] Other mild oxidizing agents can also be employed.
Caption: Two-step synthesis via diol oxidation.
Route B: Acyloin Condensation of Methyl 4-fluorobenzoate
The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[18][19][20]
-
Mechanism: The reaction proceeds via a radical mechanism where sodium metal donates single electrons to the ester carbonyls, leading to a dimerization and subsequent elimination of the alkoxy groups to form a diketone intermediate, which is then further reduced and protonated.[18][20][21]
-
Causality of Choice: This method is highly effective for aliphatic esters but is less commonly used for aromatic esters, where the benzoin condensation is more direct.[21] It requires strictly anhydrous, aprotic solvents (like toluene or xylene) and refluxing temperatures.[18][19] The presence of any protic solvent would lead to the Bouveault-Blanc reduction, yielding the alcohol instead.[18]
Conclusion
The synthesis of this compound is most efficiently and safely achieved through the benzoin condensation of 4-fluorobenzaldehyde . Among the available catalytic systems, the use of thiamine hydrochloride in a basic medium represents the optimal choice for most laboratory applications, balancing high yields with exceptional safety and environmental credentials. For industrial-scale or specialized asymmetric applications, N-heterocyclic carbene catalysts offer superior performance, albeit at a higher cost. Alternative routes, such as the oxidation of the corresponding diol, provide viable but less direct synthetic strategies. The continued development of efficient and green catalytic systems remains a key objective in the synthesis of this and other valuable fluorinated intermediates.
References
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Benzoin condensation: Definition, Mechanism, and Applications. Chemistry Learner. [Link]
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Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzoin condensation. Wikipedia. [Link]
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Benzoin Condensation with Thiamine. PierpaLab. [Link]
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17.7: Vitamin B1. Chemistry LibreTexts. [Link]
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Benzoin Condensation Reaction using Thiamine HCl. YouTube. [Link]
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Thiamine Catalyzed Benzoin Condensation. Sciencemadness.org. [Link]
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Benzoin condensation – Knowledge and References. Taylor & Francis. [Link]
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Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PMC. [Link]
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Acyloin condensation. Grokipedia. [Link]
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Ketone. Wikipedia. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Acyloin condensation. Wikipedia. [Link]
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1. Acyloin Condensation. BS Publications. [Link]
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Acyloin Ester Condensation. Wiley. [Link]
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The Acyloin Condensation. Organic Reactions. [Link]
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Preparation of bis(4-Fluorophenyl)hydroxy(1H-1,2,4-triazol-1-ylmethyl)silane. Molbase. [Link]
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Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. ChemBK. [Link]
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Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. Indian Academy of Sciences. [Link]
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Benzoin Condensation. Organic Chemistry Tutor. [Link]
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Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. [Link]
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Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. National Center for Biotechnology Information. [Link]
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Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]
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Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. ChemBK. [Link]
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Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin. As a key intermediate in various synthetic pathways, particularly in pharmaceutical and materials science research, unambiguous structural confirmation is paramount. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic analytical portrait of this molecule. The narrative emphasizes not just the data, but the scientific rationale underpinning the analytical choices and interpretation, reflecting field-proven insights for researchers and drug development professionals.
Molecular Structure and Analytical Strategy
This compound (Molecular Formula: C₁₄H₁₀F₂O₂) is an α-hydroxy ketone, a derivative of benzoin, featuring fluorine atoms at the para-position of both phenyl rings.[1][2] The presence of a chiral center at the hydroxyl-bearing carbon, the carbonyl group, two distinct aromatic rings, and the highly electronegative fluorine atoms creates a rich and informative spectroscopic landscape.
Our analytical strategy is designed to be a self-validating system. Each technique provides orthogonal, yet complementary, information. NMR spectroscopy will elucidate the precise carbon-hydrogen framework and the electronic environment of the fluorine nuclei. FTIR will confirm the presence of key functional groups, and Mass Spectrometry will determine the molecular weight and reveal characteristic fragmentation patterns, cementing the structural assignment.
Caption: High-level workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, we employ a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) to map out its atomic connectivity and stereochemistry. The fluorine atoms provide an additional, highly sensitive probe into the electronic structure.[3]
Experimental Protocol: NMR Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment and connectivity of all magnetically active nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing the exchangeable hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion.[4]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are required.[3] An external reference like CFCl₃ (0 ppm) is typically used.[5]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction to obtain the final spectra.
Data Interpretation and Predicted Spectra
The presence of the chiral center renders the two protons on the same aromatic ring (ortho or meta to the substituent) chemically non-equivalent (diastereotopic), which can lead to more complex splitting patterns than might be naively expected.
¹H NMR Analysis:
-
Aromatic Protons (approx. 7.0-8.0 ppm): Two distinct sets of signals are expected for the two p-substituted fluorophenyl rings. Due to the electron-withdrawing nature of the carbonyl and the fluorine atoms, these protons will be downfield. We anticipate two overlapping AA'BB' systems or, more simply, two pairs of doublets or multiplets. The protons on the ring attached to the carbonyl group will likely be further downfield than those on the ring attached to the hydroxyl-bearing carbon.
-
Methine Proton (-CH(OH)-) (approx. 6.1 ppm): A singlet is expected for the proton attached to the carbon bearing the hydroxyl group. It may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in dry DMSO-d₆).
-
Hydroxyl Proton (-OH) (variable, approx. 6.0 ppm): A broad singlet is expected. Its chemical shift is highly dependent on concentration, solvent, and temperature.
¹³C NMR Analysis:
-
Carbonyl Carbon (C=O) (approx. 195-200 ppm): The ketone carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (approx. 115-165 ppm): Multiple signals are expected. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield (approx. 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).
-
Methine Carbon (-CH(OH)-) (approx. 75-80 ppm): The carbon attached to the hydroxyl group will appear in this region.
¹⁹F NMR Analysis:
-
Aryl-Fluorine (approx. -105 to -115 ppm): With CFCl₃ as a reference, aromatic fluorines typically appear in this range.[6] We expect two distinct signals, as the two fluorophenyl groups are in different chemical environments. These signals will appear as complex multiplets due to coupling with the aromatic protons.
| NMR Data Summary (Predicted) | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ, ppm) | ~7.0-8.0 (m, 8H, Ar-H)~6.1 (s, 1H, CH-OH)~6.0 (br s, 1H, OH) | ~197 (C=O)~165 (d, ¹JCF ≈ 250 Hz, C-F)~115-135 (Ar-C)~77 (CH-OH) | ~ -110 to -114 (m) |
| Key Couplings | H-H (ortho, meta)H-F (through-space or long-range) | C-F (¹J, ²J, ³J) | F-H (ortho, meta) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential and rapid technique for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint".[7] For this compound, we are particularly interested in confirming the hydroxyl and carbonyl groups.
Experimental Protocol: FTIR Analysis
Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule.[8]
Methodology:
-
Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]
-
Instrumentation: A high-resolution FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or air is recorded first to subtract atmospheric CO₂ and H₂O signals.
-
The sample spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹).
-
Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
-
Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Predicted Spectrum
The IR spectrum of the parent compound, benzoin, serves as an excellent reference.[9] We expect to see characteristic absorptions for the O-H, C-H, C=O, C=C, and C-F bonds.
-
O-H Stretch (approx. 3400-3500 cm⁻¹): A strong, broad absorption band is characteristic of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[10]
-
Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks appear just above 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch (approx. 1685 cm⁻¹): A very strong, sharp absorption is expected for the ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (1715 cm⁻¹).[11][12]
-
Aromatic C=C Stretch (approx. 1500-1600 cm⁻¹): Several sharp bands of varying intensity will be present, corresponding to the vibrations of the phenyl rings.[9]
-
C-F Stretch (approx. 1150-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond stretch is expected in this region.
| FTIR Data Summary (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hydroxyl Stretch | ~3450 | Strong, Broad | O-H stretch |
| Aromatic C-H Stretch | ~3070 | Medium, Sharp | sp² C-H stretch |
| Carbonyl Stretch | ~1685 | Very Strong, Sharp | C=O stretch (conjugated ketone) |
| Aromatic C=C Stretch | ~1600, ~1510 | Strong to Medium | C=C ring stretch |
| C-F Stretch | ~1230, ~1160 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers valuable clues about the molecule's structure and stability. Electron Impact (EI) is a common ionization technique for this type of analysis.
Experimental Protocol: MS Analysis
Objective: To determine the molecular weight and elucidate the fragmentation pattern to confirm the molecular structure.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, removes an electron to form a high-energy molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation and Predicted Spectrum
The molecular formula C₁₄H₁₀F₂O₂ gives a molecular weight of 248.22 g/mol .[1]
-
Molecular Ion (M⁺•): A peak at m/z = 248 should be observed, corresponding to the intact molecule with one electron removed. Its intensity may be moderate due to fragmentation.
-
Key Fragmentation: The most characteristic fragmentation for α-hydroxy ketones (benzoins) is the α-cleavage, the breaking of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon.[13] This results in two primary fragment ions. For this molecule, the cleavage will produce the 4-fluorobenzoyl cation and the 4-fluorophenylhydroxymethylene radical, or vice versa. The most stable cation will produce the more abundant peak.
-
[C₇H₄FO]⁺ (4-fluorobenzoyl cation): This fragment has an m/z of 123. This is expected to be a very prominent peak, likely the base peak, due to its resonance stabilization.
-
[C₇H₅FO]⁺• (from the other half): This radical cation fragment at m/z 124 is also possible.
-
-
Other Fragments:
-
[C₆H₄F]⁺ (4-fluorophenyl cation): Loss of a CO molecule from the 4-fluorobenzoyl cation (m/z 123) would yield a fragment at m/z = 95. This is a common fragmentation pathway for benzoyl derivatives.[14]
-
Caption: Predicted primary fragmentation pathway for this compound.
| Mass Spectrometry Data Summary (Predicted) | m/z Value | Identity | Notes |
| Molecular Ion | 248 | [C₁₄H₁₀F₂O₂]⁺• | Confirms molecular weight. |
| Base Peak | 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation; characteristic α-cleavage product. |
| Secondary Fragment | 95 | [C₆H₄F]⁺ | Loss of CO from the m/z 123 fragment. |
Conclusion: A Cohesive Structural Verification
The synergistic application of NMR, FTIR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. NMR spectroscopy defines the carbon-hydrogen framework and confirms the distinct electronic environments of the two fluorophenyl rings. FTIR provides rapid verification of the essential hydroxyl and conjugated ketone functional groups. Finally, mass spectrometry confirms the correct molecular weight and displays a predictable fragmentation pattern dominated by α-cleavage, which is a hallmark of the benzoin scaffold. Together, these techniques form a self-validating analytical package that provides the high degree of structural certainty required by researchers, scientists, and drug development professionals.
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The Modern Medicinal Chemist's Guide to Fluorinated Benzoin Compounds: Unraveling the Mechanism of Action
Introduction: The Benzoin Scaffold and the Fluorine Advantage
For decades, the benzoin scaffold has been a subject of interest in medicinal chemistry, with its derivatives demonstrating a breadth of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The inherent reactivity and structural features of the benzoin core make it a versatile starting point for the development of novel therapeutic agents. However, the true potential of this scaffold may be unlocked through a strategic modification that has revolutionized modern drug discovery: fluorination.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6][7] This "fluorine advantage" has been successfully exploited in numerous FDA-approved drugs. When applied to the benzoin scaffold, fluorination is hypothesized to potentiate its inherent biological activities and potentially confer novel mechanisms of action. This guide provides an in-depth exploration of the proposed mechanisms of action of fluorinated benzoin compounds and a comprehensive experimental framework for their investigation.
Hypothesized Mechanisms of Action of Fluorinated Benzoin Compounds
Based on the known biological activities of benzoin derivatives and the well-documented effects of fluorination, we can propose several primary mechanisms through which fluorinated benzoin compounds may exert their therapeutic effects. These compounds likely act as modulators of specific enzymatic and cellular signaling pathways.
Enhanced Enzyme Inhibition
Benzoin derivatives have been identified as inhibitors of various enzymes, including α-amylase, α-glucosidase, tyrosinase, and cholinesterases.[8][9] Fluorination can significantly enhance this inhibitory potential. The high electronegativity of fluorine can alter the electronic distribution within the benzoin molecule, leading to stronger interactions with amino acid residues in the active site of an enzyme. This can manifest as either competitive or non-competitive inhibition.[10]
-
Competitive Inhibition: The fluorinated benzoin compound directly competes with the natural substrate for binding to the active site. The fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the enzyme, increasing the binding affinity and preventing the substrate from binding.
-
Non-competitive Inhibition: The compound binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency, even when the substrate is bound.
Induction of Apoptosis in Cancer Cells
Preliminary studies on non-fluorinated benzoin derivatives suggest a potential role in inducing apoptosis, or programmed cell death, in cancer cells.[11] One study on a benzoin thiosemicarbazone derivative indicated that it triggers apoptosis through an intrinsic, mitochondria-mediated pathway.[11] Fluorination can amplify this pro-apoptotic activity. The increased lipophilicity of fluorinated compounds can facilitate their passage across cellular and mitochondrial membranes, allowing them to accumulate within the cell and interact with key regulators of apoptosis, such as the Bcl-2 family of proteins.
A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols
A systematic and multi-faceted approach is essential to rigorously investigate the mechanism of action of a novel fluorinated benzoin compound. The following experimental workflow provides a comprehensive strategy, from initial screening to in-depth mechanistic studies.
Caption: A generalized experimental workflow for elucidating the mechanism of action of fluorinated benzoin compounds.
Detailed Experimental Protocols
Protocol 1: Enzyme Inhibition Assays
-
Objective: To determine the inhibitory activity of the fluorinated benzoin compound against a panel of relevant enzymes.
-
Materials:
-
Fluorinated benzoin compound of interest.
-
Target enzymes (e.g., α-glucosidase, acetylcholinesterase).
-
Substrates for each enzyme.
-
Assay buffer specific to each enzyme.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the fluorinated benzoin compound in the appropriate solvent.
-
In a 96-well plate, add the enzyme and the assay buffer.
-
Add the diluted compound to the wells and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cellular Apoptosis Assays
-
Objective: To assess the ability of the fluorinated benzoin compound to induce apoptosis in a relevant cell line (e.g., a cancer cell line).
-
Materials:
-
Fluorinated benzoin compound.
-
Cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorinated benzoin compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Enzyme Inhibition Data for Fluorinated Benzoin Compound X
| Enzyme | IC50 (µM) | Inhibition Type |
| α-Glucosidase | 5.2 ± 0.8 | Competitive |
| Acetylcholinesterase | 12.6 ± 1.5 | Non-competitive |
| Tyrosinase | 25.1 ± 3.2 | Mixed |
Table 2: Apoptosis Induction in MCF-7 Cells by Fluorinated Benzoin Compound Y
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 1 | 15.4 ± 1.8 | 5.2 ± 0.7 |
| 5 | 45.8 ± 3.5 | 12.6 ± 1.9 |
| 10 | 68.2 ± 4.1 | 22.4 ± 2.5 |
Visualizing the Signaling Pathway
For compounds that induce apoptosis, visualizing the underlying signaling pathway is crucial for understanding the mechanism.
Caption: Proposed intrinsic apoptosis pathway activated by fluorinated benzoin compounds.
Conclusion and Future Directions
The strategic fluorination of the benzoin scaffold holds immense promise for the development of novel therapeutic agents with potent and well-defined mechanisms of action. The hypotheses of enhanced enzyme inhibition and induction of apoptosis provide a solid foundation for further investigation. The experimental roadmap outlined in this guide offers a rigorous framework for elucidating the precise molecular targets and cellular pathways modulated by these promising compounds. Future research should focus on expanding the library of fluorinated benzoin derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and advancing lead compounds into preclinical and clinical development.[12]
References
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Hacini, Z., Khedja, F., Habib, I., Kendour, Z., & Debba, Z. (2018). Evaluation of antibacterial and antioxidant activities of three types of benzoin resin. European Journal of Chemistry, 9(4), 408-411. [Link]
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How does benzoin interact with enzymes? (2025, May 21). Blog. [Link]
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A review on bioactive potential of Benzoin Resin. International Scientific Organization. [Link]
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Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023). Molecules, 28(10), 4148. [Link]
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Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. (2025). ResearchGate. [Link]
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Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. (2022). Records of Natural Products, 16(3), 246-261. [Link]
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Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (n.d.). ResearchGate. [Link]
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Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous. (2021). Bioorganic Chemistry, 114, 105121. [Link]
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Synthesis and biological activity of acetylene compounds derivatives of benzoin. (2022). International journal of health sciences, 6(S4), 1017-1024. [Link]
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Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (2021). Turkish Journal of Chemistry, 45(3), 788-804. [Link]
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Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytoto. (2021). KTU AVES. [Link]
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Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2022). Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link]
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Evaluation of antibacterial and antioxidant activities of three types of benzoin resin. (2018). European Journal of Chemistry, 9(4), 408-411. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33864-33905. [Link]
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Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway. (2019). ResearchGate. [Link]
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Fluorinated benzoxazinones designed via MIA‐QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. (n.d.). ResearchGate. [Link]
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Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. (2016). Bioorganic Chemistry, 66, 124-131. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4747. [Link]
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New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. (2025). Beilstein Journal of Organic Chemistry, 21, 1-27. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33864-33905. [Link]
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Anticancer Activity of Ether Derivatives of Chrysin. (2023). Molecules, 28(13), 5086. [Link]
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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Foreword: Navigating the Known and the Predicted in Molecular Architecture
In the landscape of drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide focuses on 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, commonly known as 4,4'-difluorobenzoin, a member of the α-hydroxy ketone family. While a definitive, publicly available single-crystal X-ray diffraction study for this specific compound is not found in the current body of literature, this document serves as a comprehensive technical guide for the researcher. By leveraging established principles of chemical synthesis, crystallographic analysis of analogous structures, and spectroscopic methods, we will construct a robust predictive model of its molecular and supramolecular architecture. This guide is designed to equip researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to synthesize, characterize, and ultimately determine the crystal structure of this compound.
Introduction to this compound
This compound is a symmetrical benzoin derivative. The benzoin framework, characterized by a hydroxyl group adjacent to a ketone, is a significant scaffold in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, understanding the precise spatial arrangement of the fluoro-substituted phenyl rings, the hydroxyl group, and the ketone moiety is critical for predicting its interaction with biological targets or its properties in advanced materials.
Table 1: Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molar Mass | 248.22 g/mol |
| Common Name | 4,4'-Difluorobenzoin |
| CAS Number | 53458-16-5 |
| Predicted Melting Point | 74-76 °C |
| Predicted Boiling Point | 376.0 ± 32.0 °C |
| Predicted Density | 1.317 ± 0.06 g/cm³ |
Synthesis and Crystallization: From Precursor to Single Crystal
The most direct and established route to synthesize benzoin derivatives is the benzoin condensation , a coupling reaction between two aldehydes.[1] For 4,4'-difluorobenzoin, the precursor is 4-fluorobenzaldehyde.[2]
Experimental Protocol: Synthesis via Benzoin Condensation
This protocol outlines a cyanide-catalyzed benzoin condensation, a classic and efficient method.[3] An alternative, greener approach utilizes thiamine hydrochloride (Vitamin B1) as a catalyst, avoiding the use of highly toxic cyanide salts.[4]
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4-fluorobenzaldehyde in 30 mL of ethanol.
-
In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of sodium cyanide (NaCN) in 10 mL of deionized water. Extreme caution must be exercised when handling cyanide salts.
Step 2: Reaction Execution
-
With vigorous stirring, add the aqueous NaCN solution to the ethanolic solution of 4-fluorobenzaldehyde.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 60-90 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to induce crystallization.[4]
-
Collect the crude product by vacuum filtration and wash the crystals thoroughly with cold water until the filtrate is neutral.
-
Further purify the crude 4,4'-difluorobenzoin by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Single Crystal Growth
Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of benzoin derivatives.
Step 1: Solvent Selection
-
Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a system where the compound is moderately soluble.
Step 2: Crystallization
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Filter the hot solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Predicted Crystal Structure and Molecular Geometry
In the absence of a determined structure, we can predict the key structural features based on the known crystal structures of related benzoin and deoxybenzoin derivatives.[5][6]
Molecular Geometry
The core of the molecule consists of a C-C bond connecting a carbonyl carbon and a carbon bearing a hydroxyl group and a 4-fluorophenyl ring. The other 4-fluorophenyl ring is attached to the carbonyl carbon.
-
Bond Lengths and Angles : Standard bond lengths and angles are expected. The C=O bond of the ketone will be approximately 1.22 Å. The C-O bond of the alcohol will be around 1.43 Å. The C-C bonds within the phenyl rings will be in the range of 1.38-1.40 Å.
-
Torsion Angles and Conformation : The most significant conformational flexibility lies in the torsion angle defined by the O=C-C-O(H) backbone. The two 4-fluorophenyl rings are not expected to be coplanar due to steric hindrance. The dihedral angle between the planes of the two aromatic rings in similar twisted molecules is often observed to be in the range of 60-90°.[5]
Crystal Packing and Intermolecular Interactions
The crystal packing will be dictated by a network of intermolecular interactions, which are crucial for the overall supramolecular assembly.[7][8]
-
Hydrogen Bonding : The most dominant intermolecular interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[9] This O-H···O=C interaction is a robust synthon that typically leads to the formation of chains or dimers.
-
π-π Stacking : The electron-rich 4-fluorophenyl rings are likely to engage in π-π stacking interactions with rings of adjacent molecules, contributing to the stability of the crystal lattice.
-
Other Weak Interactions : C-H···O and C-H···F hydrogen bonds, although weaker, will also play a role in the three-dimensional packing arrangement.[10]
The interplay of these interactions will determine the final crystal system, space group, and unit cell parameters.
Structural Elucidation Workflow
The definitive determination of the crystal structure requires single-crystal X-ray diffraction.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[13] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing : The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.[14]
-
Structure Solution and Refinement : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data to achieve the best fit, resulting in the final crystal structure.
dot digraph "Structural Elucidation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} } Caption: Experimental and analytical workflow for the structural determination of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and for providing information that complements the crystallographic data.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[16]
-
O-H Stretch : A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl group is expected around 1685-1660 cm⁻¹. The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[17][18][19]
-
C-F Stretch : A strong absorption band in the region of 1250-1100 cm⁻¹ will indicate the presence of the C-F bond.
-
Aromatic C=C Stretches : Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[20][21][22][23]
-
¹H NMR :
-
Aromatic Protons : A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the two different phenyl rings will likely show distinct signals due to their different chemical environments.
-
Methine Proton (-CH(OH)-) : A singlet or a doublet (if coupled to the -OH proton) is expected around δ 6.0 ppm.
-
Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is dependent on concentration and solvent, typically in the range of δ 3.0-5.0 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : A signal in the downfield region, typically around δ 195-200 ppm.
-
Methine Carbon (-CH(OH)-) : A signal expected around δ 75-80 ppm.
-
Aromatic Carbons : Multiple signals in the range of δ 115-165 ppm. The carbons directly bonded to fluorine will show characteristic splitting (large ¹JCF coupling constant).
-
Table 2: Predicted Spectroscopic Data
| Technique | Region/Chemical Shift (δ) | Assignment |
| FT-IR | 3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl) |
| 1685-1660 cm⁻¹ (strong) | C=O stretch (conjugated ketone) | |
| 1250-1100 cm⁻¹ (strong) | C-F stretch | |
| ¹H NMR | 7.0-8.0 ppm (multiplets) | Aromatic C-H |
| ~6.0 ppm (singlet) | Methine C-H | |
| 3.0-5.0 ppm (broad s) | Hydroxyl O-H | |
| ¹³C NMR | 195-200 ppm | Carbonyl C=O |
| 115-165 ppm (multiple) | Aromatic C (with C-F splitting) | |
| 75-80 ppm | Methine C-OH |
Conclusion and Future Work
This technical guide provides a comprehensive framework for the synthesis and structural characterization of this compound. While a published crystal structure is currently unavailable, the methodologies and predictive analyses presented here offer a clear and scientifically grounded pathway for its determination. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established and reliable procedures. The predicted molecular geometry, crystal packing, and spectroscopic features, derived from the analysis of analogous compounds, provide a strong foundation for any researcher entering this area. The successful execution of the workflow described herein will not only yield the definitive crystal structure of this molecule but also contribute valuable data to the fields of crystallography, medicinal chemistry, and materials science.
References
A comprehensive list of references would be compiled here, including clickable URLs to the source materials. For the purpose of this demonstration, the citations refer to the search results provided previously.
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Solubility Profile of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-Difluorobenzoin): A Physicochemical and Methodological Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-Difluorobenzoin. While specific quantitative solubility data for this compound is not extensively published, this paper serves as an expert guide to understanding, predicting, and experimentally determining its solubility. We will explore the molecular characteristics governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative measurement, and discuss the practical implications for researchers in drug development.
Introduction: The Critical Role of Solubility
This compound (Figure 1) is a benzoin derivative characterized by two fluorophenyl rings. Such compounds are valuable intermediates in organic synthesis, including the preparation of APIs and photoinitiators. Understanding the solubility of this molecule is not a mere academic exercise; it is a fundamental requirement for practical application. Process chemists require this information to select appropriate reaction and crystallization solvents, while formulation scientists depend on it to design effective drug delivery systems. Poor solubility can lead to significant challenges, including low bioavailability and difficulties in achieving desired concentrations for in vitro and in vivo testing[1][2].
This guide is structured to provide a robust framework for approaching the solubility of 4,4'-Difluorobenzoin. We will first dissect its molecular structure to predict its behavior in various solvent classes. Subsequently, we will present a comprehensive, step-by-step methodology for accurately determining its thermodynamic solubility.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₄H₁₀F₂O₂[3] Molar Mass: 248.22 g/mol [3]
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[4]. To predict the solubility of 4,4'-Difluorobenzoin, we must analyze its key structural features:
-
Polar Functional Groups: The molecule contains a hydroxyl (-OH) group and a ketone (C=O) group. These groups are polar and capable of forming hydrogen bonds (the -OH group as a donor and acceptor, the C=O as an acceptor) and dipole-dipole interactions.
-
Aromatic Rings: The two phenyl rings are large, non-polar, hydrophobic structures. The fluorine substituents increase the electron-withdrawing nature and slightly alter the polarity of the rings but do not fundamentally change their hydrophobic character.
Predicted Solubility Behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the non-polar phenyl rings have an affinity for these solvents through van der Waals forces, the strong solute-solute interactions mediated by the polar hydroxyl and ketone groups (hydrogen bonding in the crystal lattice) will be difficult for non-polar solvents to overcome. A related compound, 4,4'-Difluorobiphenyl, which lacks the polar ketone and hydroxyl groups, is expected to be more soluble in non-polar solvents[5].
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): High solubility is predicted in these solvents. Solvents like acetone and DMSO have strong dipole moments and can act as hydrogen bond acceptors, effectively interacting with the polar groups of the solute. They can solvate both the polar functional groups and the aromatic rings, successfully disrupting the crystal lattice.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol):
-
Water: Solubility is expected to be very low. Although the molecule can form hydrogen bonds with water, the two large, hydrophobic fluorophenyl rings dominate the structure, making it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water. Analogous compounds like 4,4'-Difluorobiphenyl are reported as insoluble in water[6].
-
Alcohols (Methanol, Ethanol): Moderate to good solubility is anticipated. Alcohols are amphiphilic; their hydroxyl groups can hydrogen bond with the solute's polar functions, while their alkyl chains can interact with the phenyl rings. The related compound Furoin, which also possesses a hydroxyl and ketone group, is soluble in methanol and hot alcohol[7].
-
-
Acidic/Basic Aqueous Solutions: Solubility in 5% HCl is expected to be negligible as the molecule lacks a basic functional group (like an amine) to form a soluble salt[8]. Similarly, its solubility in 5% NaHCO₃ is expected to be nil. In a stronger base like 5% NaOH, a slight increase in solubility might be observed due to the potential for the hydroxyl group (pKa predicted to be ~11.6 for the chloro-analogue) to be deprotonated, but this effect is likely minimal[8][9].
This qualitative analysis provides a strong directional hypothesis. However, for process development and formulation, precise quantitative data is essential. The following section details the authoritative methodology for obtaining this data.
Experimental Methodology: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, a standardized method such as the Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility[10]. This method is recognized by regulatory bodies and is adaptable for various organic solvents[11][12][13]. It is designed to measure the saturation mass concentration of the compound in a given solvent at a controlled temperature[14][15].
Principle
An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Mandatory Workflow Diagram
The following diagram outlines the critical steps of the Shake-Flask protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (purity > 98%)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (e.g., PTFE, compatible with organic solvents)
-
Validated HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical; typically, 5-10 mg of solid per 1 mL of solvent is a good starting point[10][12].
-
Expert Insight: Using a significant excess ensures that equilibrium saturation is achieved. Visual confirmation of remaining solid at the end of the experiment is a mandatory validation step.
-
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C)[11]. Agitate the vials for a predetermined time.
-
Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical (e.g., within ±5%)[12]. For most crystalline organic compounds, 24 to 48 hours is sufficient[13].
-
-
Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle while maintaining the test temperature. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Expert Insight: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. Quantify the concentration against a multi-point calibration curve prepared from known standards of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Data Summary and Interpretation
While experimental data is pending execution of the protocol above, we can structure a table to present the expected qualitative results based on our physicochemical analysis. A researcher following the protocol would populate this table with quantitative values.
| Solvent Class | Example Solvent | Predicted Solubility | Governing Intermolecular Forces |
| Non-Polar | Hexane, Toluene | Low | Van der Waals forces; insufficient to overcome solute-solute H-bonding in the crystal lattice. |
| Polar Aprotic | Acetone, DMSO | High | Strong dipole-dipole interactions and H-bond acceptance solvate the polar functional groups. |
| Polar Protic | Water | Very Low | Dominated by the hydrophobic effect of the two large fluorophenyl rings. |
| Polar Protic | Ethanol | Moderate to Good | H-bonding with the solvent -OH group and hydrophobic interactions with the alkyl chain. |
Conclusion and Implications
This technical guide establishes a comprehensive framework for understanding and determining the solubility of this compound. Based on a detailed analysis of its molecular structure, we predict high solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in alcohols, and very low solubility in water and non-polar solvents.
For researchers and drug development professionals, the provided shake-flask protocol serves as a self-validating, authoritative method to obtain the precise quantitative data needed for informed decision-making. Accurate solubility data is indispensable for selecting appropriate solvents for synthesis and purification, avoiding costly downstream issues in formulation, and ensuring the reliability of biological screening results. By applying the principles and methods outlined herein, scientists can effectively characterize this key intermediate and accelerate its path through the development pipeline.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
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An In-depth Technical Guide to 4,4'-Difluorobenzoin: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4,4'-Difluorobenzoin, a fluorinated aromatic α-hydroxyketone. While direct literature on this specific molecule is not abundant, this document synthesizes foundational principles of benzoin chemistry, modern synthetic strategies, and the well-established impact of fluorine substitution in applied chemistry to offer a detailed perspective for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Legacy of the Benzoin Condensation and the Rise of Fluorinated Molecules
The story of 4,4'-Difluorobenzoin is rooted in one of the classic name reactions of organic chemistry: the benzoin condensation. First reported in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction provided a novel method for carbon-carbon bond formation between two aldehydes.[1][2][3] The catalytic version of this reaction, developed by Nikolay Zinin in the late 1830s, significantly improved its utility.[1][2] This reaction, which yields an α-hydroxyketone, introduced a unique structural motif that has since found widespread use in organic synthesis.[3]
In parallel to the development of classical organic reactions, the 20th and 21st centuries have witnessed the ascent of fluorine in the design of functional molecules. The introduction of fluorine atoms into organic compounds can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[] These attributes have made fluorinated compounds indispensable in modern drug discovery and materials science.
4,4'-Difluorobenzoin sits at the intersection of these two powerful concepts. As a symmetrical aromatic α-hydroxyketone bearing two para-fluorophenyl substituents, it represents a logical extension of the classical benzoin structure, engineered to leverage the unique properties of fluorine. This guide will delve into the probable synthetic routes to this compound, its predicted and known properties, and its potential applications, drawing upon the rich history of benzoin chemistry and the modern imperative for fluorinated molecules.
Synthesis of 4,4'-Difluorobenzoin: A Modern Approach to a Classic Reaction
While a specific, documented first synthesis of 4,4'-Difluorobenzoin is not readily found in a broad search of the scientific literature, its preparation can be reliably achieved through the benzoin condensation of 4-fluorobenzaldehyde. The classical cyanide-catalyzed method, though effective, is often eschewed in modern synthetic chemistry due to the toxicity of cyanide. A greener and widely adopted alternative is the use of thiamine (Vitamin B1) as a catalyst.
The thiamine-catalyzed benzoin condensation proceeds through the formation of an ylide intermediate, which acts as an acyl anion equivalent, attacking a second molecule of the aldehyde. This method is not only safer but also highly effective for a range of substituted benzaldehydes.
Proposed Synthetic Protocol: Thiamine-Catalyzed Condensation of 4-Fluorobenzaldehyde
This protocol is adapted from established procedures for the thiamine-catalyzed synthesis of benzoin and is expected to yield 4,4'-Difluorobenzoin with good efficiency.
Experimental Workflow:
A representative experimental workflow for the synthesis and characterization of 4,4'-Difluorobenzoin.
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiamine hydrochloride (0.05 equivalents) in a minimal amount of water. Add ethanol (95%) to this solution.
-
Ylide Formation: Cool the thiamine solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 3 M) dropwise with stirring. The solution should turn yellow, indicating the formation of the thiamine ylide.
-
Benzoin Condensation: To the cooled catalyst solution, add 4-fluorobenzaldehyde (1.0 equivalent).
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product. If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod may be necessary.
-
Purification: Collect the crude 4,4'-Difluorobenzoin by vacuum filtration and wash the solid with a cold mixture of ethanol and water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to obtain crystalline 4,4'-Difluorobenzoin.
Physicochemical and Spectroscopic Properties
The introduction of fluorine atoms is expected to influence the physical properties of 4,4'-Difluorobenzoin, such as its melting point and solubility, compared to the parent benzoin molecule.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| CAS Number | 53458-16-5 |
| Appearance | Expected to be a crystalline solid |
Spectroscopic Data
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | 9.97 (s, 1H), 7.92 (dd, J=8.7, 5.5 Hz, 2H), 7.23 (t, J=8.7 Hz, 2H) | 190.5, 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) |
| Reference | [1] | [1] |
Due to the limited availability of experimental spectra in the searched literature, the following NMR data has been generated using online prediction tools. These values should be considered as estimates and require experimental verification.
| Parameter | Predicted ¹H NMR | Predicted ¹³C NMR |
| Chemical Shift (δ, ppm) | ~7.9 (dd, 2H), ~7.4 (dd, 2H), ~7.1 (m, 4H), ~6.0 (s, 1H, CH-OH), ~4.5 (s, 1H, OH) | ~198 (C=O), ~165 (d, C-F), ~132 (d), ~130 (d), ~116 (d), ~76 (CH-OH) |
| Prediction Tool | NMRDB.org | NMRDB.org |
Note: The predicted spectra suggest distinct signals for the aromatic protons due to coupling with fluorine. The benzylic proton (CH-OH) is expected to appear as a singlet, and the hydroxyl proton signal may be broad and its position dependent on the solvent and concentration. In the ¹³C NMR, the carbon atoms attached to fluorine will show characteristic splitting (doublets) due to C-F coupling.
Potential Applications in Research and Development
While specific applications for 4,4'-Difluorobenzoin are not extensively documented, its structure suggests significant potential in several areas of chemical research and development, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The α-hydroxyketone moiety is a versatile pharmacophore found in a number of biologically active compounds. Furthermore, the presence of two fluorophenyl groups can enhance the drug-like properties of a molecule.
-
Anticancer Agents: Substituted benzoins have been investigated as potential antitumor agents.[5][6] The fluorophenyl groups in 4,4'-Difluorobenzoin could improve binding affinity to target proteins and enhance metabolic stability, potentially leading to more potent and durable anticancer effects.
-
Enzyme Inhibitors: The structural features of 4,4'-Difluorobenzoin make it a candidate for the design of enzyme inhibitors. The hydroxyl and ketone groups can participate in hydrogen bonding interactions within an enzyme's active site, while the fluorophenyl rings can engage in hydrophobic and aromatic interactions.
Logical Relationship of Structural Features to Potential Bioactivity:
The structural features of 4,4'-Difluorobenzoin and their relationship to its potential applications.
Materials Science
Fluorinated aromatic compounds are key building blocks for high-performance polymers due to their thermal stability and chemical resistance. While 4,4'-difluorobenzophenone is a known precursor to PEEK polymers, 4,4'-Difluorobenzoin could serve as a monomer for novel fluorinated polymers with unique properties. The hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a variety of polymer architectures.
Conclusion
4,4'-Difluorobenzoin represents a confluence of classical organic synthesis and modern medicinal and materials chemistry. While its direct discovery and history are not prominently documented, its synthesis is readily achievable through established green chemistry protocols. The presence of both the versatile α-hydroxyketone functional group and the advantageous fluorophenyl substituents makes 4,4'-Difluorobenzoin a molecule of significant interest for further investigation. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this and other fluorinated benzoins in their respective fields.
References
- Supporting Information for a scientific article. (n.d.).
- Benzoin Condensation. (n.d.).
- 1H-NMR and 13C-NMR Spectra. (n.d.).
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- Benzoin (organic compound). (n.d.). Wikipedia.
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- The Benzoin Condensation Catalytic preparation of benzoin. (n.d.).
- 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Fluorobenzene(462-06-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 417-429.
- Benzoin Condens
- Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH.
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- Thiamine Catalyzed Benzoin Condens
- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.
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- BJOC - Search Results. (n.d.). Beilstein Journals.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum. (n.d.). ChemicalBook.
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A-Level Technical Guide: Theoretical and Computational Analysis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Executive Summary
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin, is a halogenated aromatic α-hydroxy ketone of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive framework for the synthesis, experimental characterization, and in-depth computational analysis of this compound. By integrating high-level theoretical calculations with empirical data, we aim to elucidate its structural, electronic, and spectroscopic properties. This dual approach offers a powerful, self-validating system for understanding the molecule's behavior, providing insights crucial for rational drug design and the development of novel functional materials.
Introduction: The Significance of Fluorinated Benzoin Derivatives
Benzoin and its derivatives are a cornerstone class of organic compounds, serving as versatile synthons in the creation of more complex molecular architectures. The α-hydroxy ketone moiety is a key structural motif in various biologically active molecules. The strategic introduction of fluorine, often termed the "magic atom" in medicinal chemistry, can dramatically enhance a compound's therapeutic profile.[4][5] Fluorine's high electronegativity and small van der Waals radius allow it to modulate electronic properties and molecular conformation with minimal steric hindrance, often leading to improved pharmacokinetic and pharmacodynamic properties.[4]
This guide focuses on the symmetrical 4,4'-difluoro derivative of benzoin. The para-substitution of fluorine is expected to influence the electronic distribution across the entire molecule, impacting its reactivity, intermolecular interactions, and spectroscopic signatures. Understanding these effects through a synergistic experimental and computational approach is paramount for predicting the molecule's behavior and unlocking its full potential in various applications.
Synthesis and Experimental Characterization
A robust understanding of a molecule begins with its synthesis and empirical characterization. The following protocols describe standard, field-proven methodologies for obtaining and validating the structure of this compound.
Synthesis via Cyanide-Catalyzed Benzoin Condensation
The most common and efficient method for synthesizing benzoins is the cyanide-catalyzed condensation of two aldehyde molecules. This reaction, a classic example of "umpolung" (reactivity inversion), is both high-yielding and reliable.
Causality: The cyanide ion acts as a catalyst by attacking the carbonyl carbon of 4-fluorobenzaldehyde, inverting its polarity and enabling it to act as a nucleophile that subsequently attacks a second molecule of the aldehyde. The reaction is driven by the formation of a stable cyanohydrin intermediate.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 30 mL of 95% ethanol.
-
Catalyst Preparation: In a separate beaker, prepare a solution of 1.0 g (15.4 mmol) of potassium cyanide (KCN) in 10 mL of distilled water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Initiation: Add the aqueous KCN solution to the ethanolic aldehyde solution.
-
Reaction: Heat the mixture to reflux using a heating mantle for 60-90 minutes. The solution will typically turn yellow, and a crystalline precipitate should begin to form.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with two 20 mL portions of cold water, followed by one 15 mL portion of cold 50% ethanol to remove unreacted aldehyde and cyanide salts.
-
Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the product from hot ethanol. The final product, this compound, should be obtained as white to off-white crystals.[6][7]
Spectroscopic and Structural Validation
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and single-crystal X-ray diffraction provides a complete picture of the molecule in both solution and solid states.[8]
Protocol: Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the crystalline product with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks: A broad peak around 3400-3500 cm⁻¹ (O-H stretch), a sharp, strong peak around 1680-1700 cm⁻¹ (C=O stretch), and characteristic peaks for C-F stretching (around 1150-1250 cm⁻¹) and aromatic C-H/C=C bonds.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Signals: Aromatic protons will appear in the 7.0-8.0 ppm range, showing splitting patterns consistent with para-substitution. The hydroxyl (-OH) and alpha-proton (-CH) will appear as singlets or doublets, with their chemical shifts being solvent-dependent.
-
Expected ¹³C NMR Signals: The carbonyl carbon should appear significantly downfield (~195-205 ppm). Aromatic carbons will be in the 115-140 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.[10]
-
Expected ¹⁹F NMR Signals: A single resonance is expected due to the molecular symmetry.[11]
-
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum from 200 to 800 nm.
-
Expected Transitions: Look for π → π* transitions characteristic of the aromatic rings and n → π* transitions associated with the carbonyl group.[9]
-
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or chloroform/hexane).[8]
-
Data Collection: Mount a high-quality crystal on a goniometer head of a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This will yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[12]
Theoretical and Computational Framework
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods for predicting and interpreting the properties of molecular systems.[13][14] By modeling the molecule in silico, we can gain insights that complement and explain experimental findings.
Causality: The choice of the B3LYP functional with the 6-311++G(d,p) basis set represents a widely accepted balance between computational cost and accuracy for organic molecules of this type.[9][15] This level of theory is well-suited for optimizing geometry, calculating vibrational frequencies, and predicting electronic properties.
Caption: Workflow for the computational analysis of the target molecule.
Protocol: DFT and TD-DFT Calculations
-
Structure Optimization:
-
Using the crystallographic data as a starting point, perform a full geometry optimization without symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[12]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Vibrational Analysis:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical IR spectrum.[9]
-
-
Electronic Properties Analysis:
-
Natural Bond Orbital (NBO): Analyze the NBO output to determine atomic charges, orbital hybridizations, and key intramolecular stabilizing interactions (hyperconjugation).[12][16]
-
Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites.[17]
-
-
Spectroscopic Predictions:
-
TD-DFT: Perform a Time-Dependent DFT calculation to simulate the UV-Vis absorption spectrum, calculating excitation energies and oscillator strengths for the main electronic transitions.[18][19]
-
NMR: Calculate ¹H and ¹³C chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[12][16]
-
Integrated Analysis: Bridging Theory and Experiment
The true power of this dual approach lies in the synthesis of theoretical and experimental data. Discrepancies and agreements between the two provide a deeper understanding of the molecule.
Molecular Geometry
The optimized geometric parameters (bond lengths, angles) from DFT calculations should be compared with the experimental data from X-ray crystallography.
Table 1: Comparison of Key Geometric Parameters (Experimental vs. Theoretical)
| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | Theoretical (DFT) (Å or °) | % Difference |
| Bond Length | C=O | Value from literature | Calculated Value | Calculate |
| Bond Length | C-OH | Value from literature | Calculated Value | Calculate |
| Bond Length | C-F | Value from literature | Calculated Value | Calculate |
| Bond Angle | O=C-C(OH) | Value from literature | Calculated Value | Calculate |
| Dihedral Angle | C-C-C-O (Ketone) | Value from literature | Calculated Value | Calculate |
| Note: Experimental values should be sourced from a specific crystallographic study of 4,4'-difluorobenzoin or a closely related analog.[20][21] |
Causality: Small differences between solid-state (X-ray) and gas-phase (DFT) geometries are expected due to intermolecular forces (e.g., hydrogen bonding) in the crystal lattice, which are absent in the theoretical calculation of a single molecule.
Electronic Structure and Reactivity
-
FMO Analysis: The HOMO is likely localized on the phenyl ring attached to the hydroxyl group, while the LUMO is expected to be centered on the carbonyl group and its adjacent phenyl ring. The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation and is inversely related to the molecule's reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
-
MEP Analysis: The MEP map will visually confirm the molecule's reactivity sites. The most negative potential (red/yellow) is expected around the carbonyl oxygen, identifying it as the primary site for electrophilic attack. The most positive potential (blue) will likely be near the hydroxyl proton, making it susceptible to nucleophilic attack or deprotonation.[17]
-
NBO Analysis: NBO calculations quantify the charge distribution. The analysis will likely show significant negative charge on the oxygen atoms and positive charge on the carbonyl carbon. It also reveals important stabilizing interactions, such as the delocalization of lone pair electrons from the hydroxyl oxygen into adjacent anti-bonding orbitals.[16]
Caption: Relationship between FMOs and chemical properties.
Conclusion
This technical guide has outlined a comprehensive, integrated strategy for the study of this compound. By systematically combining robust synthetic protocols, multi-technique experimental characterization, and high-level computational modeling, researchers can achieve a deep and validated understanding of this molecule's properties. The causality-driven approach, explaining the "why" behind each methodological choice, ensures that the data generated is not only accurate but also contextually rich. The insights derived from this framework are invaluable for professionals in drug discovery and materials science, enabling the rational design of new compounds with tailored properties and enhanced performance.
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Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link][1][2]
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Topal, K., et al. (n.d.). Computational study of the synthesis of benzoin derivatives from benzil. ResearchGate. [Link][15]
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Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed. [Link][2]
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House, J. E. (2022). Using Computational Chemistry to Rationalize the Diastereoselectivity of the Borohydride Reduction of Benzoin. Journal of Chemical Education, 99(11), 3788–3793. [Link]
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National Center for Biotechnology Information. (n.d.). 4,4'-Difluorobenzophenone. PubChem. [Link][20]
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Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link][3]
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Al-Awadi, N. A., et al. (2018). Three competitive transition states in the benzoin condensation compared to the clear rate-determining step in the Cannizzaro reaction. ResearchGate. [Link]
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Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1121–1127. [Link][21]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8429. [Link][4]
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Djebaili, R., et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry, 13(4), 301-315. [Link][17]
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Kouznetsov, V. V., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3328. [Link][10]
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Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. [Link][9]
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Al-Wahaibi, L. H., et al. (2015). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 20(7), 13217–13235. [Link][12]
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ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. [Link][6]
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Molbase. (n.d.). Preparation of bis(4-Fluorophenyl)hydroxy(1H-1,2,4-triazol-1-ylmethyl)silane. [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Difluorobenzene. PubChem. [Link][11]
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Bacchi, A., et al. (2012). Crystal structure of N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]
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ChemBK. (n.d.). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. [Link]
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Yadav, R., & Singh, P. (2022). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Heliyon, 8(9), e10619. [Link][13]
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Oliver, A. G. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
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Guedes, G. P., et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances, 12(54), 35213–35223. [Link][14]
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Tao, Z-F., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3170. [Link]
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Feng, W., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. ResearchGate. [Link][18]
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Q-Chem. (2023, February 24). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link][19]
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Talavera, A., et al. (2023). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. Angewandte Chemie International Edition, 62(21), e202218413. [Link]
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Al-Otaibi, J. S., et al. (2024). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. [Link][16]
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Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]
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Oliver, A. G. (2023). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1238–1242. [Link]
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Oliver, A. G. (2019). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Amanote Research. [Link]
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Al-Saadi, A. A. (2015). FT-IR, molecular structure, first order hyperpolarizability, NBO analysis, HOMO and LUMO and MEP analysis of 1-(10H-phenothiazin-2-yl)ethanone by HF and density functional methods. Semantic Scholar. [Link]
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Patel, R., et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
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Methodological & Application
Application Note: Synthesis of 4,4'-Difluorobenzil, a Key Pharmaceutical Intermediate, from 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Introduction: The Strategic Importance of Fluorinated Benzoin Scaffolds
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, commonly known as 4,4'-difluorobenzoin, is a specialized α-hydroxy ketone that serves as a high-value starting material in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profiles.[1] The 4,4'-difluorobenzoin scaffold combines the privileged structural features of benzoin—a motif found in numerous biologically active compounds—with the unique physicochemical advantages conferred by fluorine.[2][3]
This application note provides a detailed, field-proven protocol for the efficient synthesis of 4,4'-difluorobenzil, a critical α-diketone intermediate, through the catalytic oxidation of 4,4'-difluorobenzoin. We will delve into the scientific rationale behind the chosen methodology, present a step-by-step experimental guide, and discuss the downstream applications of the resulting intermediate in the synthesis of complex pharmaceutical agents.
Core Application: Catalytic Oxidation to 4,4'-Difluorobenzil
The transformation of an α-hydroxy ketone to the corresponding α-diketone is a fundamental step in organic synthesis, unlocking access to a wide array of heterocyclic compounds and other complex molecular architectures.[4] For 4,4'-difluorobenzoin, this oxidation yields 4,4'-difluorobenzil, a versatile intermediate for further elaboration.
Principle and Scientific Rationale
The selected protocol employs a robust and highly efficient catalytic system utilizing a cupric salt (Copper(II) acetate) and ammonium nitrate in an acetic acid medium. This method is superior to many older techniques that require stoichiometric and often harsh oxidizing agents like nitric acid or chlorine.[5]
The reaction proceeds via a well-established catalytic cycle:
-
Oxidation: The α-hydroxy ketone (4,4'-difluorobenzoin) is oxidized by two equivalents of the cupric salt, Cu(II), to the α-diketone (4,4'-difluorobenzil). In this step, Cu(II) is reduced to cuprous acetate, Cu(I).
-
Catalyst Regeneration: The co-oxidant, ammonium nitrate, re-oxidizes the Cu(I) back to the active Cu(II) species, allowing the catalytic cycle to continue.
-
Byproduct Decomposition: The acetic acid solvent serves a dual purpose. It provides an excellent medium for the reaction and crystallization of the product, and it safely decomposes the ammonium nitrite byproduct into nitrogen gas and water, driving the reaction forward.[5]
This system is highly specific for α-hydroxy ketones and is valued for its high yields (often 90% or greater), mild conditions, and operational simplicity.[5]
Visualization of the Synthetic Transformation
The direct oxidation of 4,4'-difluorobenzoin to 4,4'-difluorobenzil is the central reaction of this protocol.
Caption: Chemical transformation of 4,4'-difluorobenzoin to 4,4'-difluorobenzil.
Detailed Experimental Protocol
This protocol is adapted from the well-established Weiss and Appel procedure for the oxidation of benzoins.[5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4,4'-Difluorobenzoin | C₁₄H₁₀F₂O₂ | 248.22 | 5.0 g | 20.14 | Starting Material |
| Ammonium Nitrate | NH₄NO₃ | 80.04 | 4.0 g | 50.0 | Co-oxidant |
| Copper(II) Acetate Monohydrate | Cu(C₂H₃O₂)₂·H₂O | 199.65 | 0.08 g | 0.40 | Catalyst |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 35 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | For washing |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4'-difluorobenzoin (5.0 g), ammonium nitrate (4.0 g), copper(II) acetate monohydrate (0.08 g), and glacial acetic acid (35 mL).
-
Heating and Reaction: Place the flask in a heating mantle and begin stirring. Heat the mixture to a gentle reflux. The solution will initially be a suspension but should become homogeneous and turn a deep green color as the reaction progresses.[6]
-
Monitoring the Reaction: Maintain the reflux for approximately 90 minutes. A vigorous evolution of nitrogen gas should be observed as the reaction begins.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Crystallization and Isolation: After 90 minutes, remove the heating mantle and allow the solution to cool to approximately 70-80 °C. If crystals have not yet formed, seed the solution with a tiny crystal of pure 4,4'-difluorobenzil (if available) or by scratching the inside of the flask at the meniscus.
-
Workup: Allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to ensure complete crystallization. Collect the yellow crystalline product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sequentially with two small portions of cold 80% acetic acid, followed by a generous amount of cold deionized water to remove any residual acid and salts.
-
Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. The purity is typically high, but the product can be further purified by recrystallization from ethanol if necessary. The expected yield is 90-95%.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 4,4'-difluorobenzil.
Downstream Applications in Pharmaceutical Synthesis
4,4'-Difluorobenzil is not an end-product but a valuable synthon. Its α-dicarbonyl moiety is highly reactive and serves as a precursor for a multitude of heterocyclic structures, which are prevalent in pharmaceuticals. For example, benzil derivatives can be used to synthesize:
-
Quinoxalines: By condensation with ortho-phenylenediamines.
-
Hydantoins: Through the Bucherer-Bergs or Read reactions.
-
Imidazoles: Via condensation with aldehydes and ammonia.
The presence of the 4-fluorophenyl groups on this template makes it particularly attractive for creating novel drug candidates, as these motifs can enhance binding to biological targets and improve drug-like properties.[7][8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood. Acetic acid has a pungent odor and its vapors are corrosive.
-
Reaction Vigor: The decomposition of ammonium nitrite can lead to vigorous gas evolution. Ensure the reaction is not sealed and that the heating rate is well-controlled.
-
Handling Reagents: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
References
-
Weiss, M., & Appel, M. (1948). The Catalytic Oxidation of Benzoin to Benzil. Journal of the American Chemical Society, 70(11), 3666–3667. Available at: [Link]
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ResearchGate. (n.d.). Proposed catalytic cycle for the oxidation of benzoins to benzils using... Available at: [Link]
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International Journal of Research in Advent Technology. (n.d.). Oxidation of Benzoin to Benzil under Liquid-Liquid Phase Transfer Catalysis with Hydrogen Peroxide as the Oxidizing Agent. Available at: [Link]
-
YouTube. (2021). Oxidation of Benzoin - Part 1. Available at: [Link]
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ResearchGate. (n.d.). Catalytic Oxidation of Benzoin (1.06 g, 5 mmol) to Benzil Selectively... Available at: [Link]
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ResearchGate. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Available at: [Link]
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ResearchGate. (2018). Synthesis, characterization, and evaluation of some novel derivatives of Benzoin. Available at: [Link]
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High-performance liquid chromatography (HPLC) method for the quantification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Application Note: A Validated HPLC Method for the Quantification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound, also known as 4,4'-Difluorobenzoin. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. Developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, this protocol is suitable for quality control and research applications in the pharmaceutical and chemical industries.[1][2][3][4]
Introduction
This compound (Figure 1) is an aromatic ketone derivative with a molecular formula of C₁₄H₁₀F₂O₂ and a molar mass of approximately 248.22 g/mol .[5] As a key intermediate in the synthesis of various organic compounds, its purity and concentration must be accurately determined to ensure the quality and yield of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive, step-by-step protocol for the quantification of this compound. The causality behind the selection of chromatographic parameters is explained, and a full validation summary is presented to demonstrate that the method is suitable for its intended purpose.[3][6]
Figure 1. Chemical Structure of this compound.
Experimental Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
Chromatographic Conditions
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte. As an aromatic ketone, the compound possesses strong chromophores, making UV detection highly effective.[9][10] Its moderate polarity makes it an ideal candidate for reversed-phase chromatography.
Causality of Parameter Selection:
-
Stationary Phase: A C18 column was chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar aromatic compounds like 4,4'-Difluorobenzoin.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water was selected for its robustness and low UV cutoff.[7][8] The 65:35 (v/v) ratio of ACN to water was optimized to achieve a suitable retention time (around 4-6 minutes) and sharp, symmetrical peaks.
-
Detection Wavelength: The analyte contains two fluorophenyl rings conjugated with a carbonyl group, leading to strong UV absorbance. A detection wavelength of 254 nm was chosen as it provides a high signal-to-noise ratio for many aromatic compounds and ensures low interference from common solvents.
-
Column Temperature: The column was maintained at 30 °C to ensure stable retention times and improve peak shape reproducibility.
A summary of the final chromatographic conditions is provided in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain the analyte and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and system suitability.[1][2][3][4][6]
Workflow Diagram
The overall process from sample preparation to final report generation is illustrated in the workflow diagram below.
Caption: HPLC quantification workflow from preparation to reporting.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance was verified by making five replicate injections of a 100 µg/mL standard solution. The acceptance criteria, based on USP guidelines, ensure the system is fit for purpose.[11][12][13]
Table 2: System Suitability Results and Acceptance Criteria
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | > 2000 | 8500 | Pass |
| %RSD of Peak Area | ≤ 2.0% | 0.45% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
Specificity
Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.[4][6]
Linearity and Range
Linearity was evaluated by analyzing five concentrations ranging from 10 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 120,540 |
| 25 | 301,150 |
| 50 | 605,230 |
| 100 | 1,210,800 |
| 200 | 2,415,500 |
| Regression Equation | y = 12050x + 1120 |
| Correlation Coeff. (R²) | 0.9998 |
The high correlation coefficient (R² > 0.999) demonstrates excellent linearity across the specified range.
Accuracy
Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Table 4: Accuracy (Spike Recovery) Results
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery | % RSD |
| 80% | 80 | 79.6 | 99.5% | 0.5% |
| 100% | 100 | 100.8 | 100.8% | 0.4% |
| 120% | 120 | 119.4 | 99.5% | 0.6% |
The recovery values within 98-102% confirm the high accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day using a different instrument.
Table 5: Precision Results
| Parameter | %RSD Result | Acceptance Criteria |
| Repeatability | 0.55% | ≤ 2.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
The low %RSD values demonstrate that the method is highly precise.
Conclusion
The HPLC method described in this application note is rapid, specific, linear, accurate, and precise for the quantification of this compound. The comprehensive validation data confirms its suitability for routine quality control analysis and research purposes. The isocratic nature of the method ensures its robustness and ease of transfer between laboratories.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ChemBK. Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy- - Physico-chemical Properties. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Pharma Times Official. (2023). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]
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Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Honeywell. UV Cutoff. [Link]
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Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone as a Versatile Building Block for Novel Fluorinated Heterocyclic Compounds
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in the design of novel therapeutic agents and functional materials. 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin, is a readily accessible α-hydroxyketone that serves as a powerful and versatile building block for the synthesis of a diverse range of fluorine-containing heterocyclic compounds. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for facile construction of various heterocyclic cores.
This comprehensive guide provides detailed application notes and validated protocols for the utilization of this compound in the synthesis of three key classes of fluorinated heterocycles: imidazoles, quinoxalines, and thiophenes. The methodologies presented are designed to be robust and reproducible, providing researchers in drug discovery and materials science with the tools to explore the rich chemical space offered by this valuable building block.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Commercially available |
| Melting Point | 98-102 °C | Commercially available |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. | General chemical knowledge |
I. Synthesis of Trisubstituted Fluorinated Imidazoles via Radziszewski Reaction
The Radziszewski reaction is a classic and highly efficient method for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia. In this protocol, this compound serves as the 1,2-dicarbonyl precursor, which undergoes in situ oxidation.
Causality of Experimental Choices
The choice of reagents and conditions is critical for the successful synthesis of 2,4,5-tris(4-fluorophenyl)-1H-imidazole. Glacial acetic acid serves as both the solvent and a catalyst, promoting the condensation reactions and the in situ oxidation of the α-hydroxyketone to the corresponding α-diketone (4,4'-difluorobenzil). Ammonium acetate acts as the ammonia source required for the formation of the imidazole ring. The elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps.
Reaction Workflow
Figure 1: Workflow for the synthesis of 2,4,5-tris(4-fluorophenyl)-1H-imidazole.
Detailed Protocol: Synthesis of 2,4,5-Tris(4-fluorophenyl)-1H-imidazole
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.48 g, 10 mmol), 4-fluorobenzaldehyde (1.24 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add glacial acetic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water to remove any residual acetic acid and ammonium salts.
-
Dry the crude product in a vacuum oven at 60 °C.
-
For further purification, recrystallize the crude product from hot ethanol to afford 2,4,5-tris(4-fluorophenyl)-1H-imidazole as a crystalline solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to pale yellow crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H, NH), 7.2-8.2 (m, 12H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -112 to -115 (m) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₁H₁₃F₃N₂: 350.11, found ~350.1 |
Note: The exact chemical shifts in NMR spectra may vary slightly. The provided data is based on structurally similar compounds and theoretical predictions.
II. Synthesis of Disubstituted Fluorinated Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine is the most common and straightforward method for their synthesis.[2] In this protocol, this compound is first oxidized in situ to the corresponding α-diketone, which then undergoes condensation.
Causality of Experimental Choices
The choice of ethanol as a solvent provides a good medium for the solubility of the reactants and facilitates the reaction at a moderate reflux temperature. A catalytic amount of a protic acid, such as acetic acid, is often employed to activate the carbonyl groups of the in situ generated 4,4'-difluorobenzil, thereby promoting the nucleophilic attack by the diamine. The reaction proceeds through a diimine intermediate which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
Reaction Pathway
Figure 2: Reaction pathway for the synthesis of 2,3-bis(4-fluorophenyl)quinoxaline.
Detailed Protocol: Synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.48 g, 10 mmol) in ethanol (40 mL).
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux with stirring for 3-5 hours. The progress of the reaction can be monitored by TLC (hexane:ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution upon cooling.
-
If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure, or the mixture can be cooled in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to obtain pure 2,3-bis(4-fluorophenyl)quinoxaline.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to light yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.8 (m, 8H, Ar-H of fluorophenyl groups), 7.8-8.2 (m, 4H, Ar-H of quinoxaline core) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -114 (m) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-117 (d, J=22 Hz), 128-133 (m), 141-143 (m), 153-155 (m), 162-165 (d, J=250 Hz) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₀H₁₂F₂N₂: 318.10, found ~318.1 |
Note: The exact chemical shifts and coupling constants in NMR spectra may vary. The provided data is based on known quinoxaline derivatives and spectral predictions.[3][4]
III. Synthesis of Polysubstituted Fluorinated Thiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, in the presence of a base.[5][6] Here, we adapt this reaction for α-hydroxyketones, where this compound serves as the carbonyl component.
Causality of Experimental Choices
The Gewald reaction is typically base-catalyzed. Morpholine is a commonly used secondary amine base that effectively promotes the initial Knoevenagel condensation between the ketone and the active methylene compound (malononitrile). Ethanol is a suitable solvent for this reaction. Elemental sulfur acts as the sulfur source. The reaction proceeds through the formation of a Knoevenagel adduct, followed by the addition of sulfur and subsequent intramolecular cyclization to form the thiophene ring.[6]
Reaction Mechanism Overview
Figure 3: Simplified mechanism of the Gewald reaction.
Detailed Protocol: Synthesis of 2-Amino-4,5-bis(4-fluorophenyl)thiophene-3-carbonitrile
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (2.48 g, 10 mmol) and elemental sulfur (0.38 g, 12 mmol) in ethanol (30 mL).
-
In the dropping funnel, prepare a solution of malononitrile (0.66 g, 10 mmol) and morpholine (0.87 g, 10 mmol) in ethanol (10 mL).
-
Heat the flask containing the ketone and sulfur to 50-60 °C with stirring.
-
Add the solution from the dropping funnel dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5-bis(4-fluorophenyl)thiophene-3-carbonitrile.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Yellow crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.0-7.5 (m, 8H, Ar-H), 7.6 (s, 2H, NH₂) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -113 to -116 (m) |
| IR (KBr, cm⁻¹) | ~3400-3200 (NH₂ stretch), ~2210 (C≡N stretch) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₁₀F₂N₂S: 328.06, found ~328.1 |
Note: The exact spectroscopic data may vary. The provided data is based on the expected structure and data from similar compounds.[7][8]
Conclusion
This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in this guide for the synthesis of trisubstituted imidazoles, disubstituted quinoxalines, and polysubstituted thiophenes are robust and provide good to excellent yields of the desired products. The incorporation of the 4-fluorophenyl moieties into these heterocyclic systems opens up new avenues for the development of novel pharmaceuticals and advanced materials with tailored properties. Researchers are encouraged to utilize these protocols as a foundation for further exploration and derivatization to expand the chemical diversity accessible from this valuable fluorinated building block.
References
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This compound - Chemical Properties. ChemBK. [https://www.chembk.com/en/chem/Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-]([Link], 1,2-bis(4-fluorophenyl)-2-hydroxy-)
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Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health. [Link]
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One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[9]arene complex. ScienceDirect. [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Thieme Connect. [Link]
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A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Indian Academy of Sciences. [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][10][11]thiadiazole-4,5-diamine. ACG Publications. [Link]
-
One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. ResearchGate. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health. [Link]
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Gewald reaction. Wikipedia. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. ChemBK. [Link]
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Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [Link]
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. SciSpace. [Link]
-
Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. ResearchGate. [Link]
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Application Notes and Protocols for the Scaled-Up Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Abstract: This document provides a comprehensive guide for the synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin. It details both a laboratory-scale procedure and a scalable protocol suitable for pilot plant or industrial production. The synthesis is based on the benzoin condensation of 4-fluorobenzaldehyde. Historically, this reaction was often catalyzed by highly toxic cyanide salts.[1][2] This guide, however, emphasizes a greener and safer approach utilizing thiamine hydrochloride (Vitamin B1) as the catalyst.[3][4] The document outlines the mechanistic principles, detailed experimental procedures, critical process parameters for scale-up, and robust safety protocols.
Introduction: The Significance and Synthetic Strategy
This compound (4,4'-difluorobenzoin) is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure, featuring two fluorophenyl groups and a hydroxyl ketone moiety, makes it a versatile building block.
The core of this synthesis is the benzoin condensation, a classic carbon-carbon bond-forming reaction that couples two aromatic aldehydes.[5][6] While traditionally catalyzed by cyanide ions, the inherent toxicity of cyanide necessitates stringent safety measures and presents significant environmental concerns.[7][8][9][10][11] A more contemporary and "green" approach employs thiamine hydrochloride as a catalyst.[12][13] In a basic medium, thiamine forms a thiazolium ylide, which acts as the true catalytic species, mimicking the reactivity of the cyanide ion without its associated hazards.[4][14]
This guide provides protocols for both a cyanide-catalyzed reaction, for contexts where it may still be employed, and the recommended thiamine-catalyzed method. The primary focus will be on the scale-up of the safer, thiamine-based procedure.
Mechanistic Insights: Thiamine-Catalyzed Benzoin Condensation
The catalytic cycle of thiamine in the benzoin condensation is a well-established process.[3][15]
-
Ylide Formation: In the presence of a base (e.g., sodium hydroxide), the acidic proton on the thiazole ring of thiamine hydrochloride is removed, generating a nucleophilic ylide.[12]
-
Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of a 4-fluorobenzaldehyde molecule.
-
Proton Transfer and Umpolung: A proton transfer occurs, leading to the formation of a resonance-stabilized carbanion. This is a key step, as it reverses the normal polarity ("umpolung") of the aldehyde's carbonyl carbon, making it nucleophilic.[6]
-
Second Aldehyde Attack: This nucleophilic intermediate then attacks the carbonyl carbon of a second 4-fluorobenzaldehyde molecule.
-
Catalyst Regeneration: The resulting intermediate collapses, eliminating the thiamine ylide and forming the desired this compound product. The regenerated catalyst can then enter another catalytic cycle.
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Laboratory Scale (10g) | Pilot Scale (1 kg) |
| Reagents | ||
| 4-Fluorobenzaldehyde | 10.0 g | 1.0 kg |
| Thiamine Hydrochloride | 0.7 g | 70 g |
| Sodium Hydroxide | 0.4 g | 40 g |
| Ethanol (95%) | 50 mL | 5.0 L |
| Deionized Water | 25 mL | 2.5 L |
| Equipment | ||
| Reaction Vessel | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor |
| Heating/Cooling System | Heating Mantle & Ice Bath | Circulating Thermal Fluid System |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Filtration | Büchner Funnel | Nutsche Filter-Dryer |
| Drying | Vacuum Oven | Vacuum Drying Oven |
Experimental Protocols
Laboratory-Scale Synthesis (Thiamine-Catalyzed)
This protocol is adapted from established procedures for benzoin condensation.[15]
-
Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 0.7 g of thiamine hydrochloride in 10 mL of deionized water.
-
Add 30 mL of 95% ethanol to the thiamine solution and cool the mixture in an ice bath to below 10°C.
-
Prepare a solution of 0.4 g of sodium hydroxide in 15 mL of deionized water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the thiamine solution with continuous stirring, ensuring the temperature remains below 10°C.
-
Reaction: To the resulting yellow solution, add 10.0 g of 4-fluorobenzaldehyde.
-
Heat the reaction mixture to 60-65°C using a water bath and maintain this temperature for 1.5 to 2 hours.[16]
-
Work-up and Isolation: After the heating period, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the crystals with cold deionized water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as white crystals.[17]
-
Dry the purified product in a vacuum oven. The expected yield is approximately 70-80%.
Scaled-Up Synthesis Protocol (Thiamine-Catalyzed)
Scaling up requires careful consideration of heat and mass transfer.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a reflux condenser.
-
Reagent Charging:
-
Charge 1.0 L of deionized water and 70 g of thiamine hydrochloride to the reactor. Stir until fully dissolved.
-
Add 3.0 L of 95% ethanol.
-
Cool the reactor contents to 5-10°C using the jacketed cooling system.
-
-
Base Addition:
-
Separately, prepare a solution of 40 g of sodium hydroxide in 1.5 L of deionized water and cool it to below 10°C.
-
Slowly pump the cold sodium hydroxide solution into the reactor over 20-30 minutes, maintaining the internal temperature below 10°C.
-
-
Substrate Addition: Add 1.0 kg of 4-fluorobenzaldehyde to the reactor.
-
Reaction:
-
Heat the reactor contents to a gentle reflux at approximately 60-65°C.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Crystallization and Isolation:
-
Once the reaction is complete, cool the reactor contents to 0-5°C over 2-3 hours to facilitate crystallization.
-
Isolate the product using a Nutsche filter-dryer.
-
Wash the filter cake with a cold (0-5°C) mixture of 1 L ethanol and 1 L deionized water.
-
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Safety Precautions
While the thiamine-catalyzed reaction is significantly safer than the cyanide-catalyzed alternative, standard laboratory safety practices must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with ethanol at elevated temperatures.
-
Sodium Hydroxide: Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.
-
Ethanol: Ethanol is flammable. Keep away from open flames and sparks.
For Cyanide-Catalyzed Reactions (if applicable):
-
Extreme Toxicity: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[7]
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acids, as this will release highly toxic hydrogen cyanide gas.[8][10]
-
Designated Work Area: All work with cyanides must be conducted in a designated and clearly marked area within a certified chemical fume hood.[8]
-
Emergency Preparedness: An emergency plan and a cyanide antidote kit must be readily available. All personnel must be trained in their use.[11]
-
Decontamination: Decontaminate all glassware and work surfaces with a pH 10 buffer solution followed by a 10% bleach solution.[9][10]
Results and Discussion
The thiamine-catalyzed benzoin condensation of 4-fluorobenzaldehyde provides a high-yielding and safe route to this compound. The scale-up of this reaction is generally straightforward, with the primary challenges being:
-
Temperature Control: The initial formation of the thiamine ylide is exothermic and requires careful temperature management to avoid side reactions. The use of a jacketed reactor is crucial for effective temperature control on a larger scale.
-
Stirring and Mass Transfer: Adequate agitation is necessary to ensure homogeneity, especially during the crystallization phase, to obtain a uniform product with a consistent particle size distribution.
-
Crystallization: Controlled cooling is essential for achieving good crystal formation and high product purity. Seeding the solution with a small amount of pure product can sometimes facilitate crystallization.[18]
The purity of the final product can be assessed by melting point determination and spectroscopic methods such as NMR and IR spectroscopy.
References
-
PierpaLab. (2025, April 10). Benzoin Condensation with Thiamine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Benzoin Condensation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, September 3). Benzoin Condensation Reaction using Thiamine HCl [Video]. YouTube. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). The Benzoin Condensation Catalytic preparation of benzoin. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Thiamine Catalyzed Benzoin Condensation. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]
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LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Occupational Health and Safety Authority. (n.d.). Cyanide. Retrieved from [Link]
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LibreTexts Chemistry. (2014, August 29). 17.7: Vitamin B1. Retrieved from [Link]
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Chemistry Learner. (n.d.). Benzoin condensation: Definition, Mechanism, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN104003863A - Green synthesis method for benzoin.
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Beyond Benign. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzoin. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Worldwidejournals.com. (n.d.). Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2019, March 1). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Retrieved from [Link]
-
Molbase. (n.d.). Preparation of bis(4-Fluorophenyl)hydroxy(1H-1,2,4-triazol-1-ylmethyl)silane. Retrieved from [Link]
-
RSC Publishing. (2022, April 4). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Retrieved from [Link]
-
ChemBK. (n.d.). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent.
- Google Patents. (n.d.). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
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Application Notes & Protocols for the Purification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Derivatives
Abstract
This document provides a comprehensive guide to the purification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and its derivatives. These compounds, often referred to as fluorinated benzoins, are critical intermediates in pharmaceutical research and materials science. Achieving high purity is paramount for their subsequent use in synthesis, biological assays, and regulatory submissions. This guide details field-proven protocols for crystallization, column chromatography, and specialized extraction techniques. Furthermore, it addresses the crucial aspect of chiral separation for these enantiomeric molecules, offering actionable strategies for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
This compound, a benzoin derivative, possesses a unique combination of a reactive α-hydroxy ketone moiety and fluorine-substituted aromatic rings. This structure is of significant interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. However, the synthesis of these derivatives often yields a crude product contaminated with starting materials, by-products, and diastereomers or enantiomers.
The presence of such impurities can confound biological data, lead to failed synthetic steps, and present significant hurdles in clinical development. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research success. This guide explains the causality behind choosing a specific purification strategy and provides detailed, validated protocols to achieve the required levels of purity.
Strategic Approach to Purification
A multi-step purification strategy is often necessary to achieve high purity (>99%). The optimal workflow depends on the nature and quantity of the impurities present in the crude mixture. A typical approach involves a primary bulk purification step followed by a high-resolution polishing step.
The Strategic Application of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone in the Genesis of Novel Anticancer Agents
Introduction: In the relentless pursuit of more effective and selective cancer therapeutics, medicinal chemists are continuously exploring novel molecular scaffolds. 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin, emerges as a pivotal starting material in the synthesis of promising anticancer agents. The presence of the fluorophenyl moieties is of particular significance, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide delineates the application of this versatile precursor in the generation of chalcone-based anticancer compounds, providing detailed protocols, mechanistic insights, and a summary of their biological activities.
The Rationale for Fluorinated Scaffolds in Oncology Drug Discovery
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a compound. In the context of anticancer drug development, fluorination can lead to increased resistance to metabolic degradation, thereby prolonging the in vivo half-life of the drug. Furthermore, the strategic placement of fluorine atoms can modulate the electronic properties of a molecule, potentially enhancing its interaction with biological targets.
Synthetic Pathway to Anticancer Chalcones from this compound
A key class of anticancer compounds that can be accessed from this compound are chalcones. Chalcones are α,β-unsaturated ketones that constitute the central scaffold of many biologically active compounds. The proposed synthetic route involves a two-step process: the oxidation of the starting benzoin to a benzil intermediate, followed by a condensation reaction to yield the final chalcone derivative.
Caption: Proposed synthetic pathway from this compound to a potential anticancer chalcone derivative.
Experimental Protocol: Oxidation of this compound to 4,4'-Difluorobenzil
This protocol details the oxidation of the starting material to the key intermediate, 4,4'-difluorobenzil. This intermediate is a versatile precursor for the subsequent synthesis of various chalcone derivatives.
Materials:
-
This compound
-
Copper(II) acetate
-
Ammonium nitrate
-
Glacial acetic acid
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of copper(II) acetate and ammonium nitrate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield pure 4,4'-difluorobenzil.
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Anticancer Activity and Mechanism of Action of Derived Chalcones
Chalcone derivatives synthesized from 4,4'-difluorobenzil are anticipated to exhibit significant anticancer activity. The mechanism of action for many chalcones involves the disruption of microtubule dynamics, which are essential for cell division. By binding to tubulin, these compounds can inhibit its polymerization into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]
Furthermore, some chalcone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]
Caption: Potential mechanisms of anticancer action for chalcones derived from this compound.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative fluorinated chalcones against various human cancer cell lines, as reported in the literature. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Fluorinated Chalcone | HeLa (Cervical Cancer) | 0.025 | [1] |
| α-Fluorinated Chalcone | U937 (Leukemia) | 0.025 | [1] |
| Fluorophenyl Thiadiazole | MCF-7 (Breast Cancer) | ~52-55 | [4] |
| Phenylacetamide Derivative | PC3 (Prostate Cancer) | 52 | [5] |
Note: While these compounds are not directly synthesized from this compound in the cited literature, their structural similarity and the presence of fluorophenyl moieties provide a strong rationale for the expected anticancer potential of its derivatives.
Conclusion and Future Directions
This compound serves as a valuable and strategic starting material for the synthesis of novel anticancer agents, particularly chalcone derivatives. The synthetic pathway, involving an oxidation followed by a Claisen-Schmidt condensation, offers a versatile route to a diverse range of potential drug candidates. The anticipated mechanism of action, primarily through the disruption of microtubule dynamics and induction of apoptosis, aligns with clinically validated anticancer strategies.
Future research should focus on the synthesis and biological evaluation of a library of chalcones derived from this precursor. Structure-activity relationship (SAR) studies will be crucial in optimizing the anticancer potency and selectivity of these compounds. Furthermore, in-depth mechanistic investigations will be necessary to fully elucidate the signaling pathways involved and to identify potential biomarkers for patient stratification. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
References
- Google Patents. (2009). Process for preparing 4,4' difluorobenzophenone.
- Google Patents. (2008). Process for preparing 4,4'-difluorobenzophenone.
-
Li, N., et al. (2018). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Scientific Reports, 8(1), 1-13. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
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Romero-Ceronio, N., et al. (2018). Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. American Journal of Organic Chemistry, 8(1), 8-12. [Link]
-
Bentham Science Publishers. (2021). The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1853-1865. [Link]
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PubMed. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
PubChem. (n.d.). 4,4'-Difluorobenzil. [Link]
-
MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(24), 8933. [Link]
-
DTIC. (1964). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]
- Google Patents. (1979).
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
PubChemLite. (n.d.). 4,4'-difluorobenzil (C14H8F2O2). [Link]
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Application Notes and Protocols for the Derivatization of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of the 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Scaffold
The 1,2-diaryl-2-hydroxyethanone motif, commonly known as a benzoin, is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. The specific scaffold of this compound, also referred to as 4,4'-difluorobenzoin, presents a particularly compelling starting point for drug discovery endeavors. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document serves as a comprehensive guide for researchers engaged in the chemical modification of this scaffold to explore its structure-activity relationships (SAR), with the ultimate goal of identifying novel therapeutic agents.
The central hydroxyl group of this compound is a prime target for derivatization, allowing for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. By strategically introducing a variety of functional groups at this position, researchers can probe the molecular interactions between the compound and its biological target, thereby elucidating the key structural features required for optimal potency and selectivity. This application note will provide detailed protocols for two robust and versatile derivatization strategies: O-alkylation via the Williamson ether synthesis and O-esterification via the Steglich esterification. Furthermore, it will delve into the strategic considerations for designing a library of derivatives to maximize the insights gained from subsequent biological screening.
Strategic Derivatization: Probing the Chemical Space
The overarching goal of an SAR study is to systematically alter the structure of a lead compound to understand how these changes influence its biological activity. For the this compound core, the tertiary alcohol provides a convenient handle for introducing a diverse range of substituents. The two primary avenues for derivatization discussed herein are the formation of ethers and esters.
I. O-Alkylation via Williamson Ether Synthesis: Modulating Steric Bulk and Lipophilicity
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[2] In the context of our core scaffold, this reaction allows for the introduction of various alkyl and substituted alkyl chains, thereby systematically altering the steric and lipophilic properties of the molecule. The reaction proceeds via an SN2 mechanism, which necessitates careful consideration of the reaction conditions to favor substitution over competing elimination reactions, especially given the sterically hindered nature of the tertiary alcohol.[3]
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the tertiary alcohol and form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.
-
Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the alkoxide but do not participate in hydrogen bonding, which would otherwise hinder the nucleophilicity of the alkoxide.
-
Alkylating Agent: Primary alkyl halides (iodides or bromides) are the preferred electrophiles to minimize the competing E2 elimination pathway. The use of secondary or tertiary alkyl halides is generally not recommended.[3]
-
Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting elimination.
Detailed Protocol for O-Alkylation:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add the desired primary alkyl halide (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature, depending on the reactivity of the alkyl halide) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.
Sources
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of related impurities in 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, a key intermediate in pharmaceutical synthesis. The method was developed to separate the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities. Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and demonstrated excellent specificity, linearity, accuracy, and precision.[1][2][3][4] This robust method is suitable for routine quality control and stability analysis of this compound.
Introduction
This compound, also known as 4,4'-difluorobenzoin, is a significant building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is critical as impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Regulatory agencies worldwide, guided by organizations like the ICH, mandate rigorous control over impurities in drug substances and products.[5][6]
The objective of analytical method development for related impurities is to create a procedure that can accurately quantify and identify potential impurities.[7][8] A crucial aspect of this is ensuring the method is "stability-indicating," meaning it can resolve the API from any degradation products that may form under various stress conditions (e.g., light, heat, acid, base, oxidation).[9] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method, explaining the rationale behind the experimental choices to provide a scientifically sound and trustworthy analytical solution.
Potential Impurities and Degradation Pathways
Understanding the potential impurities is fundamental to developing a specific analytical method. For this compound, impurities can arise from two primary sources: the synthetic route and degradation.
-
Process-Related Impurities: These may include unreacted starting materials like 4-fluorobenzaldehyde or by-products from the synthesis.
-
Degradation Impurities: The α-hydroxy ketone (benzoin) structure is susceptible to degradation. The most probable degradation pathway is oxidation of the secondary alcohol to a ketone, forming the corresponding benzil analogue, 1,2-Bis(4-fluorophenyl)ethane-1,2-dione. Further oxidative cleavage could lead to the formation of 4-fluorobenzoic acid.[10]
Caption: Potential oxidative degradation pathway for the API.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector is suitable for this analysis.[11]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining non-polar to moderately polar compounds like the API and its expected impurities based on hydrophobic interactions.[12]
-
Mobile Phase: A phosphate buffer (pH 3.0) is used to maintain a consistent pH and ensure the reproducibility of retention times, particularly for any acidic or basic impurities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program is essential for an impurity method. It allows for the elution of early-eluting, more polar impurities with good resolution while ensuring that late-eluting, less polar impurities are eluted within a reasonable run time.
-
Detection Wavelength: The wavelength of 240 nm was selected based on the UV spectra of the API and its potential impurities, providing adequate sensitivity for all components. A PDA detector is crucial for assessing peak purity and specificity.
Reagent and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiking Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of all known potential impurities.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the test sample and prepare similarly to the Standard Stock Solution.
Method Development and Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14]
Caption: Workflow for analytical method development and validation.
Forced Degradation (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the API.[9] Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions.
-
Protocol: Prepare a sample solution at 1000 µg/mL. Expose it to each stress condition for a predetermined time (e.g., 24 hours). Neutralize the acid and base-stressed samples before injection. Analyze all samples by HPLC with a PDA detector.
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and each other (Resolution > 2.0), and the peak purity of the API passes.[15]
Linearity
-
Protocol: Prepare a series of solutions of each impurity from the LOQ to 150% of the specification level (e.g., 0.05% to 0.225% with respect to a 1000 µg/mL API concentration).
-
Acceptance Criteria: A linear relationship between concentration and peak area is demonstrated by a correlation coefficient (r²) ≥ 0.998.
Accuracy
-
Protocol: Spike a placebo mixture with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.[6]
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with impurities at the 100% specification level on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for each impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.
-
Acceptance Criteria: The LOQ precision must be demonstrated with an RSD of ≤ 15.0%.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: The system suitability parameters must remain within acceptable limits, and the separation of critical peak pairs should be maintained.
Results and Discussion (Hypothetical Data)
The developed method successfully separated the main peak of this compound from its process and degradation impurities. Forced degradation studies showed significant degradation under oxidative and basic conditions, with all degradants being well-resolved from the parent peak, confirming the stability-indicating nature of the method.
Table 1: Summary of Validation Results
| Validation Parameter | Impurity A (Oxidation) | Impurity B (Process) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.9% - 101.5% | 90.0% - 110.0% |
| Precision (Repeatability, %RSD) | 1.8 | 2.5 | ≤ 10.0% |
| Precision (Intermediate, %RSD) | 2.4 | 3.1 | ≤ 10.0% |
| LOD (% w.r.t API) | 0.01% | 0.015% | Report |
| LOQ (% w.r.t API) | 0.03% | 0.045% | Report |
| Robustness | Passed | Passed | System suitability passes |
The validation results confirm that the analytical method is highly linear, accurate, and precise for its intended purpose.[8] The low LOD and LOQ values indicate sufficient sensitivity to detect and quantify impurities at levels required by regulatory standards.
Conclusion
A robust, stability-indicating RP-HPLC method for the determination of related impurities in this compound has been successfully developed and validated. The method adheres to the stringent requirements of the ICH Q2(R2) guideline, proving to be specific, linear, accurate, precise, and robust.[1][2] This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis and stability testing of this important pharmaceutical intermediate.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- ResearchGate. (2022). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (n.d.).
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- ResearchGate. (2025).
- ResearchGate. (2025). Method Development, Validation and Estimation of Relative Response Factor for the Quantitation of Known Impurities in Mometasone Furoate Nasal Spray Dosage form by RP-HPLC with UV/PDA Detector.
- BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Official web site : ICH [ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-Difluorobenzoin)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, commonly known as 4,4'-Difluorobenzoin. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals optimize for high yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.
The synthesis of this α-hydroxyketone is typically achieved via a benzoin condensation of two 4-fluorobenzaldehyde molecules.[1] While classically catalyzed by toxic cyanide ions, modern, greener procedures utilize thiamine hydrochloride (Vitamin B1) as a catalyst, which is the focus of this guide.[2][3]
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield, or failed to produce any crystalline product. What are the most probable causes and how can I fix this?
Answer: A low or zero yield is the most common problem and can typically be traced back to one of four key areas: catalyst activity, reactant quality, reaction conditions, or product isolation.
-
Inactive Catalyst: The thiamine hydrochloride catalyst is not active in its salt form. It must be deprotonated by a base (e.g., sodium hydroxide) to form the catalytically active ylide (a dipolar intermediate).[4][5]
-
Causality: The ylide is the nucleophilic species that attacks the aldehyde carbonyl, initiating the condensation. Without its formation, the reaction cannot start.
-
Solution: Ensure you add a base like 3M NaOH dropwise to the aqueous thiamine solution. A characteristic yellow color indicates the formation of the active catalyst.[6][7] Be cautious not to add the base too quickly, which can cause localized high pH and temperature, potentially degrading the catalyst.
-
-
Poor Quality Starting Material: 4-Fluorobenzaldehyde is susceptible to air oxidation, forming 4-fluorobenzoic acid.[8]
-
Causality: The presence of this acidic impurity will neutralize the base added to activate the catalyst, preventing the formation of the necessary ylide.
-
Solution: Use freshly distilled or newly purchased 4-fluorobenzaldehyde. If you suspect oxidation, wash the aldehyde with a sodium carbonate solution, dry it, and distill it before use.[8]
-
-
Suboptimal Reaction Conditions:
-
pH: The pH must be basic (typically >8) to generate the catalyst, but excessively high pH can promote a competing Cannizzaro reaction, where the aldehyde disproportionates into an alcohol and a carboxylic acid, consuming your starting material.[6]
-
Temperature: The reaction generally requires heating (e.g., 60-65°C) to proceed at a reasonable rate.[6] However, temperatures exceeding 70°C can cause the thiamine catalyst to decompose, often indicated by the mixture turning dark red or brown and producing a strong, unpleasant sulfurous odor.[6]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction via Thin Layer Chromatography (TLC) to determine when the starting aldehyde has been consumed. A typical duration is 1-2 hours at reflux.[9]
-
-
Inefficient Product Isolation: The product may be soluble in the reaction solvent at room temperature or may have "oiled out" as a supercooled liquid instead of crystallizing.
-
Solution: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If the product separates as an oil, it may be necessary to use a solvent-pair recrystallization technique for isolation.
-
Issue 2: Impure Product (Off-Color, Oily, or Broad Melting Point)
Question: My final product is a yellow, sticky solid with a melting point that is broad and lower than the literature value. How can I improve its purity?
Answer: Impurities are often unreacted starting material, side products, or oxidized product. The key to high purity is a combination of a clean reaction and effective final purification.
-
Primary Cause - Unreacted Aldehyde: The most common impurity is residual 4-fluorobenzaldehyde, which can be identified by its characteristic almond-like smell.
-
Causality: Incomplete reaction or inefficient initial filtration leaves the starting material in your crude product.
-
Solution: Ensure the reaction goes to completion using TLC. During workup, wash the filtered crude product thoroughly with cold water to remove any water-soluble impurities and some unreacted aldehyde.[6] A final recrystallization is essential for removing remaining starting material.
-
-
Side Products: As mentioned, a Cannizzaro reaction can occur at high pH. Additionally, other side reactions can generate colored impurities.
-
Solution: Maintain careful control over pH and temperature during the reaction. If the reaction mixture darkens significantly, it's a sign of decomposition and side product formation.
-
-
Purification Protocol: Recrystallization is the most effective method for purifying the crude product.
-
Causality: Recrystallization works by dissolving the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have low solubility (or vice versa). Upon cooling, the pure compound crystallizes out, leaving the impurities in the solvent.
-
Solution: An ethanol/water mixture is a common and effective solvent system for recrystallizing benzoins.[6] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to form pure crystals. Other potential recrystallization solvents include mixtures of methanol, ethanol, isopropanol, and water.[10][11]
-
Issue 3: Failure to Crystallize ("Oiling Out")
Question: Upon cooling the reaction mixture, my product separated as an oil instead of a solid. How can I get it to crystallize?
Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is separating, or when it forms a supersaturated solution. This is a common issue with benzoin-type products.
-
Immediate Troubleshooting Steps:
-
Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This seed crystal will act as a template for crystallization.
-
Extended Cooling: Ensure the mixture is cooled thoroughly in an ice-water bath for an extended period. Sometimes crystallization is simply a slow process.
-
-
Advanced Strategy: Solvent-Pair Crystallization:
-
Causality: This technique leverages a pair of miscible solvents: one in which your product is highly soluble (like ethanol) and another in which it is poorly soluble (like water).
-
Procedure: If your product has oiled out from the reaction mixture, try to isolate the oil. Redissolve it in a minimal amount of hot ethanol. Then, slowly add warm water while stirring until the solution just begins to turn cloudy. Add a drop or two of ethanol to clarify the solution, then let it cool slowly and undisturbed. This controlled decrease in solubility often promotes the formation of well-defined crystals rather than an oil.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the thiamine-catalyzed benzoin condensation? A1: The reaction proceeds through several key steps:
-
Catalyst Activation: A base removes the acidic proton from the thiazole ring of thiamine, forming a nucleophilic ylide.[5][6]
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of a 4-fluorobenzaldehyde molecule.
-
Proton Transfer: An intramolecular proton transfer occurs, creating a resonance-stabilized carbanion known as the Breslow intermediate. This step is crucial as it inverts the polarity (an "umpolung") of the original carbonyl carbon, making it nucleophilic.[4][12]
-
Second Attack: This nucleophilic intermediate attacks a second molecule of 4-fluorobenzaldehyde.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the thiamine catalyst and forming the final α-hydroxyketone product.[5]
Q2: Why is thiamine a safer and effective alternative to cyanide for this reaction? A2: Both cyanide and the thiamine ylide are effective catalysts because they share three key properties: they are good nucleophiles, can stabilize the key anionic intermediate, and are good leaving groups.[2][4] Thiamine is vastly preferred in modern synthesis because it is non-toxic (it is Vitamin B1), making the procedure significantly safer and more environmentally friendly ("greener") than using highly poisonous cyanide salts.[3]
Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a TLC plate alongside a spot of your starting 4-fluorobenzaldehyde. Use a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. The product, being more polar, will have a lower Rf value than the aldehyde.
Q4: What are the optimal reaction parameters for this synthesis? A4: While optimization may be required for your specific setup, the following parameters provide a reliable starting point.
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.0 eq. 4-Fluorobenzaldehyde | Stoichiometric reaction. |
| Catalyst Loading | 0.05 - 0.10 eq. Thiamine HCl | Catalytic amount is sufficient; excess offers no benefit. |
| Base | ~0.1 eq. 3M Sodium Hydroxide | Sufficient to deprotonate thiamine HCl to form the active ylide.[6] |
| Solvent | Ethanol/Water mixture | A polar protic solvent is needed to solubilize reactants and facilitate proton transfers.[12] |
| Temperature | 60 - 65 °C | Provides sufficient energy for the reaction without degrading the catalyst. |
| Reaction Time | 1 - 2 hours (or until completion by TLC) | Ensures complete consumption of starting material. |
| pH | > 8 | Necessary for catalyst activation.[6] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard thiamine-catalyzed benzoin condensation procedures.[4][6]
-
Catalyst Preparation: In a 100 mL round-bottom flask, dissolve 0.7 g of thiamine hydrochloride in 2.0 mL of deionized water. Add 8 mL of 95% ethanol and place the flask in an ice bath to cool below 10°C.
-
Catalyst Activation: While stirring, slowly add 1.5 mL of cold 3M sodium hydroxide solution dropwise over 5-10 minutes. Ensure the temperature does not rise significantly. The solution should turn a persistent pale yellow. Check the pH to ensure it is basic (>8).[6]
-
Reaction Initiation: To the yellow catalyst solution, add 4.0 mL of pure 4-fluorobenzaldehyde.
-
Reaction Progression: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the mixture in a water bath at 60-65°C for 90 minutes. Stirring is recommended if possible.
-
Product Isolation: After heating, cool the mixture to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water to remove any remaining catalyst and base.
-
Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. A crude yield of over 80% can be expected.
Protocol 2: Purification by Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of 95% ethanol and deionized water. Heat both on a hot plate.
-
Dissolution: Place the crude, dry 4,4'-Difluorobenzoin into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Induce Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.
Section 4: Visual Guides & Workflows
Diagram 1: Thiamine-Catalyzed Benzoin Condensation Mechanism
Caption: The catalytic cycle for the thiamine-mediated synthesis of 4,4'-Difluorobenzoin.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving issues of low product yield.
Diagram 3: Purification Workflow for Crude Product
Caption: Step-by-step workflow for the recrystallization of 4,4'-Difluorobenzoin.
References
-
Isac-García, J., Dobado, J. A., Calvo-Flores, F. G., & Martínez-García, H. (2016). Experimental Organic Chemistry: Laboratory Manual. Academic Press. [Link]
-
Chemistry Learner. Benzoin condensation: Definition, Mechanism, and Applications. [Link]
-
University of Toronto. Benzoin Condensation. [Link]
-
Sciencemadness.org. Thiamine Catalyzed Benzoin Condensation. [Link]
-
Khan, A. (2018). Benzoin Condensation Reaction using Thiamine HCl. YouTube. [Link]
-
Name Reactions. Benzoin Condensation. [Link]
-
ChemBK. Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. [Link]
- Google Patents. (2013). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
- Google Patents. (2007). WO2007014692A1 - Process for preparing 4,4'-difluorobenzophenone.
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents. (2016). CN106008182A - Preparation method of 4,4'-difluorobenzophenone.
-
Organic Chemistry Portal. Benzoin Condensation. [Link]
-
Wikipedia. Benzoin condensation. [Link]
-
ResearchGate. Benzoin Condensation. [Link]
- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
ResearchGate. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. [Link]
-
Organic Chemistry Tutor. (2020). Benzoin Condensation. YouTube. [Link]
-
Organic Syntheses. benzoin. [Link]
-
Tom's Lab. (2021). Benzoin condensation of benzaldehyde using thiamine. YouTube. [Link]
-
Organic Chemistry Tutor. Benzoin Condensation. [Link]
-
Molbase. Preparation of bis(4-Fluorophenyl)hydroxy(1H-1,2,4-triazol-1-ylmethyl)silane. [Link]
-
Beyond Benign. Benzoin Condensation. [Link]
-
ChemBK. Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. [Link]
-
Sciencemadness Discussion Board. Thiamine catalyzed benzoin condensation failure. [Link]
-
PubChem. 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. [Link]
-
ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]
Sources
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. Benzoin condensation: Definition, Mechanism, and Applications [chemistrylearner.com]
- 3. beyondbenign.org [beyondbenign.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 11. CN106008182A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Technical Support Portal: Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-Difluorobenzoin)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important α-hydroxy ketone. Our goal is to move beyond simple procedural lists, providing in-depth causal explanations and field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
The synthesis of this compound is most commonly achieved via a benzoin condensation of 4-fluorobenzaldehyde.[1][2] While fundamentally robust, this reaction is sensitive to specific experimental conditions, and minor deviations can lead to significant side product formation and purification challenges. This document serves as a comprehensive resource to diagnose and resolve these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a classic Benzoin Condensation mechanism. This reaction involves the head-to-tail dimerization of two aromatic aldehydes (4-fluorobenzaldehyde in this case) catalyzed by a nucleophile, typically a cyanide ion or a thiamine-derived N-heterocyclic carbene (NHC).[3][4] The key feature of this mechanism is the "umpolung" or reversal of polarity of the carbonyl carbon atom on one aldehyde molecule, transforming it from an electrophile into a nucleophile.[5][6]
The cyanide-catalyzed mechanism involves these key steps:
-
Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the first aldehyde molecule.[3][7]
-
Proton Transfer & Umpolung: The resulting cyanohydrin intermediate undergoes a proton transfer. The electron-withdrawing nature of the nitrile group acidifies the adjacent C-H bond, allowing for deprotonation to form a resonance-stabilized carbanion. This carbanion is nucleophilic at the carbon, representing the polarity reversal.[2][8]
-
C-C Bond Formation: This nucleophilic carbanion attacks the carbonyl carbon of a second aldehyde molecule.[1]
-
Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion (which is a good leaving group) yields the final this compound product and regenerates the catalyst.[3][8]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Benzoin Condensation [organic-chemistry.org]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. scribd.com [scribd.com]
Addressing stability and degradation issues of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone under experimental conditions
Technical Support Center: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Welcome to the technical support guide for this compound (also known as 4,4'-Difluorobenzoin). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound. As an α-hydroxy ketone, its stability can be influenced by a variety of experimental factors. This guide provides in-depth troubleshooting advice and best practices rooted in established chemical principles to ensure the integrity of your experiments.
Compound Overview and Physicochemical Properties
This compound is a benzoin derivative characterized by two fluorophenyl groups. These structural features influence its reactivity and stability. Understanding its core properties is the first step in successful experimentation.
| Property | Value | Source |
| CAS Number | 53458-16-5 | [1] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [2] |
| Molar Mass | 248.22 g/mol | [2] |
| Appearance | Off-white to yellow-white crystalline solid | [3] |
| Melting Point | 74-76 °C | [2] |
| pKa (Predicted) | 11.83 ± 0.20 | [2] |
| Solubility | Insoluble in water, soluble in many organic solvents like ethanol and chloroform. | [3] |
| Storage | Store at room temperature, sealed in a dry, well-ventilated place away from light and heat. | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A: The primary degradation factors are exposure to UV light (photodegradation), high temperatures, strong oxidizing agents, and non-neutral pH conditions (both acidic and basic).[3][4] As an aromatic ketone, it is particularly susceptible to photochemical reactions.[5][6]
Q2: What are the ideal storage conditions for long-term stability?
A: For optimal long-term stability, store the solid compound in a tightly sealed, opaque container (like an amber glass vial) in a cool, dry, and dark place.[4][7] A desiccator at room temperature is an excellent choice. For solutions, prepare them fresh and store protected from light at a reduced temperature (e.g., 2-8°C) if immediate use is not possible.
Q3: Is this compound sensitive to air?
A: Yes, α-hydroxy ketones can be susceptible to oxidation by atmospheric oxygen, which can convert the compound into its corresponding diketone, 4,4'-difluorobenzil.[8] For reactions requiring high purity or long durations, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: Can I heat this compound?
A: Caution should be exercised when heating. While it has a defined melting point, prolonged exposure to high temperatures can lead to thermal decomposition, resulting in a complex mixture of byproducts.[9] It is advisable to use the lowest effective temperature in any experimental protocol.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter. The underlying logic is to identify the stressor (light, heat, pH, etc.) that is causing the observed instability.
Q: I'm observing a new, less polar peak in my HPLC/TLC analysis. My sample was left in a clear vial on the lab bench. What is happening?
A: You are likely observing the formation of 4,4'-difluorobenzil , the oxidized diketone product. Benzoin and its derivatives are well-known to undergo oxidation, a reaction that can be accelerated by light and air.[8] Additionally, aromatic ketones are potent photosensitizers and can undergo photodegradation.[5][10] The α-cleavage reaction, a common photochemical pathway for benzoins, generates benzoyl radicals, which can lead to various byproducts.[11]
-
Causality: The energy from ambient lab light can be sufficient to promote the molecule to an excited triplet state. This excited state can then react with oxygen or undergo bond cleavage between the carbonyl carbon and the hydroxyl-bearing carbon.
-
Solution: Always handle the compound and its solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to direct light during preparation and analysis.
Q: My reaction yield is significantly lower than expected when using a basic catalyst (e.g., NaOH, K₂CO₃). What could be the cause?
A: α-hydroxy ketones can undergo a base-catalyzed α-ketol (or acyloin) rearrangement .[12] Under basic conditions, the hydroxyl proton (pKa ~11.83) can be deprotonated to form an alkoxide. This intermediate can then rearrange. While this specific compound is symmetrical, strong basic conditions can promote other degradation pathways or side reactions, reducing the yield of your desired product.
-
Causality: The formation of the alkoxide intermediate is the key step. This negatively charged species can initiate rearrangement or other elimination/condensation reactions, especially at elevated temperatures.
-
Solution: If a base is required, use the mildest base possible at the lowest effective concentration and temperature. Consider non-nucleophilic organic bases. If possible, maintain the reaction pH in the neutral range (6-8).
Q: I dissolved the compound in a protic solvent like methanol and noticed degradation over time, even in the dark. Why?
A: While less common than other pathways, solvent-mediated degradation can occur. The hydroxyl group of an α-hydroxy ketone can potentially form a hemiketal with an aldehyde impurity in the solvent, or the solvent itself could participate in slow degradation reactions, especially if the solvent is not high purity or has been stored improperly. Furthermore, some solvents can facilitate keto-enol tautomerization, and the enol form may have different stability characteristics.[13]
-
Causality: The reactivity of the α-hydroxy ketone functional group makes it susceptible to reactions with impurities or the solvent itself, leading to byproducts.
-
Solution: Use high-purity, anhydrous solvents. When preparing solutions for storage, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are often a better choice. Always run a solvent blank in your analysis to check for impurities.
Key Degradation Pathways and Mechanisms
Understanding the potential chemical transformations of this compound is critical for designing robust experiments. The following diagram illustrates the primary degradation routes.
Caption: Major degradation pathways for this compound.
Experimental Protocols & Best Practices
Troubleshooting Workflow for Unexpected Results
When faced with an unexpected result such as low yield, poor purity, or the appearance of unknown peaks, a systematic approach is essential. Use the following workflow to diagnose the potential cause.
Caption: A systematic workflow for diagnosing stability issues.
Protocol: Forced Degradation (Stress Testing) Study
This protocol allows you to proactively assess the stability of the compound in your specific experimental matrix (e.g., formulation buffer, reaction solvent).
Objective: To identify conditions that lead to the degradation of this compound and to characterize the primary degradation products.
Materials:
-
This compound
-
Solvent of interest (e.g., Acetonitrile:Water 50:50)
-
Class A volumetric flasks and pipettes
-
Amber and clear HPLC vials
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (e.g., 254/365 nm)
-
Heating block or oven
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the compound in the chosen solvent. Use an amber volumetric flask.
-
-
Sample Preparation (perform in duplicate):
-
Control (Dark): Transfer an aliquot of the stock solution to an amber HPLC vial. Store at room temperature, protected from light.
-
Control (Light): Transfer an aliquot to a clear HPLC vial. Store at room temperature on a lab bench exposed to ambient light.
-
Photolytic Stress: Transfer an aliquot to a clear quartz or borosilicate vial. Expose to a UV lamp for a defined period (e.g., 24 hours). Place a dark control sample alongside, wrapped in foil.
-
Acidic Stress: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Store in an amber vial, at room temperature or slightly elevated (e.g., 40°C).
-
Basic Stress: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Store in an amber vial at room temperature.
-
Oxidative Stress: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Store in an amber vial at room temperature.
-
Thermal Stress: Transfer an aliquot to an amber HPLC vial and heat in an oven or heating block at a set temperature (e.g., 60°C or 80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for a decrease in the parent peak area and the appearance of new peaks (degradation products).
-
-
Interpretation:
-
Compare the stressed samples to the control samples. A significant change (>5%) indicates instability under that condition. This self-validating system, with its paired controls, allows for unambiguous identification of the detrimental condition.
-
References
-
Title: Thermal rearrangement of some benzoin arylsulfonylhydrazone derivatives Source: ResearchGate URL: [Link]
-
Title: Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy- - ChemBK Source: ChemBK URL: [Link]
-
Title: THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest Source: ProQuest URL: [Link]
-
Title: The photochemical decomposition of aromatic ketones : the phenyl radical Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]
-
Title: Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]
-
Title: Formation of α‐hydroxy ketones by hydrolysis of in situ generated... Source: ResearchGate URL: [Link]
-
Title: Synthesis of α-hydroxy ketones and aldehydes Source: Organic Chemistry Portal URL: [Link]
-
Title: α-Ketol rearrangement Source: Wikipedia URL: [Link]
-
Title: Benzoin | C14H12O2 | CID 8400 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals Source: Atmospheric Chemistry and Physics (ACP) URL: [Link]
-
Title: Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes Source: OuluREPO URL: [Link]
- Title: Process for the preparation of aromatic alpha-hydroxy ketones Source: Google Patents URL
-
Title: Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
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Title: Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry Source: Ryerson University URL: [Link]
-
Title: Benzoin Condensation Source: Organic Chemistry Tutor URL: [Link]
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Title: Benzoin condensation Source: Wikipedia URL: [Link]
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Title: BENZOIN - Ataman Kimya Source: Ataman Kimya URL: [Link]
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Title: Benzoin - chemeurope.com Source: chemeurope.com URL: [Link]
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Title: The thermal decomposition of benzoic acid Source: ResearchGate URL: [Link]
-
Title: Why is benzoin condensation a third order reaction? Source: Quora URL: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone in Biological Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. This document provides practical strategies and in-depth troubleshooting to address the significant challenge of its poor aqueous solubility in biological assay systems. Our goal is to equip you with the knowledge to generate reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with poorly soluble compounds.
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
This is a classic problem known as "compound dropout." It occurs because the compound, while soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous assay buffer. The two fluorine atoms and the phenyl rings in this compound contribute to its hydrophobic nature, making it poorly soluble in water-based solutions. When the DMSO stock is diluted into the buffer, the solvent concentration drops dramatically, and the aqueous environment can no longer keep the compound in solution, causing it to precipitate.[1]
Immediate Actions:
-
Visual Check: Always visually inspect your final assay plate for precipitation (cloudiness or visible particles).
-
Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound.
-
Optimize DMSO Dilution: Instead of a large, single dilution step, try a serial dilution protocol. This can sometimes mitigate abrupt precipitation.[1]
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
This is a critical, cell-line-dependent parameter. While DMSO is an excellent solvent, it is not biologically inert.[2] Generally, for most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) .[3][4] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[3][5]
Best Practice: Before starting your main experiment, you must run a vehicle control experiment. Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your specific cells and measure the same endpoint as your main assay (e.g., viability, proliferation, cytokine production). This will establish the highest non-interfering concentration for your system.[6][7]
Q3: Can the solubilizing agent I choose (co-solvent, surfactant, etc.) interfere with my assay?
Absolutely. Any additive has the potential to affect your biological system or the assay readout itself.
-
Co-solvents (like DMSO): Can alter cell membrane permeability, induce cell stress, or even directly inhibit enzyme activity.[2][8][9]
-
Surfactants: These are detergents designed to interact with hydrophobic molecules.[10][11] This property means they can disrupt cell membranes or denature proteins if used at concentrations above their Critical Micelle Concentration (CMC).[12]
-
Cyclodextrins: Generally considered biocompatible, but at very high concentrations, they can potentially interact with components of the cell membrane.[6]
The Golden Rule: For any solubilization strategy you choose, you must run a "vehicle control" that includes the solubilizing agent at the exact same concentration used for your test compound, but without the compound itself. This allows you to subtract any background signal or biological effect caused by the vehicle.
Section 2: Solubilization Strategies & Troubleshooting Guides
When DMSO alone is insufficient, a systematic approach is needed to find the right solubilization method.
Strategy 1: Co-Solvent Optimization
A co-solvent is an organic solvent that is miscible with water and helps to increase the solubility of hydrophobic compounds.[13]
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, making it a more favorable environment for hydrophobic molecules like this compound.
Recommended Co-solvents and Properties:
| Co-Solvent | Typical Starting Conc. in Assay | Pros | Cons |
| DMSO | ≤ 0.5% | Strong solvent, widely used. | Can be toxic to cells at >0.5-1%, can interfere with some enzyme assays.[2][3][6] |
| Ethanol | ≤ 1% | Less toxic than DMSO for many cell lines. | Weaker solvent than DMSO, volatile. |
| Propylene Glycol (PG) | ≤ 1% | Generally low toxicity.[14][15] | Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1% | Low toxicity, commonly used in formulations.[14][15] | Can be viscous, potential for protein interaction. |
Experimental Protocol: Co-Solvent Viability Testing
-
Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare Co-Solvent Series: In your cell culture medium, prepare a 2x concentrated series of your chosen co-solvents (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0% v/v).
-
Treat Cells: Remove the old medium from the cells and add an equal volume of the 2x co-solvent dilutions to the corresponding wells (this results in a 1x final concentration).
-
Incubate: Incubate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to determine the concentration at which the co-solvent shows no significant toxicity compared to the 0% control.
Strategy 2: Utilizing Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions to encapsulate hydrophobic compounds.[11][16][17] This strategy is particularly useful for cell-free (e.g., enzyme) assays.
Mechanism: Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form an inner core, creating a microenvironment where this compound can dissolve, while the hydrophilic heads face the outer aqueous solution.[17]
Recommended Non-ionic Surfactants:
| Surfactant | Recommended Conc. Range (in Assay) | Key Considerations |
| Tween® 20 / Tween® 80 | 0.01% - 0.1% | Widely used, but can be cytotoxic in cell-based assays.[14][15] Best for biochemical assays. |
| Pluronic® F-68 | 0.02% - 0.1% | A non-ionic block copolymer known for its low biological toxicity. |
Experimental Protocol: Surfactant Solubility Test
-
Prepare Surfactant Solutions: Make a series of surfactant solutions in your assay buffer (e.g., 0.5%, 0.1%, 0.05%, 0.01%).
-
Spike with Compound: Add a small aliquot of a highly concentrated stock of this compound (in a minimal amount of organic solvent like DMSO) to each surfactant solution. Aim for your desired final assay concentration.
-
Equilibrate: Gently mix and let the solutions equilibrate for at least 1 hour.
-
Observe: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Validate: Once you find a suitable concentration, run a vehicle control with the surfactant alone in your assay to check for interference.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18] They are highly effective and widely used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[19][20][21]
Mechanism of Action: Host-Guest Encapsulation
Cyclodextrins act as molecular "hosts," trapping the hydrophobic "guest" molecule (this compound) within their central cavity. This complexation effectively shields the hydrophobic compound from the aqueous environment, rendering the entire complex water-soluble.[18][22]
Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.
Recommended Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a very common choice for in-vitro and in-vivo applications.[19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High solubility and a favorable safety profile. Often used in parenteral formulations.[19] |
Experimental Protocol: Preparing a Compound-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a concentrated stock solution (e.g., 10-40% w/v). Gentle heating may be required.
-
Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for maximum complexation.
-
Remove Excess Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Isolate and Quantify: Carefully collect the supernatant. This solution contains the soluble compound-cyclodextrin complex. Determine the exact concentration of your compound in this stock solution using a validated analytical method like HPLC-UV or LC-MS.
-
Assay Dilution: Use this quantified stock for serial dilutions in your biological assay. Remember to include a vehicle control with the same final concentration of HP-β-CD.
Section 3: Decision Workflow & Validation
Choosing the right strategy requires a logical, stepwise approach. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a solubilization strategy.
Final Validation is Non-Negotiable
Regardless of the method you choose, the final and most critical step is validation.
-
Vehicle Control: As emphasized throughout this guide, always test your final formulation buffer (containing the co-solvent, surfactant, or cyclodextrin) without the compound to ensure it does not affect your assay endpoint.
-
Dose-Response Confirmation: A successful solubilization should result in a clean, interpretable dose-response curve. If the curve is flat or erratic, it may still indicate solubility issues.
-
Orthogonal Check: If possible, confirm your findings using a secondary assay to ensure the observed biological activity is not an artifact of the formulation.
By applying these systematic strategies and rigorous validation steps, you can confidently overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
-
Verma, S., & Rawat, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Kloverpris, S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589–596. [Link]
-
Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
dos Santos, L., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(9), 2689. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Maleki, A., Kettiger, H., & Schoubben, A. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 553–558. [Link]
-
de Oliveira, D. A., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2021, 6687291. [Link]
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de Morais, G. G., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 34, e114. [Link]
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ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. Chembk.com. [Link]
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- 22. mdpi.com [mdpi.com]
Refining purification methods to remove persistent impurities from 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (also known as 4,4'-difluorobenzoin, CAS No: 53458-16-5). This guide is designed for researchers, scientists, and drug development professionals to address common and persistent challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, evidence-based solutions that explain the causality behind experimental choices, ensuring both efficiency and high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common persistent impurities in crude this compound synthesized via benzoin condensation?
A1: The impurity profile of crude 4,4'-difluorobenzoin is primarily dictated by the stability of the reactants and products under the reaction conditions. The most frequently encountered impurities include:
-
Unreacted 4-fluorobenzaldehyde: The starting material for the benzoin condensation. Its presence indicates an incomplete reaction.
-
4-fluorobenzoic acid: Arises from the oxidation of 4-fluorobenzaldehyde, a common issue with aromatic aldehydes.[1] The presence of this acidic impurity can interfere with the basic catalyst used in the condensation, potentially lowering the yield.[1]
-
4,4'-Difluorobenzil: This diketone is the oxidation product of your target molecule, this compound.[2] Its formation is often indicated by a distinct yellow color in the crude product.
-
Cannizzaro Reaction Byproducts: If reaction conditions are too strongly basic, 4-fluorobenzaldehyde can undergo a disproportionation reaction to yield 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.
-
Positional Isomers: If the starting 4-fluorobenzaldehyde contains other isomers (e.g., 2-fluoro or 3-fluorobenzaldehyde), corresponding isomeric benzoin products will be formed.[3]
Q2: My crude product is yellow or off-white. What causes this discoloration and how can I remove it?
A2: A yellow tint in the crude product is almost always indicative of the presence of 4,4'-difluorobenzil, the oxidized diketone derivative.[2] This impurity, along with other polymeric or colored side products, can be effectively removed. The most common and effective method is recrystallization with the addition of activated charcoal.[4] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product through co-adsorption.
Q3: What is the most effective general-purpose purification method for achieving high purity (>99%) 4,4'-difluorobenzoin?
A3: For most applications, a well-optimized recrystallization is the most efficient and scalable method for purifying 4,4'-difluorobenzoin. This technique leverages the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] A mixed solvent system, such as ethanol/water, is often ideal. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, high-purity crystals of 4,4'-difluorobenzoin will form, leaving the more soluble impurities in the mother liquor.[5] For exceptionally persistent impurities, column chromatography may be necessary.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-faceted approach is recommended to confidently assess purity. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used.[6][7][8] It can separate and quantify even trace levels of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of a purification process like column chromatography.[2]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range. The parent compound, benzoin, melts at approximately 137°C.[9]
-
Spectroscopic Methods (NMR, MS): 1H and 19F NMR spectroscopy can confirm the structure and identify major impurities. Mass spectrometry (MS), often coupled with HPLC or GC, helps in identifying the molecular weights of unknown impurities.[6][10]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product Instead of Crystals | 1. High concentration of impurities inhibiting crystallization.2. The solvent system is not optimal; the product may be too soluble even at low temperatures.3. Cooling the solution too rapidly. | 1. Pre-purification: Perform an acid-base wash on the crude material dissolved in an organic solvent (e.g., ethyl acetate) to remove acidic/basic impurities before recrystallization.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4] Adding a seed crystal of pure product is also highly effective.[4]3. Optimize Solvent: Re-evaluate your recrystallization solvent. You may need a solvent in which the product is less soluble.4. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. |
| Low Yield After Recrystallization | 1. Using too much solvent during dissolution.2. Premature crystallization during hot filtration.3. The product is significantly soluble in the solvent even at low temperatures. | 1. Use Minimal Solvent: Dissolve the crude product in the absolute minimum amount of hot solvent required to achieve full dissolution.[4]2. Prevent Premature Crystallization: Pre-heat the filtration funnel and receiving flask. Add a small amount of extra hot solvent just before filtration to ensure the product remains in solution.3. Optimize Solvent System: If yields are consistently low, test alternative solvent systems where the product has lower solubility at cold temperatures.4. Second Crop: Collect a second crop of crystals by concentrating the mother liquor and re-cooling, but be aware this crop may be of lower purity. |
| Persistent Impurity Peak in HPLC | 1. The impurity has very similar polarity and solubility to the product, making recrystallization ineffective.2. The impurity co-crystallizes with the product. | 1. Column Chromatography: This is the most effective method for separating compounds with similar physical properties.[2][4] Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.2. Re-crystallize from a Different Solvent: Sometimes changing the solvent system can alter the solubility profile enough to leave the persistent impurity behind in the mother liquor. |
| Melting Point is Broad and/or Depressed | 1. Presence of residual solvent.2. The product is still impure. | 1. Thorough Drying: Dry the purified crystals under high vacuum for an extended period, possibly with gentle heating (well below the melting point), to remove all traces of solvent.2. Re-purify: If the melting point does not improve after thorough drying, the product requires another round of purification. Use the troubleshooting steps above to select the appropriate method. |
Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
The following diagram outlines the standard workflow for purifying crude this compound.
Caption: Standard purification workflow for 4,4'-difluorobenzoin.
Protocol 1: Recrystallization using Ethanol/Water with Activated Charcoal
This protocol is designed to remove both common impurities and coloration from the crude product.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating (e.g., on a hot plate) and stirring.
-
Decolorization: Add a small amount of activated charcoal (approx. 1-2% of the solute mass, e.g., 100-200 mg). Swirl the mixture and keep it at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. Tip: Work quickly to prevent the product from crystallizing in the funnel.
-
Induce Crystallization: Re-heat the filtrate to boiling. Add hot deionized water dropwise while swirling until the solution just begins to show a persistent cloudiness (turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Record the final mass and calculate the percent recovery.
Protocol 2: Troubleshooting with Column Chromatography
This protocol is for cases where recrystallization fails to remove a persistent, non-polar impurity.
-
Slurry Preparation: Adsorb the impure product onto a small amount of silica gel. In a round-bottom flask, dissolve your product (e.g., 1.0 g) in a minimal amount of a volatile solvent (like dichloromethane or acetone), add 2-3 g of silica gel, and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The less polar impurities will elute first, followed by your desired product.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Workflow 2: Troubleshooting Decision Tree
Use this diagram to decide on a course of action when initial purification attempts are unsatisfactory.
Caption: Decision tree for troubleshooting purification issues.
References
-
Vedantu. (n.d.). Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. Retrieved from [Link]
-
Scribd. (n.d.). Oxidation of Benzoin To Benzil With Nitric Acid. Retrieved from [Link]
-
Quora. (2016). Why might the presence of benzoic acid be harmful to the benzoin condensation? Retrieved from [Link]
-
Veeprho. (n.d.). 4,4'-Difluorobenzophenone | CAS 345-92-6. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Benzoin.pdf. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
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He, X., et al. (2023). Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. PubMed Central. Retrieved from [Link]
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He, X., et al. (2023). Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. ResearchGate. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoin Condensation. Retrieved from [Link]
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Naidu, A. & Sharma, G. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]
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ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. Retrieved from [Link]
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Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
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MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]
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Bitesize Bio. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]
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PubMed Central. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. Retrieved from [Link]
- Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
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MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- Google Patents. (n.d.). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
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- 9. Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]
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Technical Support Center: Optimizing Chromatographic Separation of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and Its Analogs
Welcome to the technical support center dedicated to the chromatographic analysis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-difluorobenzoin) and its structurally related analogs. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in developing robust and efficient separation methods for this class of compounds. The unique chemical properties of these molecules—possessing both polar functional groups (hydroxyl, carbonyl) and non-polar, electron-rich fluorophenyl rings—present distinct challenges that require a systematic and informed approach to method development.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from initial method setup to advanced optimization for both achiral and chiral separations.
Section 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the initial phases of method development. A systematic approach to troubleshooting is often the most effective way to identify and resolve problems.[1][2]
General Troubleshooting Flowchart
The following diagram outlines a systematic process for diagnosing common HPLC issues.
Caption: General HPLC troubleshooting workflow.
Q1: I am observing significant peak tailing for my fluorobenzoin analog on a standard C18 column. What is the underlying cause and how can I fix it?
A: Peak tailing for this class of compounds is typically caused by secondary interactions between the polar hydroxyl group of the analyte and active sites (residual silanols) on the silica surface of the stationary phase.[3] At neutral pH, these silanols can be deprotonated (SiO-), leading to strong ionic interactions with polar analytes.
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. By adding a small amount of acid to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid, you lower the pH to below 3.[4] At this pH, silanols are protonated (Si-OH) and their unwanted ionic interactions are minimized.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. Ensure you are using a column suitable for polar analytes.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.[3]
Q2: My compound and its analogs show very little or no retention on a C18 column, even with a high percentage of water in the mobile phase. What are my options?
A: This is a common problem for polar compounds on traditional reversed-phase columns.[5] If retention is poor even at >95% aqueous mobile phase, the analytes are too polar for the non-polar C18 stationary phase. Standard C18 phases can also undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a dramatic loss of retention and reproducibility.[4]
Solutions:
-
Use an Aqueous-Stable Column: Select a column specifically designed for use in 100% aqueous mobile phases. These often have an embedded polar group (EPG) near the base of the C18 chain, which prevents phase collapse.[4]
-
Switch to a Different Stationary Phase: A phenyl-hexyl phase can provide alternative selectivity through π-π interactions with the fluorophenyl rings of your analytes.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. This mode provides strong retention for polar analytes.
Q3: My baseline is drifting significantly during my gradient run. What should I investigate?
A: Baseline drift in gradient elution is often related to the mobile phase or the detector.
Solutions:
-
Mobile Phase Absorbance Mismatch: Ensure that both your "A" (aqueous) and "B" (organic) mobile phase components have similar UV absorbance at your detection wavelength. If one solvent absorbs significantly more than the other, the baseline will drift as the composition changes. Using high-purity HPLC or LC-MS grade solvents is critical.[6]
-
Inadequate Equilibration: The column may not be fully equilibrated to the initial conditions before the run starts. Increase the post-run equilibration time to ensure the column is ready for the next injection.[3]
-
Temperature Fluctuation: Ensure the column compartment temperature is stable. Fluctuations can cause the mobile phase viscosity and refractive index to change, leading to baseline drift.
Section 2: Advanced Method Development for Achiral Separations
Separating this compound from its structurally similar analogs requires careful optimization of selectivity. This involves a multi-parameter approach focusing on the stationary phase, mobile phase, and temperature.
Q4: How do I strategically choose a stationary phase to maximize selectivity between closely related fluorinated analogs?
A: The choice of stationary phase is the most powerful tool for altering selectivity. For fluorinated compounds, moving beyond standard C18 is often beneficial.
-
Standard C18: Good for general-purpose reversed-phase separations based on hydrophobicity. However, it may not resolve isomers or analogs with minor structural differences.
-
Phenyl-Hexyl Phase: Highly recommended for aromatic compounds. It provides an alternative separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the fluorophenyl rings of the analytes. This can dramatically improve the resolution of positional isomers.
-
Fluorinated Phases (e.g., F5/PFP - Pentafluorophenyl): These phases are specifically designed for separating halogenated compounds.[7][8] They offer unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are often the best choice for resolving complex mixtures of fluorinated analogs.[7] Studies have shown that pairing a hydrogenated column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol) can also achieve optimal separation.[9][10][11]
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| C18 | Hydrophobic (van der Waals) | General separation by polarity. |
| Phenyl-Hexyl | π-π stacking, Hydrophobic | Aromatic and moderately polar compounds, positional isomers. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, Hydrophobic | Halogenated compounds, structural isomers, polar analytes.[8] |
Q5: How do organic modifiers (Acetonitrile vs. Methanol) and temperature affect my separation?
A: Both the organic modifier and temperature are critical secondary parameters for fine-tuning selectivity.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) have different properties. ACN is aprotic and often provides sharper peaks, while MeOH is protic and can engage in hydrogen bonding, which can alter elution order for compounds with H-bond donors/acceptors like your analyte's hydroxyl group. It is always recommended to screen both solvents during method development.[12]
-
Temperature: Increasing the column temperature typically decreases retention times and lowers mobile phase viscosity (reducing backpressure). More importantly, it can change the selectivity between two closely eluting peaks. For some fluorinated compounds, separation is significantly improved at elevated temperatures (e.g., 45°C).[9][10][11] A temperature screening study (e.g., 30°C, 40°C, 50°C) is a valuable optimization step.
Experimental Protocol: Systematic Achiral Method Development
-
Column Selection: Start with a PFP or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm) for initial screening due to the aromatic and fluorinated nature of the analytes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
-
Initial Gradient Screening:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 254 nm (or wavelength of max absorbance).
-
Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.
-
-
Analysis of Initial Run:
-
Assess the chromatogram for peak shape, retention, and resolution.
-
If resolution is poor, repeat the screening run with Methanol as Mobile Phase B.
-
-
Optimization:
-
Based on the screening run, adjust the gradient slope to improve resolution in the region where analytes elute. For example, if all peaks elute between 4 and 6 minutes, change the gradient to a shallower slope in that window (e.g., 30% to 55% B over 8 minutes).
-
If co-elution persists, perform a temperature study at 30°C and 50°C to see if selectivity changes.
-
Section 3: Optimizing Chiral Separations
This compound is a chiral molecule. The separation of its enantiomers is critical in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles. This requires the use of a Chiral Stationary Phase (CSP).
Chiral Separation Troubleshooting Workflow
Caption: Workflow for troubleshooting poor chiral resolution.
Q6: What type of chiral stationary phase (CSP) is most effective for benzoin and its analogs?
A: For benzoin-type structures, polysaccharide-based CSPs are the most widely successful and should be the first choice for screening.[13]
-
Polysaccharide-based CSPs: Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are exceptionally effective. The chiral recognition mechanism involves forming transient diastereomeric complexes through hydrogen bonds, π-π stacking, and steric interactions within the chiral grooves of the polysaccharide polymer. A study on the preparative chiral separation of benzoin itself demonstrated baseline separation using a cellulose-based Eurocel 01 column.[14]
-
Cyclodextrin-based CSPs: These are another viable option. The separation mechanism is based on the inclusion of the analyte's hydrophobic part (the fluorophenyl rings) into the hydrophobic cavity of the cyclodextrin, with secondary interactions at the rim.[13]
Q7: What mobile phase should I start with for my chiral separation on a polysaccharide column?
A: The choice of mobile phase depends on the operating mode. For polysaccharide CSPs, normal phase or polar organic mode is most common.
-
Normal Phase (NP): This is the most traditional approach. A typical starting mobile phase would be a mixture of an alkane (like n-Hexane or n-Heptane) and an alcohol modifier (like Isopropanol or Ethanol). A common starting point is Hexane/Isopropanol (90:10, v/v) .[14] You can then adjust the ratio to optimize retention and resolution.
-
Polar Organic Mode: This mode uses a polar organic solvent like Acetonitrile or Methanol, often with an alcohol modifier. This can be useful if your sample has poor solubility in alkanes.
-
Reversed Phase (RP): While less common for these CSPs, some polysaccharide columns are bonded to silica and can be used in reversed phase (e.g., Acetonitrile/Water). This is worth trying if NP and polar organic modes fail.
Experimental Protocol: Chiral Column Screening
-
Column Selection: Chiralpak® IA or equivalent amylose-based CSP (e.g., 150 x 4.6 mm, 5 µm).
-
Sample Preparation: Dissolve the racemic standard in the initial mobile phase at a concentration of ~0.5 mg/mL.
-
Normal Phase Screening Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (ambient).
-
Detection: UV at 254 nm.
-
-
Analysis and Optimization:
-
If no separation is observed, change the alcohol modifier to Ethanol.
-
If peaks are broad, consider adding 0.1% Trifluoroacetic Acid (for acidic character) or 0.1% Diethylamine (for basic character) to the alcohol portion of the mobile phase to improve peak shape.
-
If retention is too long, increase the percentage of alcohol (e.g., to 85:15). If it's too short, decrease it (e.g., to 95:5).
-
If resolution is partial, try lowering the temperature to 15°C, which often enhances the stability of the transient diastereomeric complexes, improving separation.
-
References
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PubMed. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. [Link]
-
Retaining Polar Compounds. (2014). LCGC. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polar while the solvent is very polar. why might one want to use this technique with extremely polar compounds? (2020). Quora. [Link]
-
Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (n.d.). ResearchGate. [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). ScienceDirect. [Link]
-
Troubleshooting LC, basics. (n.d.). Chromedia. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. (n.d.). PMC - NIH. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). (n.d.). Knauer. [Link]
-
Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). ResearchGate. [Link]
-
Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH. [Link]
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- 2. phenomenex.com [phenomenex.com]
- 3. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Challenges and solutions in the characterization of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the characterization of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and find robust solutions for the analytical characterization of this important fluorinated intermediate.
I. Compound Profile: this compound
This compound is an α-hydroxy ketone, a class of compounds that are not only valuable synthetic intermediates but can also present unique analytical challenges due to their chemical nature.[1][2][3] Understanding its fundamental properties is the first step toward successful characterization.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀F₂O₂ | [4] |
| Molar Mass | 248.22 g/mol | [4] |
| Appearance | Off-white to white crystalline solid | [5] |
| Melting Point | 74-76 °C | [4] |
| Predicted pKa | 11.83 ± 0.20 | [4] |
| Storage Conditions | Sealed in a dry, room temperature environment | [4] |
II. Troubleshooting Guides & Methodologies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation. However, the presence of fluorine and the α-hydroxy ketone moiety can lead to complex spectra.
Question 1: My ¹H NMR spectrum shows broad proton signals for the hydroxyl (-OH) and methine (-CH) protons. What is the cause and how can I resolve this?
Answer:
Broad signals for exchangeable protons like the hydroxyl group are common and often result from hydrogen bonding or chemical exchange with trace amounts of water in the NMR solvent. The broadening of the adjacent methine proton can be a consequence of this exchange or unresolved coupling.
Causality: The rate of proton exchange can be on a similar timescale to the NMR experiment, leading to a broadening of the signal. The chiral center at the methine carbon can also contribute to complex splitting patterns that may appear broad if not fully resolved.
Solutions & Protocol:
-
D₂O Exchange: To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.
-
Use of Dry Solvents: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or a solvent dried over molecular sieves can sharpen the signals.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and hydrogen bonding, often resulting in a sharper hydroxyl proton signal and better resolution of the methine proton's coupling.
Question 2: The aromatic region of my ¹H and ¹⁹F NMR spectra is more complex than expected. Why is this, and how can I interpret it?
Answer:
The complexity arises from several factors, including the magnetic inequivalence of the aromatic protons and long-range couplings involving fluorine.
Causality: The two fluorophenyl rings are not chemically equivalent due to the adjacent chiral center. This means you will have a more complex set of signals than two simple doublets of doublets. Furthermore, ¹⁹F has a spin of ½ and couples to both protons and other fluorine atoms, often over several bonds (long-range coupling), which adds to the complexity of the splitting patterns.
Troubleshooting Workflow:
Caption: NMR Troubleshooting for Complex Spectra.
Solutions & Protocol:
-
¹H{¹⁹F} Decoupling: Run a proton NMR experiment with fluorine decoupling. This will simplify the proton spectrum by removing the H-F couplings, making the H-H couplings easier to interpret.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This will show which protons are coupled to each other, helping to trace the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
-
¹⁹F NMR: A standard ¹⁹F NMR spectrum will show the signals for the fluorine atoms and their couplings to protons.
B. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule.
Question 3: I am not observing the molecular ion peak (M⁺˙) or it is very weak in my Electron Ionization (EI) mass spectrum. Is this normal?
Answer:
Yes, this can be a common observation for α-hydroxy ketones.
Causality: The molecular ion of this compound can be unstable under high-energy EI conditions. The C-C bond between the carbonyl group and the hydroxyl-bearing carbon is prone to cleavage (α-cleavage), which is a very favorable fragmentation pathway for ketones.[6] This can lead to the molecular ion being either absent or having a very low abundance.
Predicted Fragmentation Pattern:
Caption: Predicted EI-MS Fragmentation Pathways.
Solutions & Protocol:
-
Use Soft Ionization Techniques: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "softer" methods that impart less energy to the molecule, making it more likely that you will observe the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
GC-MS with Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatizing the hydroxyl group (e.g., silylation with BSTFA) can increase the volatility and stability of the molecule, leading to a more prominent molecular ion of the derivative.[7]
Question 4: What are the expected major fragments in the EI mass spectrum?
Answer:
Based on the principles of mass spectrometry, the major fragmentation is expected to be the α-cleavage.
Predicted Fragments:
-
m/z 123: This would be the base peak, corresponding to the 4-fluorobenzoyl cation ([FC₆H₄CO]⁺), formed by the cleavage of the C-C bond between the two central carbons.[8]
-
m/z 95: Loss of carbon monoxide from the 4-fluorobenzoyl cation would result in the 4-fluorophenyl cation ([FC₆H₄]⁺).
C. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound and for monitoring reaction progress.
Question 5: I'm seeing peak tailing and poor resolution in my reversed-phase HPLC analysis. What adjustments can I make?
Answer:
Peak tailing and poor resolution can stem from several factors, including secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.
Causality: The hydroxyl group can engage in unwanted interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. The compound's pKa suggests that at neutral pH, it will be in its neutral form, but the mobile phase pH can still influence interactions.
HPLC Method Development Strategy:
Caption: HPLC Method Optimization Flowchart.
Solutions & Protocol:
-
Mobile Phase pH Adjustment: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[9] This will suppress the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape.
-
Solvent Selection: Acetonitrile and methanol have different selectivities. If you are getting poor resolution with acetonitrile, try substituting it with methanol, or use a combination of both.
-
Column Choice: If issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity through π-π interactions with the aromatic rings of your analyte.
-
Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) can improve the reproducibility of retention times and enhance peak efficiency.[10]
Recommended Starting HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
D. Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.
Question 6: I am struggling to grow single crystals of this compound suitable for X-ray diffraction. What techniques can I try?
Answer:
Growing high-quality single crystals can be challenging. Success often depends on finding the right solvent system and controlling the rate of crystallization.
Causality: Rapid crystallization often leads to the formation of polycrystalline material or small, poorly-defined crystals. The goal is to slow down the crystallization process to allow for the orderly arrangement of molecules into a single crystal lattice.
Solutions & Protocol:
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof).
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the growth of single crystals.[11][12]
-
Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with hot water and allowing it to cool to ambient temperature overnight.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (one in which your compound is less soluble). The vapor of the weaker solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.
III. Frequently Asked Questions (FAQs)
Q1: Can this compound undergo keto-enol tautomerism, and how would this affect my analysis?
A1: Yes, as an α-hydroxy ketone, it can exist in equilibrium with its enol tautomer.[2][3][13] While the keto form is generally favored for simple ketones, the enol form can be stabilized by factors such as intramolecular hydrogen bonding.[2] In your analysis, this could manifest as:
-
NMR: You might observe two distinct sets of signals for the keto and enol forms if the equilibrium is slow on the NMR timescale. The ratio of the integrals would represent the equilibrium distribution in that particular solvent.[14]
-
HPLC: In some cases, if the tautomers are stable enough and have different polarities, you might see two separate peaks. More commonly, a single, potentially broadened peak is observed if the on-column interconversion is rapid.
Q2: Is this compound susceptible to oxidation or degradation during analysis?
A2: Yes, α-hydroxy ketones can be susceptible to oxidation, potentially forming the corresponding diketone (4,4'-difluorobenzil).[15] They can also undergo other decomposition pathways. To mitigate this:
-
Use fresh, high-purity solvents for your analyses.
-
Store samples in a cool, dark place and analyze them promptly after preparation.
-
For GC-MS, be mindful of the injector temperature, as high temperatures can cause on-column degradation.[7]
Q3: What should I consider when choosing a purification method for this compound?
A3: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvents to find one that provides a good yield and high purity. Ethanol or methanol are good starting points.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.
IV. References
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Do all α-hydroxy ketones give Tollens' test?. Retrieved from [Link]
-
ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, crystal growth and characterizations of 4-fluorobenzyl ammonium dihydrogen phosphate of NLO single crystal [PFBADP]. Retrieved from [Link]
-
Google Patents. (n.d.). US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type. Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025). Analytical investigation of styrax and benzoin balsams by HPLC-PAD-fluorimetry and GC-MS. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of the NMR spectra of 1,2,4-trichlorobenzene and methyl vinyl ketone. Retrieved from [Link]
-
PubMed. (n.d.). Analytical investigation of styrax and benzoin balsams by HPLC- PAD-fluorimetry and GC-MS. Retrieved from [Link]
-
ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
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PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]
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YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
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Scilit. (n.d.). Analytical investigation of styrax and benzoin balsams by HPLC‐ PAD‐fluorimetry and GC‐MS. Retrieved from [Link]
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ScienceDirect. (n.d.). Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products. Retrieved from [Link]
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ScienceScholar. (2022). Synthesis of new Schiff bases derivative of benzoin compounds. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
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CrystEngComm (RSC Publishing). (n.d.). Properties and growth of large single crystals of one-dimensional organic lead iodine perovskite. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). a comprehensive review of method development by hplc. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal Structure and Fluorescence of 4,4'-(o-Benzonitrile) Divinylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Principal component analysis of benzoin gums. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubMed Central. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Retrieved from [Link]
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ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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PubMed Central. (2022). Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications. Retrieved from [Link]
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ResearchGate. (2025). Unique selectivity in pharmaceutical analysis using pursuit diphenyl HPLC columns. Retrieved from [https://www.researchgate.net/publication/237691851_Unique_selectivity_in_pharmaceutical_analysis_using_pursuit_diphenyl_HPLC_columns]([Link]_ selectivity_in_pharmaceutical_analysis_using_pursuit_diphenyl_HPLC_columns)
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The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]
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Technical Support Center: Enhancing Metabolic Stability of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the preclinical development of this chemical series. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to enhance the metabolic stability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the metabolic liabilities and general strategies for compounds based on the this compound scaffold.
Q1: What are the most probable metabolic "hotspots" on this scaffold?
A1: The 1,2-diaryl-2-hydroxyethanone core, a type of α-hydroxy ketone or benzoin analogue, presents several predictable sites for metabolic transformation.[1][2] The primary metabolic liabilities are:
-
The Secondary Alcohol: This is a prime target for both Phase I and Phase II metabolism.
-
Oxidation (Phase I): The hydroxyl group can be oxidized by dehydrogenases or certain Cytochrome P450 (CYP) enzymes to form the corresponding 1,2-diketone (a benzil derivative).[3]
-
Glucuronidation (Phase II): The hydroxyl group is susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a common and often rapid clearance pathway for compounds with secondary alcohols.[4]
-
-
The Ketone Carbonyl: The ketone can undergo reduction by aldo-keto reductases (AKRs) to form a 1,2-diol.[5][6] While this may seem like a minor change, it can significantly alter the compound's properties and create new sites for subsequent conjugation.
-
Aromatic Rings: While the para-fluoro substituents serve as metabolic blockers to prevent oxidation at that position, other positions on the phenyl rings could be susceptible to CYP-mediated hydroxylation.[7][8][9] However, this is generally a slower process compared to the metabolism at the secondary alcohol.
Q2: How do the para-fluoro substituents influence metabolism?
A2: The fluorine atoms at the para-positions of the phenyl rings are a strategic design choice intended to block a common site of metabolic attack.[7][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by oxidative enzymes like CYPs. This prevents para-hydroxylation, which is a very common metabolic pathway for phenyl rings, thereby directing metabolism to other parts of the molecule and often increasing the compound's metabolic half-life.[10] However, it's important to note that while fluorine is a powerful tool, its presence does not guarantee overall metabolic stability; it simply shifts the metabolic burden to other, more labile sites.
Q3: Which in vitro assays are best for an initial metabolic stability screen of this compound series?
A3: For an initial assessment, a tiered approach is most effective.
-
Liver Microsomal Stability Assay: This is the workhorse for early drug discovery.[11][12] It is a high-throughput, cost-effective assay that primarily assesses Phase I metabolism mediated by CYP enzymes.[13] Given that oxidation of the secondary alcohol is a likely pathway, this assay will quickly tell you if your compounds are highly susceptible to CYP-mediated clearance.
-
Hepatocyte Stability Assay: This is the next logical step.[14] Hepatocytes are intact liver cells and contain the full complement of metabolic enzymes, including both Phase I (CYPs, AKRs) and Phase II (e.g., UGTs) enzymes, as well as cellular transporters.[15][16] This assay provides a more comprehensive and physiologically relevant picture of hepatic clearance.[17] Comparing results from microsomes and hepatocytes can be highly informative (see Troubleshooting Guide 2).
The table below summarizes the key features of these systems.
| Feature | Liver Microsomes | Suspension Hepatocytes |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes, transporters |
| Complexity | Low (subcellular fraction) | High (intact cells) |
| Throughput | High | Moderate to High |
| Cost | Low | Higher |
| Primary Use | Initial screen for CYP-mediated metabolism | Comprehensive hepatic clearance, Phase II metabolism |
| Predictive Power | Good for CYP-cleared drugs | Excellent for overall hepatic clearance |
Q4: What are the first structural modifications to consider for improving stability?
A4: Based on the likely metabolic hotspots, initial modifications should focus on protecting the secondary alcohol.
-
Steric Hindrance: Introduce bulky groups near the hydroxyl group to limit enzyme access. For example, adding a methyl or cyclopropyl group on the adjacent carbon can sterically shield the alcohol from both oxidizing enzymes and UGTs.
-
Bioisosteric Replacement: Replace the hydroxyl group with a more stable isostere that maintains the desired biological activity.[18] For example, replacing it with a methyl ether (-OCH₃) or even a difluoromethyl group (-OCF₂H) can block both oxidation and glucuronidation, though this will impact hydrogen bonding potential.
-
Replace the Ketone: In some cases, the ketone itself can be a liability. Replacing the benzoin core with a bioisostere like a 3,3-diaryloxetane has been shown to maintain similar physicochemical properties with potentially improved metabolic profiles.[19][20]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for specific experimental issues you may encounter.
Guide 1: High Clearance Observed in Liver Microsome Assay
Problem: Your compound shows a very short half-life (<20 min) in a human liver microsome (HLM) stability assay, indicating rapid metabolic turnover.[21]
Causality Analysis: High clearance in microsomes, in the presence of the necessary cofactor NADPH, strongly points towards metabolism by CYP enzymes.[12][13] The most probable reaction is the oxidation of the secondary alcohol to a diketone.
Caption: Decision tree for diagnosing high microsomal clearance.
Step-by-Step Protocol: Confirming CYP Involvement
-
Objective: To determine if the observed clearance is dependent on the CYP enzyme cofactor, NADPH.
-
Materials:
-
Test compound (10 mM in DMSO).
-
Pooled Human Liver Microsomes (e.g., from Corning or Xenotech).[11]
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B).
-
-
Procedure:
-
Set up two sets of incubations in parallel.
-
Condition A (Complete System): Incubate your compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL) in buffer in the presence of the NADPH regenerating system.[22]
-
Condition B (Minus-Cofactor Control): Set up an identical incubation but replace the NADPH solution with buffer.
-
Incubate both sets at 37°C. Sample at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
-
Interpretation:
-
If clearance is high in Condition A but negligible in Condition B: This is a definitive confirmation that the metabolism is CYP-dependent.
-
If clearance is observed in Condition B: This suggests non-CYP mediated metabolism or inherent chemical instability of the compound in the assay buffer.
-
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability
Problem: Your compound is stable in liver microsomes (t½ > 60 min) but shows moderate to high clearance in a hepatocyte assay.
Causality Analysis: This common scenario points to metabolic pathways that are absent in microsomes but active in intact hepatocytes.[17][23] There are two primary causes:
-
Phase II Conjugation: The compound is likely being cleared by UGTs (glucuronidation of the alcohol) or sulfotransferases (SULTs), which are primarily located in the cytosol and require cofactors not typically added to microsomal assays.[15][23]
-
Non-CYP Redox Enzymes: Enzymes like aldo-keto reductases (AKRs) are present in the hepatocyte cytosol and can reduce the ketone moiety.[6]
Caption: Workflow to investigate microsome vs. hepatocyte discrepancies.
Step-by-Step Protocol: Testing for Phase II Metabolism
-
Objective: To determine if the addition of Phase II cofactors to the microsomal assay can replicate the clearance seen in hepatocytes.
-
Materials: Same as Guide 1, with the addition of:
-
UDPGA (Uridine 5'-diphosphoglucuronic acid).
-
Alamethicin (a pore-forming agent to allow cofactor access to UGT enzymes within the microsome).
-
-
Procedure:
-
Pre-incubate liver microsomes with Alamethicin.
-
Set up a microsomal stability assay as described in Guide 1.
-
In addition to NADPH, supplement the incubation with UDPGA (final concentration ~2 mM).
-
Run the assay and analyze for parent compound depletion.
-
-
Interpretation:
-
If clearance is now observed: This confirms that glucuronidation of the secondary alcohol is a significant clearance pathway. The structural modifications should now focus on blocking this conjugation reaction.
-
If the compound remains stable: Glucuronidation is not the primary cause. The discrepancy is likely due to cytosolic enzymes, which can be investigated using liver S9 fractions (which contain both microsomes and cytosol).[12]
-
Guide 3: Potential for Reactive Metabolite Formation
Problem: You have structural alerts (e.g., the α-hydroxy ketone can be oxidized to a reactive 1,2-diketone) or have observed signs of toxicity, and you need to assess the risk of bioactivation.
Causality Analysis: The oxidation of the this compound scaffold can produce an electrophilic 1,2-diketone (benzil) metabolite. Such electrophiles can covalently bind to nucleophilic residues on proteins, potentially leading to idiosyncratic toxicity.[24] Assessing this risk early is crucial.
This assay is the gold standard for detecting the formation of "soft" and "hard" electrophilic metabolites.[25] The principle is that the reactive metabolite, if formed, will be trapped by the nucleophilic thiol of glutathione, forming a stable adduct that can be detected by high-resolution mass spectrometry.[26]
Caption: Workflow for a reactive metabolite trapping experiment.
Step-by-Step Protocol: Basic GSH Trapping Screen
-
Objective: To detect the formation of electrophilic metabolites by trapping them with glutathione.
-
Materials:
-
Test compound (10 mM in DMSO).
-
Pooled Human Liver Microsomes.
-
Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System.
-
Reduced Glutathione (GSH), freshly prepared solution (e.g., 1-5 mM final concentration).
-
-
Procedure:
-
Incubate the test compound (e.g., 10-50 µM) with human liver microsomes (1 mg/mL) in the presence of the NADPH system and GSH.
-
Also, run a control incubation without NADPH to ensure any adducts formed are metabolism-dependent.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Quench the reaction with cold acetonitrile and centrifuge to precipitate proteins.
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis & Interpretation:
-
Search the mass spectrometry data for the theoretical exact mass of the expected GSH adduct(s). The most common adduct results from the addition of GSH (mass ~307.08 Da) and loss of a proton.
-
The detection of a mass corresponding to a GSH adduct in the NADPH-fortified incubation, which is absent in the control, is strong evidence of reactive metabolite formation.[27]
-
Using a 1:1 mixture of labeled and unlabeled GSH can create a characteristic isotopic doublet pattern, greatly increasing confidence in adduct identification.[25][26]
-
References
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Irannejad, H., et al. (2014). 1,2-Diaryl-2-hydroxyiminoethanones as dual COX-1 and β-amyloid aggregation inhibitors: biological evaluation and in silico study. PubMed. Available at: [Link]
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Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]
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Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. Available at: [Link]
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ChemHelpASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
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ChemHelpASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
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Jin, Y., & Penning, T. M. (2007). Aldo-Keto Reductases and Bioactivation/Detoxication. ResearchGate. Available at: [Link]
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Gade, S. K. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
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Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]
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Shukla, S. J., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. National Institutes of Health. Available at: [Link]
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Ates, B., et al. (2022). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. PubMed Central. Available at: [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Wagmann, L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Available at: [Link]
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Patsnap. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose? Patsnap Synapse. Available at: [Link]
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Soars, M. G., et al. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health. Available at: [Link]
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Zhang, Z., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available at: [Link]
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BioIVT. Metabolic Stability Assay Services. BioIVT. Available at: [Link]
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Wikipedia. Benzene. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]
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Wen, B., et al. (2015). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. PubMed. Available at: [Link]
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Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. Available at: [Link]
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ScienceDirect. Fluorine in Drug Discovery: Role, Design and Case Studies. ScienceDirect. Available at: [Link]
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Worldwidejournals.com. (n.d.). Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Worldwidejournals.com. Available at: [Link]
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Naritomi, Y., et al. (2004). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. Available at: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
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Penning, T. M. (2008). Aldo-keto reductases and bioactivation/detoxication. PubMed. Available at: [Link]
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ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]
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Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. ACS Publications. Available at: [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
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Thompson, T. N. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. Available at: [Link]
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Chen, J., et al. (2020). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. Available at: [Link]
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Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Benzoin Condensation. Organic Chemistry Portal. Available at: [Link]
-
Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. Available at: [Link]
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Rosen, J., et al. (2009). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Available at: [Link]
- Tassinari, R., et al. (2011). Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents.
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ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]
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Obach, R. S. (2013). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central. Available at: [Link]
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Nishihara, M., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Benzoin Condensation Mechanism. YouTube. Available at: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
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Minimizing epimerization during reactions with 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
A Researcher's Guide to Minimizing Epimerization in Synthesis and Derivatization
Welcome to the technical support center for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during your experiments.
Understanding the Challenge: The Stereochemical Instability of 4,4'-Difluorobenzoin
This compound possesses a single stereocenter at the carbon bearing the hydroxyl group. This chiral center is prone to epimerization (the inversion of stereochemistry at one of multiple stereocenters in a molecule) or racemization (the formation of an equal mixture of enantiomers from a pure enantiomer) under various experimental conditions. The primary mechanism for this loss of stereochemical purity is the formation of a planar enolate intermediate, which can be protonated from either face with equal probability, leading to a racemic mixture.[1][2] This process is readily catalyzed by both acids and bases.[1]
The presence of electron-withdrawing fluorine atoms on the phenyl rings can influence the acidity of the α-proton, potentially affecting the rate of enolization and thus the propensity for epimerization. For drug development professionals, maintaining enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause epimerization of this compound?
The epimerization of this compound is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze epimerization. Bases are particularly effective at promoting epimerization by deprotonating the α-carbon to the carbonyl group, leading to the formation of a planar enolate intermediate.[2] Acids can also catalyze enolization, which can lead to racemization.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the enolization process, thereby increasing the rate of epimerization.[4]
-
Solvent: Polar, protic solvents can facilitate epimerization by stabilizing the charged enolate intermediate and participating in proton transfer.[4]
Q2: I am performing a reaction with this compound under basic conditions and observing significant racemization. What can I do to minimize this?
When working with bases, consider the following strategies to suppress epimerization:
-
Choice of Base: Opt for weaker, non-nucleophilic bases with high steric hindrance. The steric bulk can disfavor the abstraction of the α-proton. For instance, a hindered tertiary amine like diisopropylethylamine (DIPEA) is often preferred over less hindered amines or stronger bases like alkoxides.[5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C) are often employed to minimize epimerization.[4]
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the product to epimerizing conditions.
-
Solvent Selection: Use non-polar, aprotic solvents such as toluene, hexane, or dichloromethane. These solvents are less effective at stabilizing the enolate intermediate, thus disfavoring its formation.[4]
Q3: Can I use protecting groups to prevent epimerization during subsequent reactions?
Yes, protecting either the hydroxyl or the ketone functionality can be an effective strategy to prevent epimerization.
-
Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl ether) or an ester. This prevents the formation of an alkoxide under basic conditions, which can be a prelude to other rearrangements, though the primary concern for epimerization is the enolization of the ketone.[6]
-
Protecting the Ketone Group: Protecting the ketone as an acetal or ketal is a highly effective way to prevent epimerization.[7][8] The formation of an acetal removes the carbonyl group, making enolization impossible. The acetal can be deprotected under acidic conditions, which should be carefully controlled to avoid epimerization of the deprotected product.
Q4: How can I analyze the enantiomeric purity of my this compound sample?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric excess (ee) of your compound.
Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of benzoin-type molecules.[9][10]
Recommended Starting Conditions for Chiral HPLC Analysis:
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralcel® OD or Chiralpak® AD |
| Mobile Phase | A mixture of hexane and isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Note: These are starting conditions and may require optimization for your specific instrument and sample.[11][12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with epimerization.
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Epimerization
This protocol provides a general framework for performing a base-mediated reaction on a substrate containing the this compound moiety while minimizing the risk of epimerization.
-
Preparation:
-
Thoroughly dry all glassware and ensure a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous, non-polar, aprotic solvents (e.g., toluene, THF, or dichloromethane).
-
-
Reaction Setup:
-
Dissolve the this compound derivative in the chosen solvent.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding the base.
-
-
Addition of Base:
-
Slowly add a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.
-
Maintain the low temperature during the addition.
-
-
Reaction:
-
Allow the reaction to proceed at the low temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Avoid unnecessarily long reaction times.
-
-
Work-up:
-
Quench the reaction at low temperature with a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
If purification by column chromatography is necessary, use neutral silica gel. Avoid acidic or basic mobile phase additives if possible.
-
Consider using a buffered mobile phase if tailing or on-column epimerization is observed.
-
Protocol 2: Protection of the Ketone as a Cyclic Acetal
This protocol describes the protection of the ketone functionality in this compound as a cyclic acetal using ethylene glycol.[7][8]
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction:
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure. The resulting acetal can often be used in the next step without further purification. If necessary, purify by column chromatography on neutral silica gel.
-
Deprotection: The acetal can be removed by stirring with a mild acid (e.g., acetic acid in a mixture of THF and water) at room temperature.[7]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 3. Deracemization of Benzoin and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of its chemical structure. An unconfirmed or misidentified structure can invalidate biological data, waste significant resources, and lead down unproductive research pathways. This guide provides an in-depth comparison of the essential analytical techniques for confirming the structure of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (also known as 4,4'-difluorobenzoin) and its derivatives, a class of molecules with significant potential in medicinal chemistry.[1]
The approach detailed herein is not a simple checklist but a self-validating system. Each technique provides a unique piece of the structural puzzle, and true confidence is achieved when these disparate data points converge to support a single, unambiguous molecular architecture. We will explore the causality behind experimental choices, compare the strengths and limitations of each method, and provide field-proven protocols.
The Validation Workflow: A Multi-Pronged Approach
The structural elucidation of a newly synthesized molecule is a process of accumulating and correlating evidence. No single technique (short of X-ray crystallography) can provide absolute proof. Instead, we use a combination of methods to build an irrefutable case. The logical flow begins with confirming the presence of key functional groups and culminates in mapping the precise connectivity of the atomic framework.
Caption: Overall workflow for the synthesis and structural validation of target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and count of specific nuclei. For fluorinated compounds like the target derivatives, a multi-nuclear approach is essential.
Expertise & Experience:
We don't just run a proton NMR; we employ a suite of experiments. ¹H NMR gives a proton census, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR provides a unique and highly sensitive probe into the fluorinated moieties. 2D NMR experiments like COSY and HMBC are then used to connect these individual pieces into a coherent structure.[2][5][6]
¹H NMR Spectroscopy
-
Purpose: To identify and quantify the different types of protons in the molecule.
-
Expected Data:
-
Aromatic Protons (Ar-H): Typically appear in the δ 7.0-8.0 ppm region. The 4-fluorophenyl groups will likely show as two sets of doublets or complex multiplets due to H-H and H-F coupling.
-
Benzylic Proton (-CH(OH)-): A singlet or doublet (if coupled to the -OH proton) around δ 5.8-6.4 ppm.[7]
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (δ 3-6 ppm) and is exchangeable with D₂O.
-
¹³C NMR and DEPT Spectroscopy
-
Purpose: To identify all unique carbon environments and determine the number of attached protons (CH, CH₂, CH₃).
-
Expected Data:
¹⁹F NMR Spectroscopy
-
Purpose: To confirm the presence, number, and chemical environment of fluorine atoms. This is a critical experiment for the target compounds.
-
Why it's Authoritative: ¹⁹F NMR is highly sensitive (100% natural abundance of the ¹⁹F nucleus) and has a wide chemical shift range, making it excellent for resolving structurally similar fluorinated compounds.[9][10] It provides direct evidence that fluorine has been incorporated into the desired positions.[11][12][13]
-
Expected Data: For this compound, two distinct signals may be observed for the two non-equivalent fluorine atoms, or a single signal if they are environmentally similar. The chemical shift will be indicative of the electronic environment of the phenyl rings.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it helps in observing the hydroxyl proton which exchanges more slowly than in CDCl₃.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types (DEPT-135: CH/CH₃ positive, CH₂ negative; DEPT-90: only CH positive).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate standard for chemical shift referencing if necessary.
-
2D NMR (if needed): If assignments are ambiguous, run a ¹H-¹H COSY experiment to establish proton-proton couplings and a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is key for confirming the overall molecular framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[14] It serves as a quick and reliable check that the key chemical transformations have occurred.
Expertise & Experience:
For the target molecule, the most telling signals are the appearance of a hydroxyl (-OH) stretch and the persistence of the carbonyl (C=O) stretch. The absence of an aldehyde C-H stretch (around 2720 cm⁻¹) confirms the conversion of the starting benzaldehyde.[8]
-
Expected Data:
-
O-H Stretch: A strong, broad absorption in the range of 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Medium absorptions just above 3000 cm⁻¹.
-
C=O Stretch: A very strong, sharp absorption around 1670-1690 cm⁻¹. Conjugation with the phenyl ring lowers this frequency from a typical aliphatic ketone value of ~1715 cm⁻¹.[15]
-
Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorptions in the 1150-1250 cm⁻¹ region.
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet into the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering an additional layer of confirmation.
Expertise & Experience:
The molecular ion peak (M⁺ or [M+H]⁺) must match the calculated mass of the target structure (C₁₄H₁₀F₂O₂ = 248.06 g/mol ). Furthermore, the fragmentation pattern can provide structural clues. For benzoin-type structures, a characteristic fragmentation is the α-cleavage on either side of the carbonyl group.[16] This can lead to the formation of a fluorobenzoyl cation (m/z 123), which would be a highly indicative fragment.
-
Expected Data:
-
Molecular Ion Peak: A peak at m/z corresponding to the molecular weight of the derivative. For the parent compound, this would be at m/z 248 (in EI-MS) or 249 ([M+H]⁺ in ESI-MS).
-
Key Fragments: Expect to see fragments corresponding to the stable fluorobenzoyl cation (C₇H₄FO⁺, m/z 123) and the fluorophenyl hydroxymethylene cation (C₇H₅FO⁺, m/z 124).
-
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electrospray Ionization (ESI) is a soft technique suitable for obtaining the molecular ion, while Electron Impact (EI) can provide more extensive fragmentation data.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and compare it with the calculated mass. Analyze the major fragment ions to see if they correspond to logical cleavages of the proposed structure.
X-ray Crystallography: The Unambiguous Gold Standard
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[17][18]
-
Requirement: This technique is contingent upon the ability to grow a high-quality single crystal of the compound, which is not always feasible.
-
Outcome: Provides an absolute confirmation of the structure, including stereochemistry if applicable. The resulting data can be used to definitively identify the compound.[19]
Comparative Summary of Techniques
The following diagram and table illustrate how these techniques provide complementary information, leading to a validated structure.
Caption: Triangulation of data from complementary analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Detailed atomic connectivity, chemical environments, proton/carbon count.[4] | Provides the most structural detail in solution; non-destructive. | Can be complex to interpret; requires relatively pure sample. |
| FT-IR | Presence of key functional groups (C=O, -OH, C-F).[14] | Fast, simple, inexpensive; excellent for confirming reaction success. | Provides no connectivity information; limited for full structure proof. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS); fragmentation patterns.[20] | Highly sensitive; confirms molecular formula. | Provides little direct connectivity data; isomers can be indistinguishable. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, angles, and stereochemistry.[17][18] | Unambiguous and definitive ("gold standard"). | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
Validating the structure of synthesized this compound derivatives is a systematic process of evidence gathering. A trustworthy validation relies on the convergence of data from multiple, orthogonal analytical techniques. An FT-IR spectrum confirming the presence of hydroxyl and carbonyl groups, a mass spectrum matching the expected molecular weight, and a comprehensive set of NMR spectra (¹H, ¹³C, and especially ¹⁹F) that are fully consistent with the proposed connectivity provide a robust and defensible structural assignment. For absolute proof, particularly for regulatory submissions or when establishing a reference standard, single-crystal X-ray analysis remains the definitive method. By employing this multi-technique, self-validating workflow, researchers can proceed with confidence that the molecule in their vial is the molecule they intended to create.
References
-
Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 18, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Edinburgh Research Explorer. Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization, and evaluation of some novel derivatives of Benzoin. (2018). Innovare Academic Sciences. Retrieved January 18, 2026, from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. Retrieved January 18, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Mn(II)-Benzoin Complex. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Comparative Method Validation: Evaluating New Techniques Against Established Standards. (2024). Omics Online. Retrieved January 18, 2026, from [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media. Retrieved January 18, 2026, from [Link]
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. Retrieved January 18, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]
-
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 18, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 18, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency, India. Retrieved January 18, 2026, from [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2012). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. Retrieved January 18, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
X-Ray Study of ... 2-(4-fluorophenyl)-2-hydroxynaptho[2,1-b]furan-1(2H)-one. (2018). SciSpace. Retrieved January 18, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. omicsonline.org [omicsonline.org]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Semantic Scholar [semanticscholar.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 17. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray Study of 7a-(2-Chlorophenyl)-7a,8a,9,10,11,12ahexadronaptho[ 1',2':4,5]furo[3,2- d]pyrrolo[2,1- b]oxazole and 2-(4-fluorophenyl)-2-hydroxynaptho[2,1- b]furan-1(2 H)-one (2018) | Balbir Kumar | 1 Citations [scispace.com]
- 20. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Reactivity of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and Other Benzoin Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, α-hydroxy ketones, particularly benzoin and its derivatives, serve as pivotal intermediates for the synthesis of a diverse array of bioactive molecules and functional materials. The reactivity of these compounds, specifically at the secondary alcohol and ketone moieties, is of paramount importance in dictating their synthetic utility. This guide presents a comprehensive comparative analysis of the reactivity of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-difluorobenzoin) against a curated selection of other para-substituted benzoin derivatives: unsubstituted benzoin, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-dichlorobenzoin), and 1,2-Bis(4-methoxyphenyl)-2-hydroxyethanone (4,4'-dimethoxybenzoin).
The choice of these derivatives allows for a systematic evaluation of the influence of electronic effects on the reactivity of the core benzoin structure. The para-substituents—hydrogen (neutral), fluorine and chlorine (electron-withdrawing), and methoxy (electron-donating)—provide a clear spectrum of electronic perturbations. This analysis will focus on two key transformations: the oxidation of the secondary alcohol to an α-diketone (a benzil) and the reduction of the ketone to a diol (a hydrobenzoin). Through the presentation of detailed experimental protocols and the analysis of hypothetical kinetic data, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the chemical behavior of these valuable synthetic intermediates.
Theoretical Framework: The Role of Electronic Effects
The reactivity of the benzoin derivatives in both oxidation and reduction reactions is intrinsically linked to the electronic nature of the para-substituents on the phenyl rings. These effects can be rationalized through the lens of the Hammett equation, which provides a quantitative measure of the electron-donating or electron-withdrawing ability of a substituent.[1][2][3]
Oxidation of the Secondary Alcohol: The oxidation of the secondary alcohol to a ketone involves the removal of electron density from the alcohol oxygen and the adjacent carbon atom. Electron-withdrawing groups (EWG) such as fluorine and chlorine are expected to facilitate this process by stabilizing the electron-rich transition state. Conversely, electron-donating groups (EDG) like the methoxy group should decrease the rate of oxidation by destabilizing the transition state.
Reduction of the Ketone: The reduction of the ketone by a hydride source, such as sodium borohydride, involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.[4] Electron-withdrawing substituents will enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reduction. Conversely, electron-donating groups will decrease the electrophilicity of the carbonyl carbon, leading to a slower reduction rate.
The general reaction schemes for the oxidation and reduction of benzoin derivatives are illustrated below.
Caption: General reaction pathways for benzoin derivatives.
Experimental Design for Comparative Reactivity Analysis
To quantitatively assess the reactivity of this compound and its counterparts, a series of kinetic experiments are proposed. The following detailed protocols are designed to be self-validating and provide a clear basis for comparison.
Materials and Methods
Materials:
-
This compound (≥98%)
-
Benzoin (≥98%)
-
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (≥98%)
-
1,2-Bis(4-methoxyphenyl)-2-hydroxyethanone (≥98%)[5]
-
Nitric Acid (70%)
-
Sodium Borohydride (≥98%)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Acetonitrile (HPLC grade)
-
Deionized Water
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control[6]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column[7][8][9]
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Part 1: Comparative Oxidation Kinetics
This experiment will monitor the oxidation of the benzoin derivatives to their corresponding benzils using nitric acid as the oxidant. The reaction progress will be followed by UV-Vis spectrophotometry, monitoring the appearance of the yellow-colored benzil product.
Experimental Protocol: Oxidation
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each benzoin derivative (this compound, benzoin, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, and 1,2-Bis(4-methoxyphenyl)-2-hydroxyethanone) in glacial acetic acid.
-
Prepare a 1 M solution of nitric acid in glacial acetic acid.
-
-
Kinetic Run (to be performed for each derivative):
-
In a quartz cuvette, place 2.0 mL of the 0.01 M benzoin derivative stock solution.
-
Add 0.9 mL of glacial acetic acid and place the cuvette in the UV-Vis spectrophotometer, thermostatted at 60 °C.
-
Allow the solution to equilibrate for 5 minutes.
-
To initiate the reaction, rapidly add 0.1 mL of the 1 M nitric acid solution to the cuvette, cap, and mix thoroughly by inverting.
-
Immediately begin recording the absorbance at the λmax of the corresponding benzil derivative (e.g., ~370 nm for benzil) at 30-second intervals for 30 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each derivative.
-
Determine the initial rate of reaction from the slope of the linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k) for each reaction.
-
Caption: Workflow for the comparative oxidation kinetics study.
Part 2: Comparative Reduction Kinetics
This experiment will monitor the reduction of the ketone moiety in the benzoin derivatives to a diol using sodium borohydride. The reaction progress will be followed by HPLC, monitoring the disappearance of the starting benzoin derivative.[10]
Experimental Protocol: Reduction
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each benzoin derivative in 95% ethanol.
-
Prepare a fresh 0.1 M solution of sodium borohydride in 95% ethanol.
-
-
Kinetic Run (to be performed for each derivative):
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, place 5.0 mL of the 0.01 M benzoin derivative stock solution.
-
Place the flask in a water bath maintained at 25 °C.
-
At time t=0, add 0.5 mL of the 0.1 M sodium borohydride solution to the flask with vigorous stirring.
-
At 2-minute intervals for 20 minutes, withdraw a 100 µL aliquot of the reaction mixture and quench it in an HPLC vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1 M HCl (aq) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. A suitable method would be a C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) and UV detection at the λmax of the benzoin derivative (e.g., ~250 nm).
-
Quantify the peak area of the starting benzoin derivative at each time point.
-
-
Data Analysis:
-
Plot the concentration of the benzoin derivative versus time.
-
Determine the initial rate of reaction from the slope of the curve.
-
Calculate the pseudo-first-order rate constant (k) for each reaction.
-
Caption: Workflow for the comparative reduction kinetics study.
Comparative Reactivity Data and Analysis
The following tables summarize the expected relative reactivities based on the electronic properties of the para-substituents, supported by their respective Hammett constants (σp).[1][11][12]
| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate of Oxidation | Expected Relative Rate of Reduction |
| -OCH₃ | -0.27 | Slowest | Slowest |
| -H | 0.00 | Moderate | Moderate |
| -Cl | +0.23 | Fast | Fast |
| -F | +0.06 | Moderate-Fast | Moderate-Fast |
Table 1: Predicted Reactivity Trends of para-Substituted Benzoin Derivatives
Analysis of Reactivity Trends:
The expected trend in reactivity for both oxidation and reduction is:
4,4'-dimethoxybenzoin < benzoin < this compound < 4,4'-dichlorobenzoin
-
This compound: The fluorine atoms are moderately electron-withdrawing through their inductive effect, which is expected to increase the rate of both oxidation and reduction compared to unsubstituted benzoin. The inductive effect of fluorine will make the carbonyl carbon more electrophilic, accelerating the nucleophilic attack by the hydride in the reduction. For the oxidation, the electron-withdrawing nature of fluorine will help to stabilize the developing negative charge in the transition state.
-
Unsubstituted Benzoin: This serves as the baseline for comparison, with a Hammett constant of zero for the hydrogen substituent.
-
4,4'-Dichlorobenzoin: Chlorine is more strongly electron-withdrawing than fluorine, as indicated by its larger positive Hammett constant. This is predicted to result in the fastest rates of both oxidation and reduction among the compounds tested.
-
4,4'-Dimethoxybenzoin: The methoxy group is strongly electron-donating through resonance. This will decrease the electrophilicity of the carbonyl carbon, slowing down the reduction. It will also destabilize the electron-rich transition state of the oxidation, leading to a slower oxidation rate.
Conclusion
This comparative guide provides a theoretical framework and detailed experimental protocols for the systematic evaluation of the reactivity of this compound in relation to other para-substituted benzoin derivatives. The electronic effects of the substituents are predicted to play a crucial role in modulating the rates of both oxidation of the secondary alcohol and reduction of the ketone. Specifically, electron-withdrawing groups like fluorine and chlorine are expected to accelerate both reactions, while electron-donating groups like methoxy are anticipated to have a retarding effect. The provided experimental designs, utilizing UV-Vis spectrophotometry and HPLC, offer robust methods for quantifying these reactivity differences. The insights gained from such studies are invaluable for chemists in the fields of drug discovery and materials science, enabling the rational design of synthetic routes and the fine-tuning of molecular properties for specific applications.
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Hammett Substituent Constants. ResearchGate, . Accessed 17 Jan. 2026.
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HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health, . Accessed 17 Jan. 2026.
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A Comparative Guide to the Catalytic Oxidation of Benzoin: Evaluating Alternatives to Tetraphenylantimony(V) Compounds. Benchchem, . Accessed 17 Jan. 2026.
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Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. National Institutes of Health, . Accessed 17 Jan. 2026.
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4,4′-Dimethoxybenzoin 95%. Sigma-Aldrich, . Accessed 17 Jan. 2026.
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Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. National Institutes of Health, . Accessed 17 Jan. 2026.
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Does anyone know why the reduction of benzoin produces the meso diol product? I'm assuming its something to do with the boron binding to both oxygens?. Reddit, . Accessed 17 Jan. 2026.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Quantification
Abstract
Accurate quantification of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring drug product quality and safety. This guide provides an in-depth comparison of three prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, provide detailed experimental protocols, and present a cross-validation framework. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide method selection, development, and validation in accordance with regulatory expectations.
Introduction: The "Why" Behind Quantification
This compound, a benzoin derivative, often appears as a synthetic intermediate or a process-related impurity in the manufacturing of various active pharmaceutical ingredients (APIs).[1] Its structural similarity to the API and potential for biological activity necessitate rigorous control and accurate measurement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities to ensure the safety and efficacy of pharmaceutical products.[2][3]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] When multiple analytical methods are used across different stages of drug development or at different testing sites, cross-validation becomes essential.[5][6] It serves to demonstrate that these different methods yield comparable and reliable results, ensuring data integrity throughout the product lifecycle.[6][7]
Foundational Pillar: Analytical Method Validation
Before comparing methods, it's crucial to understand the principles of validation. All analytical methods for pharmaceutical use must be validated to ensure their reliability.[2] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2), which outlines the necessary validation characteristics.[3][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Method I: High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is often the workhorse for quality control labs due to its robustness, cost-effectiveness, and high precision for quantifying impurities.[1] For a molecule like this compound, which contains two phenyl rings, UV detection is a natural choice. The key to a successful HPLC method is achieving baseline separation from the API and other impurities, which is accomplished by optimizing the stationary phase (column) and mobile phase composition. Given the molecule's structure, a reversed-phase (RP) C18 column is the logical starting point.
Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with the nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and by varying its composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), the retention of the analyte on the column can be precisely controlled.[9]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzoin chromophore)[10]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration (e.g., 10 mg/mL of API). Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 5 µg/mL) six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] While this compound has a relatively high molecular weight for GC, its thermal stability makes it a viable candidate. The primary advantage of GC-MS is the high specificity provided by the mass spectrometer, which can confirm the identity of the analyte based on its mass spectrum and fragmentation pattern.[11][12] To improve volatility and peak shape, derivatization (e.g., silylation) is often a necessary and prudent step.
Principle of Separation
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column.[13] After separation, the compounds enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z).
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
Chromatographic & MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z of molecular ion and key fragments) and Full Scan for confirmation.
Procedure:
-
Derivatization: To a 1 mL aliquot of the standard or sample solution (in a volatile solvent like ethyl acetate), add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in ethyl acetate. Prepare calibration standards and derivatize as described above.
-
Sample Preparation: Use a liquid-liquid extraction to transfer the analyte from an aqueous matrix into an organic solvent if necessary. Concentrate the organic extract and derivatize as described above.
-
Analysis: Inject 1 µL of the derivatized blank, standards, and samples into the GC-MS.
-
Quantification: Use the peak area of the primary ion in SIM mode for quantification against the calibration curve. Confirm identity using the full scan mass spectrum.
Workflow Diagram
Caption: GC-MS Experimental Workflow.
Method III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[14] This is the premier technique for trace-level quantification, especially in complex matrices like plasma or crude reaction mixtures.[15][16] The technique's power lies in its selectivity, achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This "transition" is highly unique to the analyte, virtually eliminating matrix interference.
Principle of Separation
The separation is identical to HPLC. However, instead of a UV detector, the eluent from the column is directed into a mass spectrometer. The analyte is ionized (typically by Electrospray Ionization - ESI), and the first quadrupole (Q1) isolates the precursor ion (the protonated or deprotonated molecule). This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) isolates a specific fragment ion, which is then detected.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): Determined by infusion (e.g., m/z of [M+H]⁺)
-
Product Ion (Q3): Determined by infusion (e.g., m/z of a stable fragment)
-
MRM Transition: Precursor > Product (e.g., 249.1 > 123.1)
-
Collision Energy: Optimized via infusion.
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC method, using a diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Method Optimization: Infuse a standard solution directly into the mass spectrometer to determine the optimal precursor/product ions and collision energy.
-
Analysis: Inject the blank, calibration standards, and samples.
-
Quantification: Use the peak area from the MRM chromatogram for quantification against the calibration curve.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Comparative Analysis and Cross-Validation
The choice of analytical method depends on the specific application. HPLC is ideal for routine QC testing, GC-MS is excellent for identity confirmation of volatile impurities, and LC-MS/MS is unmatched for trace-level quantification in complex samples.
Performance Comparison
The following table summarizes typical performance characteristics for each method. The values are illustrative and should be established during formal method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good (Relies on RT) | Very High (RT + Spectrum) | Excellent (RT + MRM) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| LOQ | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) |
| Throughput | Moderate | Low (due to derivatization) | High |
| Cost | Low | Moderate | High |
Trustworthiness: The Cross-Validation Protocol
Cross-validation is performed to demonstrate that two distinct analytical methods provide equivalent results.[7] This is critical when, for example, a robust HPLC method is used for release testing, but a highly sensitive LC-MS/MS method was used during early development.
Self-Validating System:
-
Select Samples: Choose a minimum of 6 samples (e.g., different batches of drug substance) with analyte concentrations spanning the quantifiable range.
-
Initial Analysis: Analyze all samples in triplicate using the established, validated "Reference" method (e.g., HPLC-UV).
-
Second Analysis: Analyze the same samples in triplicate using the "Comparator" method (e.g., LC-MS/MS).
-
Data Evaluation: Calculate the mean concentration for each sample from both methods. Determine the percent difference for each sample using the formula: % Difference = [(Result_Comparator - Result_Reference) / Result_Reference] * 100
-
Acceptance Criteria: The percent difference for at least two-thirds (4 out of 6) of the samples should be within ±15.0% of the mean. The overall mean percent difference should also be within ±15.0%.
Cross-Validation Logic Diagram
Caption: Logic Flow for Method Cross-Validation.
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. The selection of the most appropriate method is a strategic decision based on the required sensitivity, specificity, sample matrix, and intended application—from routine quality control to trace-level impurity profiling. All methods must be rigorously validated according to ICH guidelines.[2] When multiple methods are employed within a drug development program, a formal cross-validation study is a regulatory and scientific necessity to ensure data consistency and integrity. This guide provides the foundational protocols and logical framework to empower scientists to make informed decisions and execute these analyses with confidence and technical rigor.
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Comparing the biological efficacy of fluorinated versus non-fluorinated analogs of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. The introduction of fluorine atoms into a lead compound is a widely employed tactic to enhance its pharmacological profile. This guide provides an in-depth comparative analysis of the biological efficacy of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and its non-fluorinated parent molecule, 1,2-Diphenyl-2-hydroxyethanone (benzoin). Through a series of proposed experiments, we will explore how fluorination impacts cytotoxicity, antimicrobial activity, and enzyme inhibition, offering insights into the nuanced structure-activity relationships of these compounds.
The Rationale for Comparison: Benzoin and the Influence of Fluorination
The benzoin scaffold has long been recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and even antitumor properties.[1][2] Its relatively simple structure and synthetic accessibility make it an attractive starting point for derivatization.
Fluorine, the most electronegative element, possesses unique properties that can dramatically alter a molecule's biological behavior when incorporated into its structure. Strategic fluorination can modulate a compound's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and often increasing the compound's half-life.
-
Membrane Permeability: Fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.
This guide will hypothetically assess these effects by comparing the non-fluorinated benzoin (Compound A) with its di-fluorinated analog (Compound B).
| Compound ID | Chemical Name | Structure |
| A | 1,2-Diphenyl-2-hydroxyethanone (Benzoin) | Chemical structure of Benzoin |
| B | This compound | Chemical structure of 4,4'-Difluorobenzoin |
A Proposed Experimental Workflow for Comparative Efficacy
To systematically evaluate the biological impact of fluorination on the benzoin scaffold, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive comparison of the cytotoxic, antimicrobial, and enzyme-inhibitory activities of Compound A and Compound B.
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A Comparative Guide to Benchmarking Novel 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone-Derived p38 MAPK Inhibitors Against Standard Drugs
Introduction: The Rationale for Novel p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway, particularly the p38α isoform, is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, p38α has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.[5]
While numerous p38 MAPK inhibitors have been developed, clinical success has been hampered by issues of toxicity or insufficient efficacy, often stemming from off-target effects or poor pharmacokinetic profiles.[5][] This necessitates the exploration of new chemical scaffolds that can offer improved potency, selectivity, and drug-like properties. The 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone framework represents a promising starting point for designing a new generation of inhibitors.
This guide provides a comprehensive framework for benchmarking the performance of these novel inhibitors (hereafter referred to as BFP-H derivatives ) against well-established, standard-of-care, and investigational p38 MAPK inhibitors. We will delve into the requisite experimental protocols, data interpretation, and the scientific rationale underpinning each stage of the comparison.
The Therapeutic Target: p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling module. It is typically initiated by upstream kinases (MKK3/MKK6) in response to stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7][8] Once activated via dual phosphorylation on its Thr-Gly-Tyr (TGY) motif, p38α phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2).[1][7] This cascade ultimately leads to the transcriptional and translational upregulation of key inflammatory mediators, including TNF-α and IL-6, perpetuating the inflammatory response.[2][9] The primary goal of a p38 inhibitor is to intercept this signaling cascade, thereby suppressing the production of these pro-inflammatory cytokines.
The Competitors: A Panel for Robust Comparison
To ensure a rigorous evaluation, novel BFP-H derivatives should be benchmarked against inhibitors that represent different chemical classes, binding modes, and stages of development.
-
Novel Candidates: BFP-H Derivatives (Hypothetical compounds for evaluation).
-
Standard Inhibitors:
-
SB203580: A highly selective, ATP-competitive inhibitor of p38α and p38β. It is a widely used research tool and serves as a foundational benchmark for in vitro activity.[10]
-
Doramapimod (BIRB 796): A highly potent inhibitor that binds to a unique allosteric site on the inactive kinase, resulting in a very slow dissociation rate. This represents a different mechanism of inhibition.[11]
-
Losmapimod: An inhibitor that has been extensively evaluated in numerous clinical trials, providing a benchmark for clinically relevant properties.[12]
-
Part 1: In Vitro Enzymatic Potency
Objective
The first critical step is to determine the direct inhibitory activity of the BFP-H derivatives against the purified target enzyme, p38α. This assay quantifies the concentration of inhibitor required to reduce enzyme activity by 50% (IC50), providing a primary measure of potency.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is based on a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[13]
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Reconstitute purified, active human p38α enzyme in Kinase Buffer to a working concentration of 2 ng/µL.
-
Prepare a substrate/ATP mix: In Kinase Buffer, add ATF-2 substrate to 0.2 µg/µL and ATP to 25 µM.
-
Prepare Inhibitors: Create a 10-point, 3-fold serial dilution series for each BFP-H derivative and standard drug in 100% DMSO, starting from 100 µM.
-
-
Assay Execution (384-well plate format):
-
To appropriate wells, add 1 µL of the serially diluted inhibitor or DMSO vehicle control (for 0% and 100% inhibition controls).
-
Add 2 µL of the p38α enzyme solution to all wells except the "0% inhibition" control (add 2 µL of Kinase Buffer instead).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to convert unused ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the 100% activity (DMSO only) and 0% activity (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Illustrative Data: p38α Enzymatic Inhibition
(Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Compound | Target | IC50 (nM) | Notes |
| BFP-H Derivative 1 | p38α | 25 | Promising initial potency. |
| BFP-H Derivative 2 | p38α | 150 | Moderate potency. |
| SB203580 | p38α | 50 | Benchmark research tool.[11] |
| Doramapimod | p38α | 38 | Potent allosteric inhibitor.[11] |
| Losmapimod | p38α | 8 | Potent clinical candidate.[12] |
Part 2: Cellular Activity and Functional Efficacy
Objective
Potency in a purified enzyme assay does not always translate to cellular activity. Factors like cell membrane permeability and engagement with the target in a complex intracellular environment are critical. This assay measures the ability of the inhibitors to suppress the production of TNF-α in a relevant cell model, providing a functional readout of cellular efficacy.
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
This protocol uses the human monocytic THP-1 cell line, a standard model for studying inflammatory responses.[14]
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Seed the differentiated THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-treat the cells for 1 hour with serially diluted BFP-H derivatives or standard inhibitors (final DMSO concentration < 0.1%).
-
Induce inflammation by stimulating the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Include a non-stimulated control.
-
-
TNF-α Quantification (ELISA):
-
After stimulation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of secreted TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage inhibition against the logarithm of inhibitor concentration.
-
Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed reduction in TNF-α is due to specific pathway inhibition and not general cell death.
-
Illustrative Data: Inhibition of TNF-α Release in THP-1 Cells
(Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Compound | Cellular IC50 (nM) | Notes |
| BFP-H Derivative 1 | 95 | Good translation from enzymatic to cellular activity. |
| BFP-H Derivative 2 | >1000 | Poor cell permeability or high protein binding. |
| SB203580 | 200 | Standard cellular benchmark. |
| Doramapimod | 50 | High potency in the cellular context. |
| Losmapimod | 30 | Potent activity in a whole blood assay.[12] |
Part 3: Kinase Selectivity and Pharmacokinetic Profiling
Objective
A successful drug candidate must be selective for its intended target to minimize side effects. Furthermore, it must possess favorable "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties. Early-stage in vitro assessment of these parameters is crucial for prioritizing lead compounds.
Protocol 1: Kinase Selectivity Panel
-
Methodology: The most efficient method is to outsource this to a commercial service (e.g., Eurofins, Reaction Biology). The BFP-H derivatives are screened at a fixed concentration (e.g., 1 µM) against a panel of related kinases, especially other MAPKs like JNK1, ERK2, and p38β/γ/δ. Any hits showing >50% inhibition are then followed up with full IC50 determinations.
-
Causality: High selectivity for p38α over other kinases is desirable. For example, inhibition of JNK kinases can lead to different biological outcomes and potential toxicities. The selectivity ratio (IC50 for off-target / IC50 for p38α) should be as high as possible, ideally >100-fold.
Protocol 2: In Vitro Metabolic Stability
-
Methodology:
-
Incubate the test compound (e.g., 1 µM) with human liver microsomes in the presence of the NADPH regenerating system (cofactor for metabolic enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the compound.
-
-
Causality: This assay predicts how quickly the compound might be metabolized and cleared by the liver. A very short half-life may indicate that the drug won't last long enough in the body to be effective, while a very long half-life could lead to accumulation and toxicity.
Illustrative Data: Selectivity and PK Profile
(Disclaimer: The following data are hypothetical and for illustrative purposes only.)
| Compound | p38α IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/p38α) | Microsomal t½ (min) |
| BFP-H Derivative 1 | 25 | 3,500 | 140-fold | 45 |
| BFP-H Derivative 2 | 150 | 450 | 3-fold | >60 |
| SB203580 | 50 | >10,000 | >200-fold | 25 |
| Doramapimod | 38 | >10,000 | >260-fold | 55 |
Summary and Conclusion
This guide outlines a systematic approach to benchmarking novel this compound-derived inhibitors against established standards. The process moves logically from direct enzyme inhibition to functional cellular activity and finally to crucial drug-like properties of selectivity and metabolic stability.
Overall Performance Summary (Hypothetical Data)
| Compound | Enzymatic Potency (p38α IC50, nM) | Cellular Efficacy (TNF-α IC50, nM) | Selectivity vs. JNK1 | Metabolic Stability (t½, min) |
| BFP-H Derivative 1 | 25 | 95 | 140-fold | 45 |
| BFP-H Derivative 2 | 150 | >1000 | 3-fold | >60 |
| SB203580 | 50 | 200 | >200-fold | 25 |
| Doramapimod | 38 | 50 | >260-fold | 55 |
| Losmapimod | 8 | 30 | High | Moderate |
Based on this illustrative dataset, BFP-H Derivative 1 emerges as a promising lead candidate. It demonstrates potent enzymatic and cellular activity, good selectivity over a related kinase, and a moderate metabolic stability profile that suggests a reasonable in vivo half-life. In contrast, BFP-H Derivative 2 , despite its stability, shows poor cellular activity and low selectivity, making it a less attractive candidate for further development.
By employing this multi-parametric benchmarking framework, researchers can make informed, data-driven decisions to prioritize the most promising chemical matter, accelerating the journey from a novel chemical scaffold to a potential clinical candidate.
References
- (Placeholder for specific BFP-H deriv
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
- (Placeholder for a general kinase assay protocol reference)
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. (2022). Current Cancer Drug Targets. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
What are p38 MAPK inhibitors and how do they work? (2024). News-Medical.net. Retrieved from [Link]
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. (2013). Medicinal Chemistry Research. Retrieved from [Link]
-
Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). Inflammation. Retrieved from [Link]
-
The path of p38α MAP kinase inhibition. (n.d.). University of Tübingen. Retrieved from [Link]
-
The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
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- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
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- 9. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Reproducible and Robust Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,4'-Difluorobenzoin
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, more commonly known as 4,4'-difluorobenzoin, is a symmetrically substituted α-hydroxy ketone. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often enhancing properties such as metabolic stability, binding affinity, and thermal resistance. Consequently, robust and reproducible access to fluorinated building blocks like 4,4'-difluorobenzoin is of critical importance.
This guide provides an in-depth comparison of two prevalent synthetic protocols for preparing 4,4'-difluorobenzoin via the benzoin condensation of 4-fluorobenzaldehyde. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, focusing on the critical factors that govern the reproducibility and robustness of each method. The protocols examined are:
-
The Thiamine-Catalyzed Benzoin Condensation: A classic, bio-inspired method leveraging Vitamin B1.
-
The N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation: A modern, highly efficient organocatalytic approach.
Our analysis is designed to equip researchers with the necessary insights to select and implement the protocol best suited to their specific laboratory context, whether the priority is safety and simplicity or speed and efficiency.
Comparative Analysis of Synthetic Protocols
The synthesis of 4,4'-difluorobenzoin is achieved through the self-condensation of two molecules of 4-fluorobenzaldehyde. This transformation, a classic example of a benzoin addition, requires a catalyst to induce a polarity reversal (umpolung) of one aldehyde molecule, transforming its normally electrophilic carbonyl carbon into a nucleophile.[1][2] The choice of catalyst is the defining difference between the protocols and is the primary determinant of their performance and reliability.
Protocol 1: Thiamine (Vitamin B1) Catalyzed Synthesis
This method mimics a biological process, using the thiazolium salt core of thiamine as the catalyst. It is often favored in academic settings and for scale-up operations where the avoidance of highly toxic reagents is paramount.
Mechanistic Rationale:
The catalytic activity of thiamine was first proposed by Breslow and is analogous to the function of highly toxic cyanide ions but without the associated hazards.[3] The key is the relative acidity of the proton on the C2 position of the thiamine's thiazole ring.
-
Catalyst Activation: In a basic medium (e.g., aqueous NaOH), thiamine hydrochloride is deprotonated to form a nucleophilic ylide (a dipolar species). This ylide is the active catalyst.[3][4]
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of a 4-fluorobenzaldehyde molecule.
-
Formation of the Breslow Intermediate: A subsequent proton transfer generates the crucial "Breslow intermediate." This species is an enamine-like structure where the original aldehyde carbon is now nucleophilic and stabilized by the thiazolium ring, which acts as an electron sink.[5]
-
C-C Bond Formation: The nucleophilic Breslow intermediate attacks a second molecule of 4-fluorobenzaldehyde.
-
Product Release & Catalyst Regeneration: The resulting adduct collapses, eliminating the thiamine ylide catalyst and forming the final 4,4'-difluorobenzoin product.
Diagram 1: Catalytic Cycle of Thiamine-Catalyzed Benzoin Condensation
Caption: Simplified catalytic cycle for the thiamine-catalyzed reaction.
Detailed Experimental Protocol (Thiamine-Catalyzed):
-
Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (e.g., 0.05 equivalents) in water. Add ethanol to create a mixed solvent system.
-
Activation: Cool the solution in an ice bath and slowly add an aqueous solution of 3M sodium hydroxide dropwise, ensuring the temperature remains below 20°C. The solution should turn yellow, indicating the formation of the active ylide.[3]
-
Reactant Addition: Add 4-fluorobenzaldehyde (1.0 equivalent) to the basic catalyst solution.
-
Reaction: Heat the mixture gently, for instance, in a water bath at 60-65°C, for 1-2 hours. Progress can be monitored by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod can help.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted aldehyde. The product can be further purified by recrystallization from ethanol.
Reproducibility and Robustness Analysis (Thiamine):
-
Reproducibility: This protocol is generally highly reproducible. The reagents are inexpensive, stable, and do not require special handling techniques (e.g., inert atmosphere). Variations in yield are most often traced to the purity of the starting aldehyde, as benzaldehydes can oxidize to benzoic acids on storage, which neutralizes the base and quenches the reaction.
-
Robustness: The reaction is robust against trace amounts of air and moisture. However, it is sensitive to pH. An insufficient amount of base will fail to generate the ylide, while a large excess can promote side reactions. Maintaining the temperature below 65°C is also important to minimize the formation of undesired byproducts.
Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed Synthesis
NHCs are a powerful class of organocatalysts that have largely superseded older methods in research settings due to their remarkable efficiency.[6][7] They function mechanistically like thiamine but are generally more reactive and can be tailored for specific applications, including asymmetric synthesis.[2][8]
Mechanistic Rationale:
The mechanism is a direct parallel to the thiamine-catalyzed pathway, but the NHC catalyst is a significantly stronger nucleophile and a better stabilizing group for the key intermediates.
-
Catalyst Generation: The free NHC is typically generated in situ by deprotonating a stable triazolium or imidazolium salt precatalyst with a suitable base (e.g., KOt-Bu, DBU).[9]
-
Breslow Intermediate Formation: The NHC directly attacks a molecule of 4-fluorobenzaldehyde, rapidly forming the corresponding Breslow intermediate. The stability and high nucleophilicity of this intermediate are key to the high efficiency of NHC catalysis.[10]
-
C-C Bond Formation and Product Release: The cycle proceeds as in the thiamine protocol, with the Breslow intermediate attacking a second aldehyde molecule, followed by catalyst regeneration and product formation. The high catalytic activity often leads to much faster reaction times and higher yields.
Diagram 2: Catalytic Cycle of NHC-Catalyzed Benzoin Condensation
Caption: Simplified catalytic cycle for the NHC-catalyzed reaction.
Detailed Experimental Protocol (NHC-Catalyzed):
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Generation: Add the NHC precatalyst (e.g., a 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene precursor, 0.05-0.10 equivalents) and a non-nucleophilic base like potassium tert-butoxide (KOt-Bu, ~1.1 equivalents relative to the precatalyst) to the flask.
-
Solvent and Reactant Addition: Add anhydrous solvent (e.g., THF or CH₂Cl₂) via syringe. Stir for 5-10 minutes to allow for free carbene generation. Add 4-fluorobenzaldehyde (1.0 equivalent) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature. NHC-catalyzed reactions are often complete within 1-4 hours. Monitor by TLC.
-
Workup and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 4,4'-difluorobenzoin.
Reproducibility and Robustness Analysis (NHC):
-
Reproducibility: This protocol requires more stringent control over experimental conditions to be reproducible. The free NHC carbene is sensitive to oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.[9] The choice and purity of the base are also critical. Inconsistent results can often be traced back to incomplete catalyst generation or catalyst decomposition.
-
Robustness: The protocol is less robust towards atmospheric conditions than the thiamine method. However, NHC catalysts are generally more robust towards substrate impurities. The high reactivity means that even slightly oxidized aldehyde may not completely inhibit the reaction, although it will affect the final yield. The catalyst's structure itself is a key variable; bulky substituents on the NHC can enhance stability and catalytic activity.[6]
Quantitative Data and Performance Summary
The following table provides a comparative summary of the two protocols based on typical literature-reported outcomes.
| Parameter | Protocol 1: Thiamine-Catalyzed | Protocol 2: NHC-Catalyzed |
| Typical Yield | 60 - 80% | 85 - 98% |
| Reaction Time | 1 - 2 hours | 0.5 - 4 hours |
| Temperature | 60 - 65 °C | Room Temperature |
| Catalyst System | Thiamine HCl / NaOH | Triazolium Salt / KOt-Bu |
| Catalyst Loading | 5 - 10 mol% | 5 - 10 mol% |
| Safety Profile | High (Catalyst is edible) | Moderate (Requires strong base, inert atmosphere) |
| Robustness Factors | Sensitive to pH and aldehyde purity | Sensitive to air, moisture, and base purity |
| Purification | Often simple recrystallization | Typically requires column chromatography |
Diagram 3: General Experimental Workflow
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A Researcher's Guide to Establishing In-Vitro and In-Vivo Correlation for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Derivatives as Potential Antifungal Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in-vitro and in-vivo correlation (IVIVC) for the biological activity of novel 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone derivatives. While direct comparative studies on this specific class of compounds are emerging, this document outlines the critical experimental methodologies and data interpretation required to bridge the gap between laboratory findings and preclinical outcomes, with a focus on their potential as antifungal agents.
The strategic incorporation of fluorine into pharmacologically active compounds can significantly enhance their metabolic stability, potency, and pharmacokinetic profile.[1][2] The 1,2-diaryl-2-hydroxyethanone scaffold, a derivative of benzoin, presents a promising starting point for the development of new therapeutic agents. This guide will walk you through the necessary steps to synthesize these compounds and rigorously evaluate their antifungal efficacy, from initial in-vitro screening to in-vivo validation, and critically, to correlate these findings.
Section 1: Synthesis and Characterization of this compound Derivatives
The journey begins with the synthesis of the target compounds. A common route involves the condensation of aromatic aldehydes. For instance, a new series of diarylhydrazones can be synthesized from 2,4-dinitrophenylhydrazine and aromatic aldehydes in an acidic medium using ethanol as a solvent.[3][4] The resulting derivatives should be thoroughly characterized using modern analytical techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm their structure and purity.[3][4]
Section 2: In-Vitro Antifungal Activity Assessment
The initial evaluation of antifungal potential is conducted through a series of standardized in-vitro assays. The primary objective is to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the synthesized derivatives against a panel of clinically relevant fungal strains.
Key In-Vitro Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5][6]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[5][6]
Experimental Protocols:
A standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), should be employed for determining MIC values.[7] This method offers reproducibility and allows for the testing of multiple compounds and fungal strains simultaneously.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium. The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.
-
Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivatives to achieve a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol: Determination of MFC
-
Subculturing: Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate.[5]
Data Presentation:
The in-vitro antifungal activity data should be summarized in a clear and concise table for easy comparison of the different derivatives.
| Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Compound A | Candida albicans ATCC 90028 | 8 | 16 |
| Compound B | Candida albicans ATCC 90028 | 4 | 8 |
| Compound C | Candida albicans ATCC 90028 | 16 | >32 |
| Fluconazole | Candida albicans ATCC 90028 | 2 | 4 |
Section 3: In-Vivo Efficacy Evaluation in Animal Models
Promising candidates from in-vitro screening should be advanced to in-vivo efficacy studies. The choice of the animal model is crucial and should be relevant to the intended clinical application. For systemic fungal infections, a murine model of disseminated candidiasis is a commonly used and well-established model.[8]
Experimental Workflow for In-Vivo Antifungal Efficacy:
Caption: Logical flow for establishing an IVIVC.
Causality and Mechanistic Insights:
A strong correlation should be supported by a plausible mechanistic explanation. For antifungal agents, this often involves understanding the compound's target and its interaction with the fungal cell. For instance, many antifungal drugs target ergosterol biosynthesis or cell wall integrity. Elucidating the mechanism of action of the this compound derivatives will strengthen the IVIVC.
Section 5: Conclusion and Future Directions
Establishing a robust in-vitro and in-vivo correlation for this compound derivatives is a critical step in their development as potential antifungal agents. This guide provides a roadmap for the necessary experimental work and data analysis. A successful IVIVC will not only validate the in-vitro screening methods but also provide a powerful tool for predicting the clinical potential of novel compounds in this class, ultimately accelerating the journey from the laboratory to the clinic. Further studies should focus on elucidating the mechanism of action and exploring the pharmacokinetic and toxicological profiles of the most promising derivatives.
References
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Ortiz, S., et al. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Chilean Chemical Society, 61(3), 3081-3083. Available at: [Link]
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ResearchGate. (n.d.). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF DIARYL HYDRAZONES FROM 2,4-DINITROPHENYLHYDRAZINE | Request PDF. Available at: [Link]
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Wang, X., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(23), 8299. Available at: [Link]
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A Head-to-Head Comparison of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone and 1,2-bis(4-chlorophenyl)-2-hydroxyethanone for the Research Scientist
In the landscape of chemical synthesis and drug discovery, the subtle yet significant impact of halogen substitution on molecular properties and biological activity is a subject of continuous investigation. This guide provides a detailed head-to-head comparison of two closely related α-hydroxy ketones: 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (also known as 4,4'-difluorobenzoin) and 1,2-bis(4-chlorophenyl)-2-hydroxyethanone (4,4'-dichlorobenzoin). This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their physicochemical characteristics, synthetic pathways, and potential biological relevance.
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine for chlorine on the phenyl rings of the benzoin scaffold imparts distinct differences in the physicochemical properties of these molecules. These differences, summarized in the table below, can influence their solubility, reactivity, and pharmacokinetic profiles in potential therapeutic applications.
| Property | This compound | 1,2-bis(4-chlorophenyl)-2-hydroxyethanone |
| Molecular Formula | C₁₄H₁₀F₂O₂[1] | C₁₄H₁₀Cl₂O₂[2][3] |
| Molar Mass | 248.22 g/mol [1] | 281.13 g/mol [4] |
| Melting Point | 74-76 °C[1][5] | 88 °C[4] |
| Predicted Density | 1.317 ± 0.06 g/cm³[1] | 1.379 ± 0.06 g/cm³[4] |
| Predicted Boiling Point | 376.0 ± 32.0 °C[1] | 439.1 ± 35.0 °C[4] |
| XLogP3 (Lipophilicity) | 2.3[5] | 3.4[6] |
The higher molecular weight and predicted boiling point of the chloro-derivative are expected consequences of the larger atomic mass of chlorine compared to fluorine. Notably, the melting point of 1,2-bis(4-chlorophenyl)-2-hydroxyethanone is significantly higher, suggesting stronger intermolecular forces in the solid state. The predicted lipophilicity (XLogP3) is also greater for the chloro-analog, a factor that can have profound implications for its behavior in biological systems, including membrane permeability and protein binding.
Caption: Generalized workflow for the synthesis of 4,4'-dihalobenzoins.
Experimental Protocol: A Generalized Approach to Benzoin Condensation
The following is a generalized, self-validating protocol for the synthesis of 4,4'-dihalobenzoins, adapted from established procedures for benzoin condensation. [7] Materials:
-
4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde (2 equivalents)
-
Sodium Cyanide (NaCN) (0.1 equivalents)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the respective 4-halobenzaldehyde, 95% ethanol, and deionized water.
-
Catalyst Addition: Carefully add sodium cyanide to the mixture. Note: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by the formation of a crystalline precipitate.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,4'-dihalobenzoin.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectra are expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The aromatic signals will appear as complex multiplets in the downfield region.
-
¹³C NMR: The carbon NMR spectra will display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts. For 1,2-bis(4-chlorophenyl)-2-hydroxyethanone, ¹³C NMR data is noted as being available in the PubChem database. [6]* IR Spectroscopy: The infrared spectra will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration and a broad absorption for the hydroxyl group (O-H) stretching vibration.
-
Mass Spectrometry: Mass spectral data for 1,2-bis(4-chlorophenyl)-2-hydroxyethanone is available, which would show the molecular ion peak and characteristic fragmentation patterns. [6]
Potential Biological Activities: An Emerging Picture
Direct experimental data on the biological activities of this compound and 1,2-bis(4-chlorophenyl)-2-hydroxyethanone are limited in the readily accessible literature. However, the broader class of halogenated aromatic compounds has been extensively studied for various biological effects, providing a basis for inferring their potential.
Studies on other halogenated organic molecules have demonstrated significant antimicrobial and cytotoxic activities. For instance, halogenated benzoate derivatives have shown enhanced anti-fungal properties. [8]Similarly, various halogenated β-nitrostyrenes have been evaluated as antimicrobial agents. [9]The presence of chlorine or fluorine atoms can modulate the lipophilicity and electronic properties of a molecule, which can in turn influence its interaction with biological targets.
Furthermore, some benzoin derivatives have been investigated for their antibacterial activity. [10]The introduction of halogen substituents could potentially enhance such properties. The cytotoxicity of dihalogenated furanones has also been reported, with some derivatives showing activity in the low micromolar and even nanomolar range against cancer cell lines. [11] Given these precedents, it is plausible that both this compound and 1,2-bis(4-chlorophenyl)-2-hydroxyethanone may possess unexplored antimicrobial or cytotoxic properties. Further investigation into the biological activities of these specific compounds is warranted to fully elucidate their therapeutic potential.
Conclusion
This guide provides a foundational comparison of this compound and 1,2-bis(4-chlorophenyl)-2-hydroxyethanone, highlighting the influence of fluorine versus chlorine substitution on their physicochemical properties. While both compounds are accessible through the well-established benzoin condensation, their differing characteristics, particularly in terms of melting point and lipophilicity, may dictate their suitability for various applications. Although direct comparative biological data is currently scarce, the known activities of related halogenated compounds suggest that these benzoins represent a promising area for future research in medicinal chemistry and materials science.
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A Senior Application Scientist's Guide to Confirming Ligand-Protein Binding Modes: A Comparative Analysis Featuring 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Derivatives
In the landscape of modern drug discovery, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design.[1][2] This detailed understanding of molecular interactions allows for the strategic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comparative analysis of state-of-the-art methodologies for confirming the binding mode of novel ligands, using the promising class of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone derivatives as a central example. While the core structure of these derivatives is established, their interaction with specific protein targets, such as the dopamine transporter (DAT) where similar bis(4-fluorophenyl)methyl scaffolds have shown activity, requires rigorous validation.[5]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will explore a multi-faceted approach, combining high-resolution structural biology, biophysical characterization, and computational modeling to build a comprehensive and trustworthy picture of ligand-protein engagement.
Pillar 1: High-Resolution Structural Determination - The Atomic View
The unequivocal determination of a binding mode is achieved through high-resolution structural techniques that visualize the protein-ligand complex at an atomic level.[6] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards in this domain.[7]
A. X-ray Crystallography: The Gold Standard
X-ray crystallography provides a static, high-resolution snapshot of the ligand within the protein's binding pocket.[2][7] This technique allows for the precise mapping of all intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding event.[1][8]
Causality Behind the Choice: When the goal is to obtain the most detailed and unambiguous structural information to guide structure-activity relationship (SAR) studies, X-ray crystallography is the preferred method.[2][9] The resulting electron density map provides direct evidence of the ligand's position and orientation.[10]
Experimental Workflow & Protocol: The process involves obtaining a high-quality crystal of the target protein, introducing the ligand, and then analyzing the resulting X-ray diffraction pattern.[10] This can be achieved through co-crystallization (crystallizing the pre-formed protein-ligand complex) or by soaking the ligand into a pre-existing apo-protein crystal.[8][11]
Detailed Protocol: Ligand Soaking for X-ray Crystallography
-
Apo-Crystal Growth: Grow high-quality, single crystals of the target protein using established crystallization conditions. The crystals should be robust enough to handle manipulation.[11]
-
Soaking Solution Preparation: Prepare a stock solution of the this compound derivative, typically at 100 mM in a compatible solvent like DMSO.[11] Create a soaking solution by adding the ligand stock to a cryo-protectant stabilized reservoir solution to achieve a final ligand concentration that is at least a 10-fold molar excess over the protein concentration in the crystal.[11]
-
Soaking Procedure: Carefully transfer the apo-crystal from its growth drop into the ligand soaking solution. Incubation times can vary from minutes to days, with a few hours being a common starting point.[11]
-
Cryo-Cooling: After soaking, loop the crystal out of the solution and flash-cool it in liquid nitrogen to prevent ice crystal formation, which would destroy the crystal lattice.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Collect a full X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
Structure Determination: Process the diffraction data to generate an electron density map. The structure of the protein-ligand complex is then solved using molecular replacement with the known apo-protein structure. The ligand is then manually fit into the resulting difference electron density.[9][10]
-
Refinement: Refine the atomic coordinates of the protein-ligand model against the experimental data to obtain a final, high-resolution structure. The quality of the final model is assessed using metrics like R-factor and R-free.[2]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy provides structural and dynamic information about protein-ligand interactions in solution, which more closely mimics the physiological environment.[12][13] It is particularly powerful for studying weaker interactions and can identify the binding site on the protein by observing chemical shift perturbations (CSPs) in the protein's spectrum upon ligand addition.[13][14]
Causality Behind the Choice: NMR is chosen when crystallization is challenging or when information about the dynamics of the interaction is required.[3] Ligand-observe NMR methods are excellent for fragment-based screening and hit validation, while protein-observe methods provide detailed information on the binding interface.[13]
Pillar 2: Biophysical Methods - Quantifying the Interaction
Before committing to the resource-intensive process of structure determination, it is crucial to confirm and quantify the binding interaction. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for this validation step.[15][16]
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18] It provides a wealth of information, including binding affinity (K D ), association rate (k a ), and dissociation rate (k d ).[19]
Causality Behind the Choice: SPR is the gold standard for generating kinetic data and is often used for initial hit validation and lead optimization due to its sensitivity and relatively high throughput.[20][21] The kinetic information, particularly the dissociation rate (or residence time), is increasingly recognized as a critical determinant of a drug's in vivo efficacy.[21]
Experimental Workflow & Protocol: In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip, and the potential binding partner (analyte) is flowed over the surface at various concentrations.[18] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.[18]
Detailed Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density calculated to yield an appropriate signal for the small molecule analyte. A reference flow cell is prepared in the same way but without the protein to subtract bulk refractive index changes.[18]
-
Analyte Preparation: Prepare a dilution series of the this compound derivative in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected K D . Ensure the final DMSO concentration is constant across all samples.
-
Association Phase: Inject the lowest concentration of the analyte over the reference and protein-coated flow cells at a constant flow rate for a defined period, allowing the binding interaction to approach equilibrium.[17]
-
Dissociation Phase: Switch the flow back to running buffer only and monitor the dissociation of the analyte from the protein.[17]
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte from the protein surface, preparing it for the next injection.
-
Data Collection: Repeat steps 3-5 for the entire analyte concentration series, typically in a randomized order to avoid systematic errors. This is often performed using a "single-cycle kinetics" approach where subsequent concentrations are injected without regeneration steps in between.
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic parameters k a , k d , and the equilibrium dissociation constant K D .[19]
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[22][23] A single ITC experiment can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) of binding.[24][25] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[22][24]
Causality Behind the Choice: ITC is considered the gold standard for thermodynamic characterization.[6] It is an essential secondary assay to validate hits from primary screens and to understand the driving forces of the binding interaction (i.e., whether it is enthalpy- or entropy-driven).[25] This information is invaluable for lead optimization.
Detailed Protocol: ITC Binding Analysis
-
Sample Preparation: Prepare the purified protein (typically in the sample cell) and the ligand derivative (in the syringe) in identical, extensively dialyzed buffer to minimize heat of dilution effects. Concentrations should be chosen carefully based on the expected K D to ensure the "c-window" (c = n * [Protein] / K D ) is between 5 and 500 for a successful experiment.[22]
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein into the sample cell and the ligand into the injection syringe.
-
Titration: Perform an initial small injection to assess the heat of dilution, which is later subtracted. Proceed with a series of small, precisely measured injections (e.g., 2-5 µL) of the ligand into the protein solution.[22]
-
Heat Measurement: After each injection, the heat released or absorbed is measured by the instrument's calorimeter relative to a reference cell.[22]
-
Saturation: Continue injections until the protein becomes saturated with the ligand, and the heat signal returns to the baseline heat of dilution.
-
Data Analysis: Integrate the heat signal for each injection to generate a binding isotherm (kcal/mol vs. molar ratio). Fit this curve to a suitable binding model (e.g., one-site binding) to extract n, K D , and ΔH. Calculate ΔG and ΔS using the standard thermodynamic equations.[6]
Pillar 3: Computational Modeling - Prediction and Hypothesis Generation
Computational techniques, particularly molecular docking, are used to predict the binding pose of a ligand within a protein's binding site.[4][26] These methods are invaluable for virtual screening of large compound libraries and for generating hypotheses that can be tested experimentally.[27][28]
Causality Behind the Choice: Docking is a rapid and cost-effective method to prioritize compounds and to propose plausible binding modes early in a project, especially when a high-resolution structure of the target protein is available.[4][26] While not a substitute for experimental confirmation, it effectively guides experimental design.[29]
Comparative Guide: Choosing the Right Technique
The selection of a particular method depends on the stage of the drug discovery project, the available resources, and the specific question being asked.[15][30] No single technique is universally superior; rather, they are best used in a complementary fashion.[21]
| Technique | Information Provided | Resolution | Protein Req. | Ligand Req. | Strengths | Weaknesses |
| X-ray Crystallography | 3D structure, precise binding pose, interactions | Atomic (~1-3 Å) | High (mg) | Moderate | Unambiguous binding mode ("gold standard")[7] | Requires well-diffracting crystals; static picture[29] |
| NMR Spectroscopy | Binding site mapping, solution structure, dynamics | Atomic | High (mg), Isotope-labeled[13] | Moderate | Solution-based, provides dynamics information[14] | Protein size limitations; complex data analysis |
| Surface Plasmon Resonance (SPR) | Kinetics (k a , k d ), Affinity (K D ) | N/A | Low (µg) | Low (µg) | Real-time, high sensitivity, kinetic data[20] | Requires protein immobilization; potential artifacts |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Affinity (K D ), Stoichiometry (n) | N/A | Moderate (mg) | Moderate (mg) | Label-free, in-solution, full thermodynamic profile[23][31] | Higher protein consumption; lower throughput[20] |
| Molecular Docking | Predicted binding pose, score/rank | Theoretical | N/A (requires 3D structure) | N/A | High throughput, cost-effective, predictive[4] | Scoring function inaccuracies; protein flexibility is a challenge[28][29] |
A Validated Workflow for Binding Mode Confirmation
A robust and self-validating workflow integrates these techniques logically to build confidence at each stage.
This integrated approach ensures that resources are spent efficiently. Initial computational predictions are quickly and quantitatively tested with biophysical methods like SPR. Confirmed binders are then characterized thermodynamically with ITC before the final, definitive structural elucidation is pursued with X-ray crystallography or NMR. This tiered, multi-faceted strategy provides the highest level of confidence in the determined binding mode, paving the way for successful structure-based drug design.
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- NMR Spectroscopy Revolutionizes Drug Discovery. Google Vertex AI Search.
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- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
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Safety Operating Guide
Proper Disposal of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (CAS Number: 53458-16-5). As a fluorinated organic compound, it necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Chemical Profile and Hazard Identification
Key Considerations:
-
Halogenated Compound: The presence of fluorine atoms classifies this compound as a halogenated organic substance. Such compounds are often persistent in the environment and can have toxic effects[4].
-
Thermal Decomposition: In the event of a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive fumes, such as hydrogen fluoride.
-
Regulatory Framework: In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Halogenated solvents and their residues are often categorized as "F-listed" hazardous wastes[8][9].
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 53458-16-5 | [1][2][3][10][11] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2][3] |
| Molecular Weight | 248.22 g/mol | [1][2][3] |
| Synonym | 4,4'-Difluorobenzoin | [2] |
Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards associated with halogenated organic compounds, strict adherence to safety protocols is paramount.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: An appropriate lab coat must be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label: Clearly label the waste container with "Hazardous Waste" and the chemical name.
Disposal Procedures
The cardinal rule for the disposal of this compound is that it must be treated as halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Pure, unadulterated this compound and any acutely contaminated materials (e.g., weighing boats, pipette tips) should be collected in a designated, properly labeled hazardous waste container.
-
This container must be specifically marked for "Halogenated Organic Waste" [4].
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].
-
-
Container Management:
-
Use a chemically compatible container, typically a polyethylene or glass bottle with a secure screw cap.
-
The container must be in good condition and free from leaks.
-
Keep the container closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The accumulation start date.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment to prevent the spread of material in case of a leak.
-
Store away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for waste pickup requests.
-
-
Final Disposal Method:
-
The EHS department will coordinate with a licensed hazardous waste disposal facility.
-
The most common and effective method for the final disposal of halogenated organic compounds is high-temperature incineration[12]. This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment[12][13]. Landfilling in a designated hazardous waste landfill is another option, but it only contains the substance rather than destroying it[12].
-
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of laboratory chemical waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical's classification as a halogenated organic compound and adhering to the principles of hazardous waste management as outlined by regulations such as the RCRA, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines and protocols.
References
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ChemBK. (n.d.). Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]
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Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]
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Arizona Department of Environmental Quality. (n.d.). When Used Oil Is Regulated as a Hazardous Waste. Retrieved from [Link]
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Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
A Researcher's Guide to Safely Handling 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
The cornerstone of laboratory safety is a thorough hazard assessment.[1][2][3] This guide is a starting point, not a substitute for a site-specific risk assessment that you must perform before beginning any work.
Understanding the Potential Hazards
Given its chemical structure—an aromatic ketone—we can anticipate potential hazards such as skin, eye, and respiratory irritation.[4][5] Handling this compound as a powder poses an inhalation risk.[6][7] Therefore, all handling procedures should be designed to minimize direct contact and airborne dust generation.
Core Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This layered approach provides comprehensive protection.
Primary Barriers: Your First Line of Defense
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect your eyes from dust particles and potential splashes.[1][8][9] For procedures with a higher risk of splashing, such as when dissolving the compound, a face shield worn over safety goggles is essential.[1][8][10] All eye and face protection must be ANSI Z87.1 certified.[1][10]
-
Hand Protection: Due to the aromatic ketone structure, nitrile gloves are a suitable initial choice for incidental contact.[8][10] However, for prolonged handling or when working with solvents, it is crucial to consult a glove manufacturer's chemical resistance guide to select the appropriate glove material.[10] For ketones and other organic solvents, heavier-duty gloves like butyl or Viton™ may be necessary.[11] Always double-glove when handling this compound.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect your skin and clothing from contamination.[8][10]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting to protect your feet from spills and falling objects.[1][8]
Task-Specific PPE Requirements
Your required PPE will vary based on the specific task you are performing. The following table outlines the recommended PPE for different laboratory operations involving this compound.
| Laboratory Task | Minimum Required PPE | Enhanced PPE for Increased Risk |
| Weighing and Aliquoting (Solid) | Double nitrile gloves, lab coat, safety goggles | Chemical fume hood, N95 respirator |
| Dissolving in a Solvent | Double nitrile gloves, lab coat, safety goggles, face shield | Chemical fume hood, solvent-resistant apron |
| Running a Reaction | Double nitrile gloves, lab coat, safety goggles | Chemical fume hood, face shield (if splash risk) |
| Work-up and Purification | Double nitrile gloves, lab coat, safety goggles, face shield | Chemical fume hood, solvent-resistant apron |
| Waste Disposal | Double nitrile gloves, lab coat, safety goggles | Face shield, chemical-resistant apron |
Engineering and Administrative Controls: Your Primary Safeguard
Personal protective equipment is the last line of defense.[3] The primary methods for ensuring your safety are engineering and administrative controls.
-
Ventilation: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.[6][7] This is the most effective way to prevent inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for handling this compound.[7] This area should be clearly marked and equipped with all necessary safety equipment.
-
Safe Work Practices:
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don your second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if required.
-
Respirator (if needed): If a respirator is required based on your risk assessment, perform a seal check before entering the designated work area.
Doffing Sequence (to be performed in the designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove your face shield and goggles from the back to the front.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash your hands with soap and water.
Disposal Plan: Responsible Stewardship
All waste contaminated with this compound, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[4][12] Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[13][14] Rinse your mouth with water and seek immediate medical attention.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly advance your research.
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Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Centers for Disease Control and Prevention. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
